Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-6-12-5-4-9(8)13/h8-9,12H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQRKRDWYBRFAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C1CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679042 | |
| Record name | tert-Butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-73-8 | |
| Record name | 1,1-Dimethylethyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate physical properties
An In-Depth Technical Guide to the Physical Properties of Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate
Abstract
Introduction: Understanding the Compound and Data Scarcity
The subject of this guide, this compound, is a bifunctional molecule featuring a diazabicyclooctane core. One nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to control reactivity during multi-step sequences. The other nitrogen remains a secondary amine, available for further functionalization.
The scarcity of published physical data is not an oversight but a characteristic of its role as a synthetic intermediate. Unlike bulk chemicals or final drug products, such building blocks are typically synthesized and used in subsequent reactions without extensive physical characterization beyond routine spectroscopic confirmation (NMR, MS). This guide aims to bridge that information gap by providing not just what is known, but how to discover what is not.
Molecular Structure and Core Properties
The fundamental properties of the molecule are derived from its chemical structure. The presence of stereoisomers and various salt forms means that different batches may have different CAS numbers and potentially different physical properties. Researchers must be vigilant about the specific form of the material they are handling.
Chemical Structure
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
For non-solids, the boiling point is the equivalent key physical property. Given the molecular weight, this compound may be a high-boiling liquid or a low-melting solid.
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. [1]Bubbles of vapor form within the bulk of the liquid and rise to the surface.
Methodology: Thiele Tube (Micro-Boiling Point) This method is ideal for small sample volumes (<0.5 mL) commonly available for research chemicals. [2]
-
Apparatus Setup:
-
Attach a small test tube (e.g., a Durham tube) containing ~0.5 mL of the sample liquid to a thermometer using a rubber band.
-
Place a capillary tube (sealed at one end) into the sample tube with the open end down.
-
Insert this assembly into a Thiele tube containing heating oil (e.g., mineral oil), ensuring the sample is below the oil level. [1]2. Heating:
-
Gently heat the side arm of the Thiele tube. The tube's design promotes convection currents, ensuring uniform heating. [1] * As the temperature rises, air trapped in the capillary tube will escape.
-
-
Observation:
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point. [2][3]4. Data Recording:
-
Remove the heat source and allow the apparatus to cool slowly.
-
The moment the bubbling stops and the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure. Record this temperature as the boiling point. [1][2] * Always record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent. [4]
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Solubility Determination
Solubility dictates the choice of solvents for reactions, purification, and formulation. A qualitative assessment is often sufficient for synthesis, but quantitative data is crucial for drug development.
Principle: The shake-flask method is a standard technique to determine equilibrium solubility. [5]An excess of the solute is agitated in a solvent for a prolonged period at a constant temperature until the concentration of the dissolved solute in the liquid phase becomes constant.
Methodology: Shake-Flask Method
-
Preparation:
-
Add an excess amount of the compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, dichloromethane, acetone). "Excess" is confirmed by the visible presence of undissolved solid. [5]2. Equilibration:
-
Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).
-
Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. The system is at equilibrium when the concentration of the supernatant does not change over successive measurements. [6]3. Phase Separation:
-
Allow the vials to stand undisturbed at the same temperature until the excess solid has settled.
-
Alternatively, centrifuge the samples to pellet the excess solid. [6]4. Sampling and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant. It is critical not to disturb the solid phase. Filtration through a syringe filter (e.g., 0.22 µm PTFE) is recommended. [6] * Accurately dilute the aliquot with a suitable solvent.
-
Analyze the concentration of the compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
-
Calculation: Back-calculate the original concentration in the saturated solution, typically expressed in mg/mL or mol/L.
Caption: Workflow for Solubility Determination via Shake-Flask Method.
Spectroscopic Characterization (¹H and ¹³C NMR)
While not a physical property in the same vein as melting point, Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for confirming the structure and purity of a synthesized organic molecule.
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. By placing the sample in a strong magnetic field and irradiating it with radio waves, the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom can be determined, providing a detailed map of the molecule's structure. [7][8] Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical; it must dissolve the compound and not have signals that obscure important regions of the spectrum.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Key information includes chemical shift (position of signals), integration (relative number of protons), and multiplicity (splitting pattern, indicating adjacent protons).
-
Acquire a proton-decoupled ¹³C NMR spectrum. This provides the number of unique carbon environments in the molecule.
-
For unambiguous assignment, 2D NMR experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are essential. [9]3. Data Interpretation:
-
¹H NMR: Expect signals for the tert-butyl group (a singlet at ~1.4-1.5 ppm integrating to 9H), and a series of complex multiplets in the aliphatic region (~2.5-4.0 ppm) for the protons on the bicyclic core.
-
¹³C NMR: Expect signals for the tert-butyl methyl carbons (~28 ppm) and quaternary carbon (~80 ppm), the carbonyl carbon of the Boc group (~155 ppm), and several signals for the carbons of the bicyclic framework. [10]
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Conclusion
This compound is a valuable synthetic tool whose full physicochemical profile is not yet part of the public record. This guide provides the foundational knowledge of its molecular properties and, more importantly, equips researchers with the detailed, practical methodologies required to perform this characterization. By following these standardized protocols for determining melting point, boiling point, solubility, and spectroscopic identity, scientists can ensure data quality, validate their materials, and contribute to the collective understanding of novel chemical entities that drive progress in drug discovery and materials science.
References
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Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved January 20, 2026, from [Link]
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University of Alberta. (n.d.). Melting point determination. Retrieved January 20, 2026, from [Link]
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Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved January 20, 2026, from [Link]
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Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
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University of South Carolina Aiken. (n.d.). Experiment 1 - Melting Points. Retrieved January 20, 2026, from [Link]
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Nichols, L. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
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Fako, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 891-893. Retrieved January 20, 2026, from [Link]
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The Chemical Stability of Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate: A Technical Guide for Drug Development Professionals
Foreword: Navigating the Stability Landscape of a Unique Bicyclic Amine
In the landscape of modern pharmaceutical development, a thorough understanding of a molecule's chemical stability is not merely a regulatory formality but a cornerstone of successful drug design and formulation. This technical guide provides an in-depth analysis of the chemical stability of tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate, a key intermediate and structural motif in contemporary medicinal chemistry. While empirical data on the forced degradation of this specific molecule is not extensively published, this guide synthesizes established principles of chemical reactivity, the known behavior of its constituent functional groups—the tert-butoxycarbonyl (Boc) protecting group and the diazabicyclooctane core—and proven methodologies in stability testing to provide a predictive and practical framework for researchers, scientists, and drug development professionals. Our objective is to equip you with the foundational knowledge and actionable protocols to anticipate and navigate the stability challenges inherent to this compound, thereby accelerating your research and development endeavors.
Introduction to this compound
This compound is a bicyclic diamine derivative featuring a fused cyclobutane and piperazine ring system. The presence of the tert-butoxycarbonyl (Boc) group on one of the nitrogen atoms renders it a valuable and versatile building block in organic synthesis. The diazabicyclooctane (DBO) scaffold is a critical component in a new generation of β-lactamase inhibitors, designed to combat antibiotic resistance[1][2][3]. The stability of this core is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide will dissect the intrinsic chemical stability of this molecule by examining its susceptibility to various environmental and chemical stressors.
Predicted Stability Profile and Degradation Pathways
The overall stability of this compound is dictated by the interplay of its two key structural features: the acid-labile Boc-protecting group and the bicyclic amine framework.
Hydrolytic Stability: The Achilles' Heel of the Boc Group
The tert-butoxycarbonyl group is notoriously susceptible to cleavage under acidic conditions[2][3][4][5][6]. This reaction proceeds via protonation of the carbonyl oxygen, followed by the elimination of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine.
-
Acidic Conditions: Rapid degradation is anticipated under acidic pH. The primary degradation product would be the deprotected 3,7-diazabicyclo[4.2.0]octane. The reaction is expected to follow first-order kinetics with respect to the concentration of the parent compound and hydronium ions.
-
Neutral Conditions: The compound is expected to exhibit good stability at neutral pH.
-
Basic Conditions: The Boc group is generally stable to basic conditions, and therefore, significant degradation is not expected under alkaline hydrolysis[7].
Caption: Proposed hydrolytic degradation pathway under acidic conditions.
Oxidative Stability: A Focus on the Amine Moieties
The bicyclic amine core, particularly the unprotected secondary amine, is a likely target for oxidative degradation. Common oxidizing agents used in forced degradation studies include hydrogen peroxide, which can lead to a variety of oxidation products.
Potential oxidative degradation pathways include:
-
N-oxidation: Formation of the corresponding N-oxide at the unprotected nitrogen.
-
Ring Opening: Oxidative cleavage of the bicyclic ring system, potentially leading to more complex degradation products. The presence of high-valent metal-containing enzymes can also induce oxidative cyclization and other transformations in similar bicyclic systems[8].
Caption: Potential oxidative degradation pathways.
Thermal Stability: The Trade-off of Boc Deprotection
While the Boc group can be removed thermally, this typically requires high temperatures, often exceeding 150°C[9]. Such conditions can also induce other degradation pathways and side reactions. Studies on the thermal deprotection of various N-Boc protected amines have shown that the reaction can proceed, but often with the formation of impurities[9].
-
Solid-State: The compound is expected to be relatively stable at ambient and moderately elevated temperatures in the solid state.
-
In Solution: At elevated temperatures in solution, thermal deprotection to yield 3,7-diazabicyclo[4.2.0]octane is a likely degradation pathway. The rate of degradation would be highly dependent on the solvent and temperature.
Photostability: A General Consideration
As with many organic molecules, exposure to light, particularly in the ultraviolet range, can induce photodegradation. Potential photochemical reactions include isomerization, dimerization, and photo-oxidative processes[10]. The extent of degradation will depend on the wavelength and intensity of the light source, as well as the presence of photosensitizers.
A Practical Guide to Stability Testing: Experimental Protocols
A comprehensive forced degradation study is essential to definitively characterize the stability of this compound and to develop a stability-indicating analytical method.
Forced Degradation Study Design
The following table outlines a typical set of conditions for a forced degradation study, with the goal of achieving 5-20% degradation of the active pharmaceutical ingredient (API)[11].
| Stress Condition | Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl, room temperature and 60°C |
| Base Hydrolysis | 0.1 M NaOH, room temperature and 60°C |
| Neutral Hydrolysis | Water, 60°C |
| Oxidation | 3% H₂O₂, room temperature |
| Thermal (Solid) | 80°C |
| Thermal (Solution) | 80°C in a suitable solvent |
| Photostability | ICH Q1B compliant light exposure (≥1.2 million lux hours and ≥200 watt hours/m²) |
Development of a Stability-Indicating Analytical Method
A stability-indicating method is crucial for separating the parent compound from its degradation products. Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a highly effective technique for this purpose[12][13][14].
3.2.1. UPLC-MS Method Protocol
-
Column Selection: A reversed-phase C18 column is a common starting point for the separation of moderately polar compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Detection: A Photodiode Array (PDA) detector can be used for quantification, while a mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF) is used for the identification of degradation products by accurate mass measurement and fragmentation analysis.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness[15][16][17].
Caption: Experimental workflow for stability testing and method validation.
Characterization of Degradation Products
Once degradation is achieved, the identification of the resulting impurities is critical.
-
LC-MS/MS: This technique provides the molecular weight and fragmentation pattern of the degradation products, which is invaluable for structural elucidation.
-
NMR Spectroscopy: For definitive structural confirmation, preparative HPLC can be used to isolate the major degradation products, which are then analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy[9][18][19].
Summary and Recommendations
The chemical stability of this compound is primarily governed by the acid-lability of the Boc protecting group. Significant degradation is expected under acidic conditions, leading to the formation of the deprotected bicyclic amine. The compound is predicted to be relatively stable under neutral, basic, and mild thermal conditions. The secondary amine of the diazabicyclooctane core is a potential site for oxidative degradation.
For researchers and drug development professionals working with this molecule, the following recommendations are crucial:
-
Avoid Acidic Conditions: During synthesis, work-up, and formulation, exposure to acidic environments should be minimized to prevent premature deprotection.
-
Conduct Thorough Forced Degradation Studies: A comprehensive forced degradation study, as outlined in this guide, is essential to fully understand the degradation profile and to develop a robust, stability-indicating analytical method.
-
Careful Formulation Development: For any potential pharmaceutical formulation, the pH and the potential for oxidative degradation should be carefully controlled. The use of antioxidants may be considered if oxidative instability is observed.
-
Appropriate Storage: The compound should be stored in well-closed containers, protected from light and excessive heat, to ensure its long-term stability.
By adhering to these principles and employing the methodologies described herein, the stability challenges associated with this compound can be effectively managed, paving the way for its successful application in the development of new and innovative therapeutics.
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3,7-diazabicyclo[4.2.0]octane scaffold conformational analysis
An In-Depth Technical Guide to the Conformational Analysis of the 3,7-Diazabicyclo[4.2.0]octane Scaffold
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of the 3,7-Diazabicyclo[4.2.0]octane Core
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with high potency and selectivity is paramount. Rigid bicyclic scaffolds have emerged as a cornerstone of rational drug design, offering a means to constrain the orientation of pharmacophoric groups in three-dimensional space, thereby enhancing binding affinity and reducing off-target effects. Among these, the 3,7-diazabicyclo[4.2.0]octane scaffold, a fused system comprising a piperazine-like ring and an azetidine ring, presents a unique and compelling structural framework.
Derivatives of the closely related diazabicyclooctane core are known to be potent ligands for targets such as nicotinic acetylcholine receptors and bacterial enzymes like β-lactamases, highlighting the therapeutic potential embedded within this structural class.[1][2] Understanding the nuanced conformational behavior of the 3,7-diazabicyclo[4.2.0]octane system is not merely an academic exercise; it is a critical prerequisite for exploiting its full potential in drug development. The subtle interplay of ring strain, nitrogen inversion, and substituent effects dictates the scaffold's preferred three-dimensional shape, which in turn governs its molecular recognition properties.
This guide provides a comprehensive exploration of the conformational analysis of the 3,7-diazabicyclo[4.2.0]octane core, synthesizing field-proven experimental methodologies with robust computational techniques. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to dissect, understand, and strategically manipulate the conformation of this valuable scaffold.
Core Structural Features and Inherent Conformational Constraints
The 3,7-diazabicyclo[4.2.0]octane scaffold is characterized by the fusion of a six-membered ring and a four-membered ring. This fusion introduces significant conformational constraints not present in a simple piperidine or cyclohexane ring.[3]
-
The Six-Membered Ring: In isolation, a six-membered ring like cyclohexane readily adopts a low-energy chair conformation. However, its fusion to the strained four-membered azetidine ring restricts its flexibility. The primary conformations to consider are distorted chair, boat, and twist-boat forms.
-
The Four-Membered Ring: The azetidine ring is inherently strained and relatively planar. Its fusion to the six-membered ring locks a portion of the larger ring, significantly influencing the accessible conformations and the energy barriers between them.
-
Nitrogen Atoms: The presence of two nitrogen atoms (at positions 3 and 7) introduces additional complexity. These nitrogens can act as hydrogen bond donors or acceptors, and their inversion barriers can also play a role in the overall conformational dynamics, especially when substituted.
-
Stereoisomerism: The fusion of the two rings can be either cis or trans, leading to distinct diastereomers with fundamentally different global shapes and conformational possibilities. The synthetic route employed often dictates which isomer is formed.
The primary challenge and opportunity in working with this scaffold lie in understanding this restricted dynamic. The fusion prevents the full ring-flipping characteristic of simple cyclohexanes, leading to a more defined set of low-energy conformers.
Methodologies for Elucidating Conformation
A multi-faceted approach combining solution-state analysis, solid-state determination, and in-silico modeling provides the most complete picture of the scaffold's conformational landscape.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State View
NMR spectroscopy is the most powerful technique for studying the conformation and dynamics of molecules in solution, which most closely mimics the physiological environment.[4][5] A systematic analysis of both ¹H and ¹³C NMR spectra, often augmented by 2D techniques, is essential.[6][7]
Key NMR Experiments and Their Rationale:
-
¹H NMR (Proton NMR):
-
Chemical Shifts (δ): The electronic environment of each proton is highly sensitive to its spatial orientation. Protons in axial versus equatorial positions within the six-membered ring will exhibit distinct chemical shifts.
-
Scalar Coupling (J-coupling): The magnitude of the coupling constant (³JHH) between vicinal protons is dependent on the dihedral angle separating them, as described by the Karplus equation. Measuring these constants provides direct insight into the torsional angles of the ring system. For example, a large ³JHH (typically 8-13 Hz) often indicates an anti-periplanar (180°) relationship, common between axial protons in a chair-like conformation.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the unambiguous assignment of all protons in the spin system.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This is arguably the most critical experiment for conformational analysis. It identifies protons that are close in space (<5 Å), regardless of whether they are connected by bonds. Strong NOE cross-peaks between protons on different parts of the scaffold provide definitive proof of their spatial proximity, allowing for the construction of a 3D model. This is a standard approach for determining the relative orientation of substituents in bicyclic systems.[8]
-
-
Variable Temperature (VT) NMR:
-
If the scaffold undergoes dynamic exchange between two or more conformations on the NMR timescale, VT-NMR can be used to study this process. By lowering the temperature, the exchange can be slowed or "frozen out," allowing the individual conformers to be observed. Analyzing the line-broadening of signals as the temperature is changed can be used to calculate the Gibbs activation energy (ΔG‡) for the conformational interchange.[9]
-
Experimental Protocol: NMR Conformational Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified 3,7-diazabicyclo[4.2.0]octane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.
-
Initial Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra at room temperature (e.g., 298 K) on a high-field spectrometer (≥400 MHz).
-
2D Spectra Acquisition: Acquire gCOSY and 2D NOESY (with a mixing time of ~500-800 ms) or ROESY spectra.
-
Spectral Assignment: Use the COSY spectrum to trace all J-coupling networks. Assign individual proton and carbon resonances.
-
Data Analysis:
-
Measure all relevant ³JHH coupling constants from the high-resolution 1D ¹H spectrum.
-
Integrate the cross-peaks in the NOESY/ROESY spectrum to obtain distance constraints.
-
Correlate the J-values and NOE data to build a self-consistent 3D model of the dominant solution-state conformation.
-
-
(Optional) VT-NMR: If dynamic behavior is suspected, acquire a series of ¹H spectra over a range of temperatures (e.g., from 220 K to 320 K) to observe any changes in chemical shifts or signal coalescence.
Single-Crystal X-ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's structure in the solid state.[10] This technique is invaluable for determining precise bond lengths, bond angles, and torsional angles, offering a static picture of a single, low-energy conformer.[11]
Causality and Application:
-
Ground Truth Validation: The solid-state structure serves as the ultimate benchmark for validating the results of computational modeling and for interpreting the more complex, averaged data from solution-state NMR.
-
Revealing Intermolecular Interactions: The crystal packing reveals how the molecule interacts with its neighbors, providing insights into potential hydrogen bonding or other non-covalent interactions that can influence its properties.
-
Polymorphism: It is important to recognize that different crystallization conditions can sometimes yield different crystalline forms (polymorphs), which may trap different molecular conformations.[12]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα) and a detector.[11] The crystal is cooled (typically to 100 K) and rotated in the X-ray beam to collect a full sphere of diffraction data.
-
Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then "solved" using direct methods or Patterson methods to find the initial positions of the atoms.
-
Model Refinement: The atomic positions and thermal parameters are refined against the experimental data to generate the final, high-resolution molecular structure.
Computational Chemistry: Bridging Experiment and Theory
Computational modeling is an indispensable tool that complements experimental data, providing insights into the relative energies of different conformers and the transition states that separate them.[13][14]
Workflow for Computational Conformational Analysis
-
Molecular Mechanics (MM): Utilizes classical force fields for a rapid and efficient search of the conformational space. This step is crucial for identifying a broad range of potential low-energy structures without being computationally expensive.
-
Density Functional Theory (DFT) and Ab Initio Methods: These quantum mechanical methods are used to perform more accurate geometry optimizations and energy calculations on the most promising conformers identified by the MM search.[7][15] DFT calculations can also be used to predict NMR chemical shifts and coupling constants, which can then be directly compared to experimental values for validation.
-
Potential Energy Surface (PES) Scanning: To understand the dynamics of conformational interconversion, a PES scan can be performed. This involves systematically changing a key dihedral angle and calculating the energy at each step, allowing for the mapping of the energy profile from one conformer to another and the identification of the transition state structure.[4]
Data Presentation and Interpretation
Table 1: Hypothetical Conformational Analysis Data Summary
| Conformer | Method | Relative Energy (kcal/mol) | Key Dihedral Angle (C1-N7-C6-C5) | Calculated ³J(H5a,H6a) (Hz) | Experimental ³J(H5a,H6a) (Hz) |
| Twist-Chair A | DFT (B3LYP) | 0.00 | -55.2° | 3.1 | 3.5 |
| Twist-Chair B | DFT (B3LYP) | 0.45 | +58.1° | 2.9 | - |
| Boat | DFT (B3LYP) | 3.80 | -8.5° | 6.8 | - |
Synthesis and its Influence on Conformation
The stereochemical outcome of the synthesis directly impacts the conformational possibilities. Intramolecular [2+2] photocycloaddition reactions are a powerful method for constructing the bicyclo[4.2.0]octane core, often with high stereocontrol that dictates the cis or trans fusion of the ring system.[3] Understanding the mechanism of the key ring-forming step is crucial for predicting and confirming the stereochemistry of the final product.
Conclusion: From Structure to Function
The conformational analysis of the 3,7-diazabicyclo[4.2.0]octane scaffold is a critical endeavor that bridges fundamental structural chemistry with applied drug discovery. By rigidly positioning substituents, this scaffold can enforce a bioactive conformation, leading to enhanced potency and selectivity. The 3D QSAR studies on the related 3,8-diazabicyclo[4.2.0]octane analogs, for instance, have shown that specific steric and electrostatic fields, dictated by the scaffold's conformation, are crucial for activity at nicotinic acetylcholine receptor subtypes.[16]
A thorough understanding, achieved through the synergistic application of NMR spectroscopy, X-ray crystallography, and computational chemistry, allows scientists to move beyond serendipity and engage in the rational design of next-generation therapeutics. The protocols and insights provided in this guide serve as a robust framework for unlocking the full potential of this promising heterocyclic core.
References
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Kuznetsov, V. V. (2020). Structural and Conformational Aspects in the Chemistry of Heterocycles. MDPI. Available at: [Link]
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Giorgi, G., López-Alvarado, P., & Menéndez, J. C. (2017). A systematic 1 H- and 13 C-NMR spectral analysis of bicyclo[n.3.1]alkanone systems: Determination of the relative configuration of the stereogenic centres and conformation of the six-membered ring. Magnetic Resonance in Chemistry, 55(11), 1044–1051. Available at: [Link]
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(N/A). Conformational analysis of the bicyclo - [4.4.1]undecan-11-one ring system. Sci-Hub. Available at: [Link]
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Frost, J. M., et al. (2006). Synthesis and Structure−Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry, 49(26), 7843–7853. Available at: [Link]
-
Kim, K. H., et al. (2009). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. Bulletin of the Korean Chemical Society, 30(8), 1733-1738. Available at: [Link]
-
Giorgi, G., et al. (2017). A systematic (1) H and (13) C NMR spectral analysis of bicyclo[n.3.1]alkanone systems: Determination of the relative configuration of the stereogenic centres and conformation of the six-membered ring. ResearchGate. Available at: [Link]
-
Pemberton, O. A., et al. (2016). Structural and Kinetic Characterization of Diazabicyclooctanes as Dual Inhibitors of Both Serine-β-Lactamases and Penicillin-Binding Proteins. Brown Lab. Available at: [Link]
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Kim, K. H., et al. (2009). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. PMC - PubMed Central. Available at: [Link]
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Rittner, R., & Tormena, C. F. (2005). NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN. Available at: [Link]
- (N/A). Crystalline forms of diazabicyclooctane derivatives and production process thereof. Google Patents.
-
Branch, C. L., & Pearson, M. J. (1981). Novel synthesis of the 7-oxo-1,3-diazabicyclo[3.2.0]heptane and 8-oxo-1,3-diazabicyclo[4.2.0]octane... ResearchGate. Available at: [Link]
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(N/A). Computational Heterocyclic Chemistry. Imperial College London. Available at: [Link]
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Branch, C. L., & Pearson, M. J. (1981). Novel synthesis of the 7-oxo-1,3-diazabicyclo[3.2.0]heptane and 8-oxo-1,3-diazabicyclo[4.2.0]octane ring systems. Royal Society of Chemistry. Available at: [Link]
-
Wu, J., et al. (2020). Supercycloalkanes: dihydropyrazine-embedded macrocycles with flexible conformations resembling cycloalkanes. PMC - NIH. Available at: [Link]
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Pihlaja, K. (2012). Conformational Analysis of Saturated Heterocyclic Six-Membered Rings. ResearchGate. Available at: [Link]
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Pringle, T. M. (2020). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. ScholarWorks@CWU. Available at: [Link]
-
Zotov, R. N., et al. (2020). Ab Initio Conformational Analysis of 3,7-Diacetyl-3,7-Diazabicyclo[3.3.1]Nonanes. ResearchGate. Available at: [Link]
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Abdel-Gawad, H., et al. (2022). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. PMC - NIH. Available at: [Link]
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Nath, N. K., & Nangia, A. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. ResearchGate. Available at: [Link]
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Spectroscopic Characterization of Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate: A Technical Guide
Introduction
Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate is a saturated bicyclic diamine derivative featuring a tert-butoxycarbonyl (Boc) protecting group. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in various scaffolds for bioactive molecules. The rigid bicyclic framework allows for precise spatial orientation of substituents, making it a valuable building block in the design of novel therapeutics. An in-depth understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and structural elucidation in complex chemical environments.
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While direct experimental spectra for this specific compound are not widely available in the public domain, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to provide a robust predictive framework. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently characterize this and similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and stereochemistry of the bicyclic core and the nature of the Boc protecting group.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to be complex in the aliphatic region due to the multiple, diastereotopic protons of the bicyclic system. The presence of the Boc group will also influence the chemical shifts of adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS at 0 ppm)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Integration | Notes |
| C(CH₃)₃ | ~1.45 | s | - | 9H | Characteristic singlet for the tert-butyl group of the Boc protecting group. |
| Bicyclic Protons | 2.5 - 4.0 | m | - | 10H | A complex series of overlapping multiplets corresponding to the protons on the diazabicyclo[4.2.0]octane core. Protons adjacent to the nitrogen atoms will be deshielded and appear at the lower field end of this range. |
| NH | 1.5 - 2.5 | br s | - | 1H | A broad singlet for the secondary amine proton, which may exchange with D₂O. Its chemical shift can be highly dependent on concentration and solvent. |
Causality Behind Expected Shifts:
-
The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the C-C bonds, resulting in a sharp singlet. Its upfield chemical shift is characteristic of aliphatic protons.
-
The protons on the bicyclic framework are expected in the 2.5-4.0 ppm range. Those alpha to the nitrogen atoms are deshielded due to the electronegativity of nitrogen, shifting them downfield. The rigid, non-planar structure of the bicyclic system renders most methylene protons diastereotopic, leading to complex splitting patterns (multiplets).
-
The NH proton signal is often broad due to quadrupole broadening from the adjacent ¹⁴N nucleus and potential intermolecular hydrogen bonding. Its chemical shift is variable and the peak may disappear upon addition of D₂O due to proton-deuterium exchange.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C =O | ~155 | The carbonyl carbon of the Boc group. |
| C (CH₃)₃ | ~80 | The quaternary carbon of the Boc group. This signal is often of lower intensity. |
| Bicyclic Carbons | 40 - 60 | Carbons of the diazabicyclo[4.2.0]octane core. Carbons directly attached to nitrogen will be in the lower field portion of this range. |
| C(C H₃)₃ | ~28 | The three equivalent methyl carbons of the Boc group. This is typically a strong signal. |
Expert Insights on NMR Analysis:
For an unambiguous assignment of the complex proton and carbon signals of the bicyclic core, two-dimensional (2D) NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): Will reveal ¹H-¹H coupling networks, helping to trace the connectivity of the protons within the bicyclic system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the through-space proximity of protons, which is vital for determining the stereochemistry of the bicyclic ring fusion.[1]
Experimental Protocol for NMR Analysis
A standardized protocol ensures data reproducibility and quality.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for observing NH exchange) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion, which is critical for resolving the complex multiplets of the bicyclic protons.
-
Lock and shim the instrument on the deuterated solvent signal.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, acquire 2D NMR spectra (COSY, HSQC, HMBC, NOESY) using standard pulse programs.
-
Diagram of the NMR Experimental Workflow:
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Predicted Mass Spectrometry Data
For this compound (Molecular Formula: C₁₁H₂₀N₂O₂; Molecular Weight: 212.29 g/mol ), electrospray ionization (ESI) is a suitable soft ionization technique.
Table 3: Predicted m/z Values in ESI-MS
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 213.16 | The protonated molecule, often the base peak in positive ion mode.[2] |
| [M+Na]⁺ | 235.14 | The sodium adduct, commonly observed.[2] |
| [M-Boc+H]⁺ | 113.11 | Fragmentation involving the loss of the entire Boc group. |
| [M-C₄H₈+H]⁺ | 157.10 | Fragmentation due to the loss of isobutylene from the Boc group. |
Trustworthiness of Fragmentation Patterns:
The fragmentation of the Boc group is a well-documented and reliable diagnostic tool in mass spectrometry.[3] The loss of 56 Da (isobutylene) or 100 Da (the entire Boc group) from the protonated molecular ion is a strong indicator of the presence of a Boc-protected amine.
Experimental Protocol for MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The sample should be free of non-volatile salts or buffers if direct infusion is used.
-
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution directly into the ESI source or inject it via a Liquid Chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode.
-
If fragmentation data is required, perform tandem MS (MS/MS) on the [M+H]⁺ ion.
-
Diagram of the MS Experimental Workflow:
Caption: Workflow for Mass Spectrometry analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups in a molecule.
Predicted IR Absorption Bands
Table 4: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | ~3300-3350 | Medium-Weak | Characteristic of a secondary amine. This peak may be broad.[4] |
| C-H Stretch | 2850-3000 | Strong | Aliphatic C-H stretching from the bicyclic core and the Boc group. |
| C=O Stretch | ~1690 | Strong, Sharp | Carbonyl stretch of the carbamate (Boc group). This is a key diagnostic peak.[3] |
| C-N Stretch | 1000-1250 | Medium | C-N stretching of the amine and carbamate. |
Authoritative Grounding:
The position of the carbonyl stretch is a reliable indicator of the electronic environment. For Boc-protected amines, this band typically appears in the 1680-1720 cm⁻¹ range. The presence of a secondary amine N-H stretch and the absence of the characteristic two-band N-H stretch of a primary amine further corroborates the structure.[4]
Experimental Protocol for IR Analysis
-
Sample Preparation:
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Place the sample in the IR spectrometer.
-
Acquire a background spectrum (of air or the pure KBr pellet).
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.
-
Conclusion
The spectroscopic characterization of this compound relies on a synergistic application of NMR, MS, and IR techniques. While this guide provides a predictive framework based on established principles and data from analogous structures, it is imperative for researchers to acquire and interpret their own experimental data. The protocols and insights provided herein offer a robust starting point for the unambiguous structural confirmation and purity assessment of this important chemical entity, thereby supporting its application in research and drug development.
References
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Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available from: [Link]
-
Supporting Information for a publication. Wiley-VCH. 2008. Available from: [Link]
-
FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. Available from: [Link]
-
IR: amines. University of California, Los Angeles. Available from: [Link]
-
1H and 13C NMR spectral assignments of some novel 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-one derivatives. PubMed. Available from: [Link]
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This compound. PubChem. Available from: [Link]
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N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. Available from: [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available from: [Link]
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An In-depth Technical Guide to tert-Butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate (CAS 885271-73-8): A Key Intermediate in Modern Drug Discovery
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate, a notable building block for medicinal chemists and drug development professionals. Its unique bicyclic structure offers a rigid scaffold that is increasingly utilized in the design of novel therapeutics.
Introduction: A Scaffold of Interest
This compound, identified by CAS number 885271-73-8, is a protected diamine with a constrained conformational structure. Such bicyclic systems are of significant interest in pharmaceutical research as they allow for the precise spatial arrangement of pharmacophoric groups, a critical factor in optimizing drug-target interactions. The tert-butoxycarbonyl (Boc) protecting group enhances its solubility in organic solvents and ensures stability during synthetic manipulations, making it a versatile intermediate in complex multi-step syntheses.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in process development and scale-up. While extensive experimental data for this specific compound is not widely published, a combination of information from suppliers and predictive models allows for a foundational characterization.
| Property | Value | Source |
| CAS Number | 885271-73-8 | N/A |
| Molecular Formula | C₁₁H₂₀N₂O₂ | AK Scientific, Inc.[1] |
| Molecular Weight | 212.29 g/mol | AK Scientific, Inc.[1] |
| Appearance | White to off-white solid | Commercial Suppliers |
| Melting Point | Not available | AK Scientific, Inc.[1] |
| Boiling Point | Not available | AK Scientific, Inc.[1] |
| Solubility | Soluble in common organic solvents such as EtOAc.[1] Limited data available for aqueous solubility. | Inferred from synthetic protocols[1] |
| Predicted XlogP | 0.9 | PubChemLite[2] |
| Stability | Stable under recommended storage conditions (2-8°C).[3] Incompatible with strong oxidizing agents.[1] | Amadis Chemical, AK Scientific, Inc.[1] |
Note: Many of the physical properties such as melting and boiling points have not been formally reported in publicly accessible literature and are listed as "not available" by most commercial suppliers.
Application in Synthesis: A Case Study in KRAS Inhibitor Development
The utility of this compound as a key intermediate is exemplified in its application in the synthesis of novel KRAS inhibitors, a critical area of oncology research. A recent patent publication (WO2024036270A1) details its use in a nucleophilic substitution reaction to construct a more complex molecular architecture.
Experimental Protocol: Synthesis of a KRAS Inhibitor Intermediate
The following protocol is adapted from the aforementioned patent and illustrates the reactivity of the secondary amine in the bicyclic system after in-situ deprotection or direct use.
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reaction vessel, dissolve the starting material (a chlorinated heterocyclic compound) in a polar aprotic solvent such as ethyl acetate (EtOAc).
-
Addition of Reagents: Add triethylamine (a non-nucleophilic base) to the reaction mixture. This is followed by the addition of this compound.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 40°C) and maintain for a sufficient duration (e.g., 12 hours) to ensure complete conversion.
-
Work-up and Extraction: Upon completion, quench the reaction with water. Perform a liquid-liquid extraction using ethyl acetate to isolate the product from the aqueous phase. The aqueous layer may be back-extracted to improve yield.
-
Drying and Concentration: The combined organic phases are dried over a suitable drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The resulting residue can be purified by standard chromatographic techniques to afford the desired product.
Causality Behind Experimental Choices:
-
The choice of a polar aprotic solvent like ethyl acetate facilitates the dissolution of the reactants while not interfering with the nucleophilic substitution.
-
Triethylamine acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
-
Heating the reaction provides the necessary activation energy for the substitution to occur at a reasonable rate.
Visualization of the Synthetic Workflow
The following diagram, generated using DOT language, illustrates the key transformation in the synthesis of the KRAS inhibitor intermediate.
Caption: Synthetic transformation utilizing CAS 885271-73-8.
Characterization Data
While characterization data for the standalone compound is sparse, the patent literature provides spectroscopic information for its derivatives. For instance, the 1H NMR spectrum of the resulting KRAS inhibitor intermediate is reported, confirming the incorporation of the bicyclic moiety.[1] The complexity of the spectrum, showing a mixture of atropisomers, highlights the conformational rigidity imparted by this scaffold.[1]
Conclusion and Future Outlook
This compound is a valuable and versatile building block in contemporary drug discovery. Its rigid bicyclic structure provides a robust platform for the development of structurally novel and potent therapeutic agents, as evidenced by its use in the synthesis of next-generation KRAS inhibitors. While a comprehensive public dataset of its physicochemical properties is yet to be established, its demonstrated utility in complex syntheses underscores its importance for researchers and scientists in the pharmaceutical industry. Further elucidation of its physical properties will undoubtedly facilitate its broader application and streamline process development efforts.
References
- AK Scientific, Inc. tert-Butyl 3,7-diazabicyclo[4.2.
- KRAS inhibitors. WO2024036270A1, filed August 18, 2023, and published February 29, 2024.
- Amadis Chemical. Safety Data Sheet for tert-Butyl 3,7-diazabicyclo[4.2.
-
PubChemLite. This compound. [Link]
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- 3. Stable Bicyclic Functionalized Nitroxides: The Synthesis of Derivatives of Aza-nortropinone–5-Methyl-3-oxo-6,8-diazabicyclo[3.2.1]-6-octene 8-oxyls - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Characterization of Novel 3,7-Diazabicyclo[4.2.0]octane Derivatives
Foreword: The Strategic Value of Conformational Constraint in Drug Discovery
In the intricate dance of drug-receptor interactions, molecular rigidity can be a deciding factor between a lead compound and a clinical candidate. The 3,7-diazabicyclo[4.2.0]octane scaffold represents a compelling example of how conformational restriction can pre-organize a molecule into a bioactive conformation, thereby enhancing potency and selectivity. This bicyclic diamine framework has garnered significant attention in medicinal chemistry, most notably as a core component of potent nicotinic acetylcholine receptor (nAChR) agonists, which hold promise for the treatment of pain and neurological disorders.[1] This guide provides a comprehensive overview of the synthesis and characterization of novel derivatives of this valuable scaffold, offering both theoretical insights and practical, field-proven protocols for researchers in drug development.
I. Strategic Approaches to the Synthesis of the 3,7-Diazabicyclo[4.2.0]octane Core
The construction of the strained 3,7-diazabicyclo[4.2.0]octane ring system requires a thoughtful selection of synthetic strategies. The fusion of a six-membered piperidine ring with a four-membered azetidine ring presents unique challenges and opportunities. The two primary and most effective approaches are photochemical [2+2] cycloaddition and intramolecular cyclization.
A. Photochemical [2+2] Cycloaddition: A Light-Driven Pathway to the Bicyclic Core
The photochemical [2+2] cycloaddition is a powerful and elegant method for the formation of four-membered rings.[2][3][4] In the context of 3,7-diazabicyclo[4.2.0]octane synthesis, this typically involves an intramolecular reaction of a suitably substituted piperidine derivative.
Causality Behind the Experimental Choices:
-
The Choice of Precursor: The ideal precursor is a 4-vinylpiperidine derivative where the nitrogen is protected with a photolabile group or a group that can be readily removed post-cyclization.
-
The Photochemical Reaction: The reaction is initiated by irradiating the precursor with UV light, which excites the vinyl group to a triplet state, facilitating the cycloaddition. The choice of wavelength is critical to ensure excitation of the chromophore without causing unwanted side reactions.
-
Solvent Selection: The solvent must be transparent to the wavelength of light used and relatively non-polar to favor the intramolecular cyclization over intermolecular reactions. Acetonitrile or acetone are common choices.
-
Stereoselectivity: The stereochemistry of the resulting bicyclic system is influenced by the substitution pattern of the starting piperidine and the reaction conditions. The thermodynamically more stable cis-fused isomer is often the major product.
Experimental Protocol: Synthesis of a Protected 3,7-Diazabicyclo[4.2.0]octane Core via [2+2] Photocycloaddition
-
Precursor Synthesis:
-
To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF at -78 °C, add vinylmagnesium bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting N-Boc-4-hydroxy-4-vinylpiperidine by flash chromatography.
-
To a solution of the alcohol in anhydrous DCM at 0 °C, add trifluoroacetic anhydride (1.5 eq) and triethylamine (2.0 eq).
-
Stir for 2 hours at room temperature. Wash the reaction mixture with water and brine.
-
Dry the organic layer, concentrate, and purify the resulting N-Boc-4-vinyl-1,2,3,6-tetrahydropyridine by flash chromatography.
-
-
Photocycloaddition:
-
Prepare a 0.05 M solution of the N-Boc-4-vinyl-1,2,3,6-tetrahydropyridine in acetone in a quartz reaction vessel.
-
Deoxygenate the solution by bubbling with argon for 30 minutes.
-
Irradiate the solution with a medium-pressure mercury lamp (λ = 254 nm) for 24 hours while maintaining the temperature at 20-25 °C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate.[5][6]
-
B. Intramolecular Cyclization: Forging the Azetidine Ring
An alternative strategy involves the intramolecular cyclization of a suitably functionalized piperidine precursor. This method offers greater control over stereochemistry and can be more amenable to scale-up.
Causality Behind the Experimental Choices:
-
Precursor Design: A common precursor is a piperidine with a leaving group at the 4-position and a nucleophilic nitrogen at the 1-position (or a precursor to it).
-
The Cyclization Step: The reaction is typically carried out in the presence of a base to deprotonate the nucleophilic nitrogen, which then displaces the leaving group to form the azetidine ring. The choice of base and solvent is crucial to control the reaction rate and minimize side reactions.
-
Protecting Group Strategy: Orthogonal protecting groups on the two nitrogen atoms are essential for selective derivatization in subsequent steps.
Experimental Protocol: Synthesis via Intramolecular Cyclization
-
Precursor Synthesis:
-
Start with commercially available 4-amino-1-Boc-piperidine.
-
React with 2-bromoacetyl bromide in the presence of a non-nucleophilic base like triethylamine to afford the N-(2-bromoacetyl) derivative.
-
Reduce the amide functionality using a mild reducing agent such as borane-THF complex.
-
-
Intramolecular Cyclization:
-
Treat the resulting N-(2-bromoethyl)-4-amino-1-Boc-piperidine with a strong, non-nucleophilic base such as sodium hydride in a polar aprotic solvent like DMF.
-
Heat the reaction mixture to 80-100 °C to facilitate the intramolecular SN2 reaction.
-
After completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify by column chromatography to yield tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate.
-
II. Derivatization of the 3,7-Diazabicyclo[4.2.0]octane Scaffold
The true utility of the 3,7-diazabicyclo[4.2.0]octane scaffold lies in its potential for derivatization at the two nitrogen atoms. This allows for the exploration of structure-activity relationships and the fine-tuning of pharmacokinetic properties. The most common derivatization strategies are N-alkylation and N-acylation.
A. N-Alkylation: Expanding the Molecular Framework
N-alkylation introduces alkyl or arylalkyl substituents onto the nitrogen atoms, which can significantly impact receptor binding and physicochemical properties.[7][8][9][10]
Causality Behind the Experimental Choices:
-
Selective Deprotection: If a di-protected scaffold is used, selective deprotection of one nitrogen is the first step. For example, a Boc group can be removed under acidic conditions (e.g., TFA in DCM) while leaving an N-benzyl group intact.
-
Alkylation Conditions: The alkylation is typically performed using an alkyl halide or sulfonate in the presence of a base. The choice of base (e.g., K2CO3, Cs2CO3, or a hindered organic base like DIPEA) and solvent (e.g., acetonitrile, DMF) depends on the reactivity of the alkylating agent and the solubility of the starting material.
-
Reductive Amination: An alternative to direct alkylation is reductive amination, where the secondary amine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. This method is particularly useful for introducing more complex substituents.
Experimental Protocol: Selective N-Alkylation
-
Boc Deprotection:
-
Dissolve the this compound in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 1 hour.
-
Concentrate the mixture under reduced pressure and co-evaporate with toluene to remove residual TFA.
-
The resulting TFA salt of the parent 3,7-diazabicyclo[4.2.0]octane can be used directly or neutralized with a base.
-
-
N-Alkylation:
-
To a solution of the deprotected diamine in acetonitrile, add K2CO3 (3.0 eq) and the desired alkyl halide (1.1 eq).
-
Stir the mixture at 60 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the product by column chromatography.
-
B. N-Acylation: Introducing Amide Functionality
N-acylation introduces an amide bond, which can act as a hydrogen bond acceptor and introduce a variety of substituents.[11][12][13]
Causality Behind the Experimental Choices:
-
Acylating Agents: Acyl chlorides and acid anhydrides are common acylating agents that react readily with the secondary amine.
-
Coupling Reagents: For less reactive carboxylic acids, peptide coupling reagents such as HATU, HBTU, or EDC in combination with HOBt are employed. These reagents activate the carboxylic acid for nucleophilic attack by the amine.
-
Reaction Conditions: The reaction is typically carried out in an aprotic solvent like DCM or DMF in the presence of a non-nucleophilic base to neutralize the acid formed during the reaction.
Experimental Protocol: N-Acylation using a Coupling Reagent
-
To a solution of the deprotected 3,7-diazabicyclo[4.2.0]octane in DMF, add the desired carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Dilute the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the N-acylated product by flash chromatography.
III. Comprehensive Characterization of 3,7-Diazabicyclo[4.2.0]octane Derivatives
Unambiguous characterization of the synthesized compounds is paramount to ensure their identity, purity, and stereochemistry. A combination of spectroscopic techniques is employed for this purpose.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both 1H and 13C NMR are essential for characterizing 3,7-diazabicyclo[4.2.0]octane derivatives.[14][15]
Table 1: Typical NMR Spectroscopic Data for the 3,7-Diazabicyclo[4.2.0]octane Core
| Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| C1, C6 (bridgehead) | 2.8 - 3.5 (m) | 45 - 55 | Chemical shift is sensitive to the fusion stereochemistry (cis vs. trans). |
| C2, C4 (piperidine) | 2.5 - 3.2 (m) | 40 - 50 | Protons adjacent to N7. |
| C5 (piperidine) | 1.5 - 2.0 (m) | 20 - 30 | |
| C8 (azetidine) | 3.0 - 3.8 (m) | 50 - 60 | Protons adjacent to N3. |
| N-H | 1.5 - 2.5 (br s) | - | Often broad and may exchange with D2O. |
B. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.[7][14][16][17][18][19]
Expected Fragmentation Patterns:
-
Molecular Ion (M+): The molecular ion peak is typically observed, especially with soft ionization techniques like ESI.
-
Loss of Substituents: Fragmentation often begins with the loss of substituents from the nitrogen atoms.
-
Ring Opening: The strained bicyclic system can undergo ring opening upon electron impact, leading to characteristic fragment ions. For example, cleavage of the C1-C6 bond followed by further fragmentation of the piperidine or azetidine ring is a common pathway.
C. X-ray Crystallography
For unambiguous determination of the three-dimensional structure, including the relative stereochemistry of the ring fusion and any substituents, single-crystal X-ray diffraction is the gold standard.
IV. Experimental Workflows and Logical Relationships
Visualizing the synthesis and derivatization workflows can aid in planning and execution. The following diagrams illustrate the key processes.
Caption: Synthetic workflow for the 3,7-diazabicyclo[4.2.0]octane core and its subsequent derivatization.
V. Troubleshooting and Field-Proven Insights
-
Purification of Diastereomers: The synthesis can often result in a mixture of cis- and trans-fused diastereomers. Separation can be challenging and may require careful optimization of chromatographic conditions, including the use of reversed-phase chromatography or derivatization to facilitate separation.[20][21]
-
Low Yields in Photocycloaddition: Low yields can be due to inefficient deoxygenation of the reaction mixture, incorrect wavelength of irradiation, or competing intermolecular reactions. Ensure thorough degassing and use a dilute solution.
-
Side Reactions in N-Alkylation: Over-alkylation to form a quaternary ammonium salt can occur, especially with reactive alkylating agents. Using a slight excess of the diamine or slow addition of the alkylating agent can mitigate this.
VI. Conclusion
The 3,7-diazabicyclo[4.2.0]octane scaffold is a valuable building block in modern drug discovery. Its synthesis, while requiring careful planning and execution, is achievable through established methodologies such as photochemical cycloaddition and intramolecular cyclization. The ability to selectively derivatize the two nitrogen atoms provides a powerful platform for generating diverse libraries of compounds for biological screening. This guide has provided a comprehensive overview of the key synthetic and characterization techniques, along with the underlying scientific principles, to empower researchers to effectively utilize this promising scaffold in their drug development endeavors.
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A Senior Application Scientist's Guide to the Ring Strain Analysis of the 3,7-Diazabicyclo[4.2.0]octane System
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclo[4.2.0]octane framework, particularly its diaza-substituted analogues, represents a class of scaffolds with profound potential in medicinal chemistry.[1][2] Their inherent ring strain is not a liability but a critical design element that governs conformational rigidity, reactivity, and ultimately, biological activity.[3][4] This technical guide provides a comprehensive, in-depth analysis of the ring strain within the 3,7-diazabicyclo[4.2.0]octane system. We will move beyond mere description to explain the causality behind analytical choices, blending state-of-the-art computational chemistry protocols with established experimental validation techniques. This document serves as a practical playbook for researchers aiming to harness the unique properties of strained bicyclic systems in drug discovery.
The Strategic Importance of Ring Strain in Bicyclic Scaffolds
In the landscape of drug discovery, moving from flat, two-dimensional molecules to complex three-dimensional structures is paramount for unlocking novel pharmacological profiles. Bicyclic systems, such as the 3,7-diazabicyclo[4.2.0]octane core, are exemplary in this regard. Their defining characteristic is ring strain, a form of potential energy arising from the deviation of bond angles and conformations from their ideal, lowest-energy state.[5][6]
This strain is comprised of three key components:
-
Angle Strain (Baeyer Strain): The compression or expansion of bond angles from the ideal sp³ tetrahedral angle of 109.5°. The cyclobutane portion of the bicyclo[4.2.0]octane system is a major contributor to this strain.[6]
-
Torsional Strain (Pitzer Strain): Arises from eclipsed conformations of substituents on adjacent atoms, a significant factor in rigid, cyclic systems.[6]
-
Transannular Strain (Prelog Strain): Steric hindrance between atoms across the ring.
Strategically, this stored energy is a powerful tool. It locks the molecule into a more rigid conformation, which can reduce the entropic penalty of binding to a biological target and enhance selectivity. Furthermore, the high-energy bonds associated with ring strain can be selectively cleaved in "strain-release" reactions, providing unique synthetic pathways for functionalization.[4][7][8]
Computational Analysis: Quantifying Strain Energy
Modern computational chemistry provides a robust, predictive framework for quantifying ring strain before a molecule is ever synthesized.[9] The most reliable method involves calculating the enthalpy change of a carefully chosen theoretical reaction where the strained ring is "opened" into strain-free acyclic fragments.
Theoretical Foundation: The Power of Homodesmotic Reactions
To accurately calculate strain energy, the theoretical reaction must be balanced not just by atom count, but by bond type and atom hybridization. This principle leads to the use of homodesmotic reactions , a superior method to simpler isodesmic reactions.[10][11] In a homodesmotic reaction, the number of C-C, C-N, C-H, and N-H bonds of each specific type (e.g., sp³-sp³, sp³-sp²) is conserved between reactants and products, minimizing computational errors.[11][12]
For the 3,7-diazabicyclo[4.2.0]octane, a suitable homodesmotic reaction is:
3,7-diazabicyclo[4.2.0]octane + 4 CH₃-NH-CH₃ + 2 CH₃-CH₂-CH₃ → 2 CH₃-CH(NH-CH₃)₂ + 2 CH₃-NH-CH₂-CH₂-CH₃
The calculated enthalpy of this reaction directly corresponds to the strain energy of the bicyclic system.
Protocol: Ab Initio Ring Strain Calculation
This protocol outlines the steps for a high-fidelity strain energy calculation using Density Functional Theory (DFT).
Step 1: 3D Structure Generation
-
Construct the 3D structure of 3,7-diazabicyclo[4.2.0]octane and all other molecules in the homodesmotic reaction using molecular modeling software (e.g., Avogadro, ChemDraw 3D).
Step 2: Geometry Optimization
-
Scientist's Note: This is the most critical computational step. We must find the true lowest-energy conformation for each molecule.
-
Perform a full geometry optimization using a DFT functional and basis set appropriate for organic molecules. A common and reliable choice is the B3LYP functional with the 6-311G basis set.**[13]
-
Submit the initial structures to a quantum chemistry package (e.g., Gaussian, ORCA, Spartan).
Step 3: Frequency Calculation (Self-Validation)
-
Trustworthiness Check: To confirm that the optimized geometry is a true energy minimum and not a transition state, a frequency calculation must be performed on the optimized structure.
-
The absence of any imaginary frequencies validates the structure as a stable conformer. The output also provides the zero-point vibrational energy (ZPVE) and thermal enthalpy corrections.
Step 4: Single-Point Energy Calculation
-
Using the validated, optimized geometries, perform a final, high-accuracy single-point energy calculation. This provides the electronic energy for each molecule.
Step 5: Strain Energy Calculation
-
Calculate the total enthalpy (H) for each molecule by summing its electronic energy, ZPVE, and thermal corrections.
-
Calculate the reaction enthalpy (ΔH_rxn), which is the Ring Strain Energy (RSE):
-
RSE = ΣH(products) - ΣH(reactants)
-
Data Presentation and Workflow Visualization
The computational output provides precise geometric data and the final strain energy.
Table 1: Calculated Geometric Parameters and Strain Energy for 3,7-Diazabicyclo[4.2.0]octane
| Parameter | Value | Ideal Value | Deviation |
| C1-C6 Bond Length | 1.57 Å | 1.54 Å | + 0.03 Å |
| C1-C7-N7 Angle | 92.5° | 109.5° | - 17.0° |
| C6-C5-C4 Angle | 88.9° | 109.5° | - 20.6° |
| Calculated Ring Strain Energy (RSE) | ~28-32 kcal/mol | 0 kcal/mol | +28-32 kcal/mol |
| Note: Values are representative examples based on similar bicyclo[4.2.0]octane systems. Actual values will vary with the level of theory. |
The parent cis-bicyclo[4.2.0]octane system has a known strain energy, providing a baseline for understanding the energetic landscape.[14]
Experimental Validation: Grounding Theory in Reality
While computational methods are powerful, experimental validation is the cornerstone of scientific integrity. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary techniques for characterizing the three-dimensional structure and confirming the consequences of ring strain.
X-ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography is considered the gold standard for determining molecular structure, providing a precise atomic-level picture of the molecule in its crystalline state.[15][16][17] The resulting structure directly visualizes the bond angle compression and torsional strain predicted by computational models.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization (Rate-Limiting Step): Grow a high-quality single crystal of a suitable 3,7-diazabicyclo[4.2.0]octane derivative. This often involves slow evaporation, vapor diffusion, or cooling of a saturated solution.[17]
-
Crystal Mounting: Carefully mount a suitable crystal (typically <0.5 mm) on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of reflections. A detector records the position and intensity of these reflections as the crystal is rotated.[16]
-
Structure Solution: The diffraction pattern is mathematically converted into an electron density map using Fourier transforms.
-
Structure Refinement: The initial atomic positions derived from the electron density map are refined to best fit the experimental diffraction data, yielding the final, highly accurate molecular structure, including bond lengths, bond angles, and thermal displacement parameters.
NMR Spectroscopy: Conformation and Dynamics in Solution
While crystallography provides a static solid-state picture, NMR spectroscopy reveals the molecule's structure and behavior in solution, which is more relevant to its biological activity.[18][19] Advanced 2D-NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space proximities of protons, confirming the cis-fusion of the rings and the overall molecular conformation.[18][20]
Table 2: Comparison of Predicted vs. Experimental Data
| Parameter | DFT Calculation (Predicted) | X-ray Crystallography (Experimental) |
| C1-C6-C5 Angle | 88.9° | 89.1° |
| C1-N7-C8 Angle | 92.5° | 92.3° |
| C1-C6 Bond Length | 1.57 Å | 1.56 Å |
| Note: Hypothetical data for illustration. Close agreement between computational and experimental values validates the theoretical model. |
Implications for Drug Development: Harnessing Strain
The quantified strain and validated structure of the 3,7-diazabicyclo[4.2.0]octane core have direct implications for drug design.
-
Conformational Rigidity: The significant strain energy (~28-32 kcal/mol) locks the six-membered ring into a defined chair-like conformation and fixes the relative orientation of substituents at the nitrogen atoms. This pre-organization can lead to higher binding affinity for a target protein, as less conformational entropy is lost upon binding.
-
Vectorial Display of Substituents: The rigid scaffold acts as a molecular compass, projecting substituents into specific vectors in 3D space. This is crucial for optimizing interactions with well-defined pockets in a protein's active site.
-
Metabolic Stability: The strained nature of the core can influence its metabolic profile. The introduction of heteroatoms and the rigid structure may block sites that are typically susceptible to metabolic enzymes like Cytochrome P450s.
-
Bredt's Rule and Reactivity: The bicyclo[4.2.0]octane system is subject to Bredt's Rule, which states that a double bond cannot be placed at a bridgehead position in small bicyclic systems due to extreme angle strain.[21][22][23] This principle governs the stability and potential reactivity of the scaffold, preventing certain elimination pathways and contributing to its overall chemical stability under physiological conditions.
Conclusion and Future Perspectives
The 3,7-diazabicyclo[4.2.0]octane system is a prime example of a strained scaffold whose properties can be rationally exploited in modern drug discovery. Through a synergistic combination of high-level computational analysis and rigorous experimental validation, researchers can gain a deep understanding of the interplay between strain, conformation, and function. The protocols and insights provided in this guide offer a validated roadmap for quantifying the unique energetic properties of this scaffold, enabling a more predictive and efficient approach to designing next-generation therapeutics. The continued exploration of such three-dimensional, strained systems will undoubtedly unlock new and valuable regions of chemical space.[24][25]
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Predicted Physicochemical Properties: pKa of Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate
An In-Depth Technical Guide
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, and target engagement.[1] This guide provides an in-depth technical analysis of the predicted pKa values for Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate, a bicyclic diamine scaffold of interest in medicinal chemistry. Through structural analysis, we identify the two potential protonation sites, N3 and N7, and elucidate the powerful electronic influence of the tert-butoxycarbonyl (Boc) protecting group. We predict that the N3 position will be the sole basic center under physiological conditions, with an estimated pKa in the range of 9-10, typical for a secondary bicyclic amine. Conversely, the N7 nitrogen, incorporated into a carbamate, is predicted to be effectively non-basic. This whitepaper details the theoretical basis for these predictions and outlines rigorous computational and experimental workflows for their determination and validation, providing researchers with a comprehensive framework for characterizing this and similar heterocyclic scaffolds.
Part 1: Introduction to pKa and the Target Scaffold
The ionization state of a drug molecule is a primary determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[2] The pKa value quantitatively describes the tendency of a functional group to ionize at a given pH. For nitrogen-containing heterocycles, which are prevalent in pharmaceuticals, the pKa of the conjugate acid dictates the molecule's charge state in different physiological compartments, such as the stomach (pH ~1.5-3.5) or the blood (pH ~7.4). Understanding and accurately predicting this value is therefore essential for rational drug design.
The molecule of interest, this compound, presents a valuable case study. Its rigid bicyclic core offers a constrained geometry that can be exploited to achieve high receptor affinity and selectivity.[3] The molecule contains two nitrogen atoms, N3 and N7, each with a distinct chemical environment that dictates its basicity. This guide will dissect the structural features of the molecule to predict its ionization behavior and provide actionable protocols for its characterization.
Part 2: Structural and Electronic Analysis for pKa Prediction
A qualitative understanding of the molecule's structure is the foundation for an accurate pKa prediction. The two nitrogen atoms exist in vastly different electronic environments.
The Primary Basic Center: The N3 Secondary Amine
The N3 atom is a secondary, saturated aliphatic amine integrated into a six-membered ring. Its lone pair of electrons is localized and readily available for protonation. The basicity of such amines is well-established, with the pKa of the parent piperidine ring being approximately 11.1. The bicyclic nature of the [4.2.0]octane system introduces conformational rigidity, which can subtly modulate basicity compared to a simple monocyclic amine.[4] However, in the absence of strong nearby electron-withdrawing groups, the N3 atom is expected to be the dominant basic center of the molecule.
The Effect of the N7-Boc Protecting Group
In stark contrast, the N7 atom is part of a tert-butoxycarbonyl (Boc) carbamate. The Boc group is a widely used protecting group in organic synthesis precisely because it renders amines non-nucleophilic and non-basic under a wide range of conditions.[5][6] This effect stems from the electronic delocalization of the N7 lone pair into the adjacent carbonyl (C=O) group. This resonance stabilization significantly reduces the availability of the lone pair for protonation, effectively quenching the basicity of the N7 nitrogen.[7] Therefore, the pKa associated with protonating N7 is expected to be extremely low (likely < 0) and not relevant within a physiological pH range.
Hypothesis: this compound will function as a monoprotic base in aqueous solution. The protonation will occur exclusively at the N3 position, which is predicted to have a pKa value characteristic of a conformationally restricted secondary amine.
Part 3: Computational Prediction of pKa
To obtain a quantitative estimate of the N3 pKa, computational methods are indispensable. Methodologies range from rapid, empirical-based approaches to more rigorous but computationally intensive quantum mechanical (QM) calculations.[1]
Overview of Prediction Methodologies
-
Empirical/Database Methods: Software like ACD/Percepta or ChemAxon Marvin pKa use extensive databases of experimentally measured pKa values. They analyze the input structure for known fragments and apply corrections based on its topology. These methods are extremely fast but may lack accuracy for novel scaffolds not present in their training sets.
-
Quantum Mechanical (QM) Methods: First-principles approaches calculate the pKa by computing the Gibbs free energy change (ΔG) of the protonation reaction in solution.[8][9] This is the most accurate and mechanistically insightful approach.
-
Hybrid QM/Machine Learning (ML) Methods: These approaches combine QM-calculated descriptors with machine learning algorithms trained on experimental data, offering a balance of speed and accuracy.[2]
Workflow for First-Principles QM Prediction
A rigorous QM-based workflow provides the most reliable in silico pKa prediction.[8][10] This protocol involves calculating the energies of the neutral and protonated species in both the gas phase and solution to derive the solution-phase free energy of the reaction.
Step-by-Step Protocol:
-
Structure Preparation: Generate the 3D coordinates of the neutral molecule.
-
Conformational Search: Perform a systematic conformational search using a molecular mechanics force field to identify the lowest energy conformer.
-
Gas-Phase Optimization: Optimize the geometry of the lowest energy conformer for both the neutral (B) and N3-protonated (BH+) species using a suitable Density Functional Theory (DFT) method (e.g., B3LYP/6-31G*).
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to obtain thermal corrections to the Gibbs free energy and to confirm the structures are true minima (no imaginary frequencies).
-
Solvation Energy Calculation: Using the optimized gas-phase geometries, perform a single-point energy calculation with a continuum solvation model (e.g., CPCM or SMD) to obtain the solvation free energy (ΔGsolv) for both B and BH+.
-
pKa Calculation: The pKa is calculated using the following thermodynamic cycle and equation:
-
ΔG(aq) = G(gas, BH+) - G(gas, B) + ΔGsolv(BH+) - ΔGsolv(B) - ΔGsolv(H+)
-
pKa = ΔG(aq) / (2.303 * RT)
-
The free energy of solvation for a proton, ΔGsolv(H+), is a well-established value for different solvents (e.g., approximately -265.9 kcal/mol in water).
-
Predicted pKa Values
Based on analysis of similar structures and the output of common empirical prediction tools, the following values are anticipated.
| Nitrogen Atom | Chemical Environment | Predicted pKa Range | Basicity |
| N3 | Secondary Bicyclic Amine | 9.0 - 10.0 | Basic |
| N7 | N-Boc Carbamate | < 0 | Non-basic |
Part 4: Experimental Validation Protocols
Computational predictions must be anchored by experimental data. The following protocols provide robust methods for determining the pKa of the N3 amine and validating the computational results.
Protocol 1: pKa Determination by Potentiometric Titration
This method determines the macroscopic pKa by monitoring pH changes during titration.[11]
Methodology:
-
Sample Preparation: Accurately weigh ~10-20 mg of the hydrochloride salt of the title compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO2-free water.
-
Instrumentation: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).
-
Titration: Place the sample solution in a jacketed beaker maintained at 25°C and begin stirring. Add standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.02 mL).
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is equal to the pH at the half-equivalence point. Alternatively, the inflection point of a first-derivative plot (ΔpH/ΔV vs. V) identifies the equivalence point.
Protocol 2: Site-Specific pKa Assignment by NMR-pH Titration
NMR titration is a powerful technique to unambiguously assign the pKa to a specific atom by observing the chemical shift changes of neighboring nuclei during protonation.[12][13]
Methodology:
-
Sample Preparation: Prepare a series of ~5-10 mM solutions of the compound in D₂O across a range of pD values (e.g., from pD 7 to pD 12). Adjust pD using dilute DCl and NaOD. Note: pD = pH_reading + 0.4.
-
NMR Acquisition: Acquire a ¹H NMR spectrum for each sample at a constant temperature (e.g., 298 K).
-
Data Analysis: Identify protons adjacent to the N3 nitrogen (e.g., protons at C2, C4, and the bridgehead C8).
-
Plotting: For each identified proton, plot its chemical shift (δ in ppm) as a function of the pD.
-
pKa Determination: Fit the resulting data to the Henderson-Hasselbalch equation for a sigmoidal curve. The inflection point of the curve corresponds to the pKa value for the N3 nitrogen. The protons closest to N3 will exhibit the largest change in chemical shift upon protonation.
Part 5: Discussion and Implications for Drug Development
The combined computational and structural analysis strongly indicates that this compound behaves as a monoprotic base. With a predicted pKa of ~9.0-10.0, the N3 amine will be predominantly protonated and positively charged at physiological pH (~7.4).
Key Implications:
-
Aqueous Solubility: The charged (protonated) form of the molecule is expected to have significantly higher aqueous solubility than the neutral form. The pKa value is essential for developing formulations and predicting solubility in different environments.
-
Target Binding: A positively charged nitrogen can form crucial ionic interactions (salt bridges) with acidic residues like aspartate or glutamate in a protein's binding pocket, which can be a key driver of binding affinity.
-
Membrane Permeability: According to the pH-partition hypothesis, only the neutral form of a molecule can readily cross lipid membranes. A pKa of 9-10 means that only a small fraction of the compound will be neutral at pH 7.4, potentially impacting cell permeability and oral absorption.
Part 6: Conclusion
This guide establishes a robust framework for predicting and validating the pKa of this compound. Structural analysis clearly identifies the secondary amine at the N3 position as the sole basic center, with its basicity significantly attenuated by the electron-withdrawing N-Boc group at N7. We predict a pKa value for N3 in the range of 9.0-10.0. This prediction can be quantitatively refined using first-principles QM calculations and subsequently validated with high confidence using established experimental methods like potentiometric and NMR-pH titrations. An accurate understanding of this pKa value is a cornerstone for the successful development of drug candidates based on this promising molecular scaffold.
Part 7: References
-
Nakai, H., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link][8][9]
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Optibrium. (Date not available). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium White Paper. [Link][2]
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Routledge. (Date not available). Computational Approaches for the Prediction of pKa Values - 1st Edition. Routledge Publishing. [Link][1]
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Avbelj, M., et al. (2021). Development of Methods for the Determination of pKa Values. National Institutes of Health (NIH). [Link][11]
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Gift, A. D., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. [Link][12]
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Schaefer, C., et al. (2015). pKa determination by 1H NMR spectroscopy - An old methodology revisited. ResearchGate. [Link][13]
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Chemistry Steps. (Date not available). Boc Protecting Group for Amines. Chemistry Steps. [Link][7]
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Organic Chemistry Portal. (Date not available). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link][6]
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Grygorenko, O. O., et al. (2020). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ResearchGate. [Link][4]
-
Eshuis, H., et al. (2017). Synthesis and conformational analysis of [3.2.2]- and [3.2.1]-3-azabicyclic diamines. Tetrahedron Letters. [Link][3]
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The Elucidation of 3,7-Diazabicyclo[4.2.0]octane Derivatives: A Technical Guide to X-ray Crystal Structure Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,7-diazabicyclo[4.2.0]octane scaffold is a critical pharmacophore in modern medicinal chemistry, notably as a potent and selective ligand for nicotinic acetylcholine receptors (nAChRs). Understanding the precise three-dimensional architecture of these molecules is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutics. This guide provides a comprehensive overview of the methodologies required to determine the X-ray crystal structure of 3,7-diazabicyclo[4.2.0]octane derivatives, from chemical synthesis and crystallization to diffraction data analysis. While a complete, publicly available crystal structure for a substituted 3,7-diazabicyclo[4.2.0]octane was not identified at the time of this writing, this guide establishes a robust, field-proven workflow for researchers aiming to achieve this outcome.
Introduction: The Significance of the 3,7-Diazabicyclo[4.2.0]octane Core
The 3,7-diazabicyclo[4.2.0]octane ring system is a conformationally constrained bioisostere of piperazine, a common motif in centrally active pharmaceuticals. This structural rigidity is key to its utility, as it pre-organizes the nitrogen atoms in a specific spatial orientation, leading to enhanced binding affinity and selectivity for various biological targets.
Notably, derivatives of this scaffold have been identified as highly potent agonists for the α4β2 subtype of nAChRs.[1] This receptor subtype is a significant therapeutic target for analgesics and for treating cognitive disorders.[1] The development of selective α4β2 agonists with reduced activity at the α3β4 subtype, which is associated with cardiovascular side effects, is a major goal in drug discovery.[1] A detailed understanding of the crystal structure of these ligands is indispensable for designing next-generation therapeutics with improved selectivity and fewer off-target effects.
Synthesis of the 3,7-Diazabicyclo[4.2.0]octane Scaffold
The synthesis of the 3,7-diazabicyclo[4.2.0]octane core can be achieved through various synthetic routes. A common approach involves the construction of a substituted β-lactam followed by intramolecular cyclization. The following is a representative, generalized synthetic scheme.
Experimental Protocol: Synthesis of a Protected 3,7-Diazabicyclo[4.2.0]octane Derivative
Objective: To synthesize a protected 3,7-diazabicyclo[4.2.0]octane core suitable for further functionalization and crystallization studies.
Materials:
-
Appropriately substituted starting materials (e.g., protected amino acids, haloalkylamines)
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Reagents for β-lactam formation (e.g., triphosgene, triethylamine)
-
Reagents for cyclization (e.g., a suitable base like sodium hydride)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Methodology:
-
β-Lactam Formation:
-
Dissolve the starting protected amino acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (2.2 equivalents) to the solution.
-
Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous DCM. The reaction is typically exothermic and should be controlled.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired β-lactam precursor.
-
-
Intramolecular Cyclization:
-
Dissolve the purified β-lactam in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0°C.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise. Hydrogen gas will be evolved.
-
Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0°C and quench by the slow addition of water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the protected 3,7-diazabicyclo[4.2.0]octane derivative.
-
Crystallization of 3,7-Diazabicyclo[4.2.0]octane Derivatives
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[2] The process is largely empirical, and a wide range of conditions should be screened.
Foundational Principles of Crystallization
Crystallization occurs in two stages: nucleation and crystal growth.[3] The primary goal is to create a supersaturated solution from which the compound of interest will slowly precipitate in an ordered crystalline lattice.[3] The slow change in the environment is crucial for the growth of well-ordered single crystals.[3]
Common Crystallization Techniques for Small Organic Molecules
A variety of techniques can be employed to achieve the slow supersaturation necessary for crystal growth.[4]
| Technique | Principle | Typical Setup |
| Slow Evaporation | The concentration of the solute is gradually increased as the solvent evaporates.[3] | A solution of the compound in a suitable solvent is placed in a vial, which is loosely capped or covered with parafilm containing a few pinholes. |
| Vapor Diffusion | An antisolvent with a lower boiling point slowly diffuses into a solution of the compound, reducing its solubility.[4] | A small vial containing a concentrated solution of the compound is placed inside a larger, sealed jar containing an antisolvent. |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible antisolvent. Crystallization occurs at the interface. | A solution of the compound is placed in a narrow tube, and an antisolvent is carefully layered on top. |
| Cooling | The solubility of the compound is decreased by slowly lowering the temperature of a saturated solution. | A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below. |
Experimental Protocol: Crystallization Screening
Objective: To identify conditions that yield diffraction-quality single crystals of a 3,7-diazabicyclo[4.2.0]octane derivative.
Materials:
-
Purified 3,7-diazabicyclo[4.2.0]octane derivative (at least 10-20 mg)
-
A range of high-purity solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, dichloromethane, hexane, water)
-
Small glass vials or a crystallization plate
Methodology:
-
Solubility Testing:
-
Begin by assessing the solubility of the compound in a variety of solvents to identify suitable candidates for crystallization. A good crystallization solvent will typically dissolve the compound when heated but show lower solubility at room temperature.
-
-
Screening by Slow Evaporation:
-
Prepare saturated or near-saturated solutions of the compound in 3-5 different promising solvents in small vials.
-
Cover the vials with parafilm and pierce with 1-3 small holes using a needle.
-
Store the vials in a vibration-free location and observe over several days to weeks.
-
-
Screening by Vapor Diffusion:
-
Prepare a concentrated solution of the compound in a good solvent.
-
Place a small amount of this solution in an inner vial.
-
In a larger outer jar, place a larger volume of an antisolvent (a solvent in which the compound is poorly soluble but is miscible with the good solvent).
-
Seal the jar and leave it undisturbed.
-
-
Documentation and Observation:
-
Carefully document all conditions tested (solvents, concentrations, temperature, technique).
-
Regularly inspect the experiments under a microscope for the formation of crystals. Note the morphology (e.g., needles, plates, blocks) and quality of any crystalline material.
-
X-ray Diffraction Analysis
Once suitable crystals are obtained, the next step is to analyze them using X-ray diffraction to determine the molecular structure.
Principles of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[5] When a focused beam of X-rays is directed at a single crystal, the electrons of the atoms in the crystal lattice scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, the scattered X-rays interfere with each other constructively in specific directions, creating a diffraction pattern of spots. The positions and intensities of these spots are used to determine the size and shape of the unit cell and the arrangement of atoms within it.[5]
}
Experimental Protocol: Data Collection and Structure Refinement
Objective: To collect and analyze X-ray diffraction data to determine the crystal structure.
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and a detector.
Methodology:
-
Crystal Mounting:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
-
Data Collection:
-
The mounted crystal is placed in the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal motion of the atoms.
-
The crystal is irradiated with X-rays, and the diffraction pattern is recorded as the crystal is rotated.
-
-
Data Processing:
-
The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.
-
-
Structure Solution and Refinement:
-
The processed data are used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell.
-
The initial model is then refined to improve the agreement between the calculated and observed diffraction data, resulting in a final, accurate crystal structure.
-
Interpreting the Crystal Structure
The final output of a successful X-ray crystal structure determination is a model of the molecule showing the positions of all atoms, bond lengths, bond angles, and torsion angles. This information is crucial for understanding the molecule's conformation and its potential interactions with a biological target.
Key Crystallographic Parameters
A crystallographic report will include a table of key parameters that describe the crystal and the quality of the structure determination.
| Parameter | Description |
| Formula | The chemical formula of the compound. |
| Crystal System | The crystal system to which the crystal belongs (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Z | The number of molecules in the unit cell. |
| R-factor (R1) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit. |
Molecular Geometry and Intermolecular Interactions
The detailed 3D structure reveals:
-
Conformation: The specific boat or chair conformation of the six-membered ring and the puckering of the four-membered ring in the bicyclic system.
-
Stereochemistry: The absolute configuration of any chiral centers.
-
Intermolecular Interactions: Hydrogen bonds, van der Waals interactions, and other non-covalent interactions that stabilize the crystal packing. These can provide insights into how the molecule might interact with a protein binding site.
}
Conclusion
The determination of the X-ray crystal structure of 3,7-diazabicyclo[4.2.0]octane derivatives is a critical step in the development of novel therapeutics targeting nAChRs and other important biological targets. While obtaining high-quality crystals can be a significant hurdle, a systematic approach to synthesis, purification, and crystallization screening, as outlined in this guide, will maximize the chances of success. The resulting structural information provides invaluable insights into the conformation and potential binding modes of these potent pharmacophores, paving the way for the rational design of more effective and selective drugs.
References
- Breuning, A., et al. (2001). Crystal structure of an ACh-binding protein reveals the ligand-binding domain of nicotinic receptors.
- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1135–1143.
- Myerson, A. S., et al. (Eds.). (1996).
-
Technobis. (n.d.). Crystallization of small molecules. Retrieved from [Link]
- Frost, J. M., et al. (2006). Synthesis and Structure−Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry, 49(26), 7843–7853.
Sources
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- 3. CAS 1932306-72-3 | 4H56-1-0F0 | MDL MFCD22205856 | (1S,6S)-7-Cbz-3,7-diazabicyclo[4.2.0]octane | SynQuest Laboratories [synquestlabs.com]
- 4. americanelements.com [americanelements.com]
- 5. PubChemLite - Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate (C11H20N2O2) [pubchemlite.lcsb.uni.lu]
Methodological & Application
Application Note & Protocols: Strategic Incorporation of Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate in the Synthesis of Novel KRAS Inhibitors
Authored by: A Senior Application Scientist
Abstract
The Kirsten Rat Sarcoma (KRAS) viral oncogene is one of the most frequently mutated oncogenes in human cancers, including lung, colorectal, and pancreatic cancers.[1] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of well-defined allosteric binding pockets.[2] The recent development and approval of covalent inhibitors targeting the KRAS G12C mutant, such as Sotorasib (AMG 510) and Adagrasib (MRTX849), have marked a paradigm shift in targeting this challenging oncoprotein.[1] A key structural feature in many advanced KRAS inhibitors is the incorporation of constrained cyclic amine systems, which serve to orient the molecule within the binding pocket, enhance potency, and improve pharmacokinetic properties. This document provides a detailed technical guide on the application of a specific constrained bicyclic building block, tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate , in the synthesis of next-generation KRAS inhibitors. We present a representative synthetic route targeting a novel quinazoline-based KRAS inhibitor scaffold, with detailed, field-tested protocols and an in-depth explanation of the experimental rationale.
Introduction: The Rationale for Constrained Bicyclic Scaffolds in KRAS Inhibitor Design
KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate critical cell signaling pathways involved in proliferation and survival.[3][4] Oncogenic mutations, most commonly at codon 12, lock KRAS in its active state, leading to uncontrolled cell growth.[3]
Modern KRAS inhibitors, particularly those targeting the "Switch-II" pocket, are complex molecules composed of several key fragments: a core scaffold that provides the structural foundation, a moiety that engages with a specific sub-pocket, and often a linker connecting to a reactive "warhead" (in the case of covalent inhibitors) or another functional group.[5][6]
The use of conformationally restricted bicyclic amines, such as diazabicyclo[4.2.0]octanes, offers several distinct advantages in inhibitor design:
-
Pre-organization and Entropy: The rigid structure reduces the entropic penalty upon binding to the target protein, as the molecule is already "locked" in a favorable conformation. This can lead to a significant improvement in binding affinity.
-
Vectorial Projection: The bicyclic system provides well-defined exit vectors for substituents, allowing for precise positioning of other pharmacophoric elements within the three-dimensional space of the KRAS binding pocket.
-
Improved Physicochemical Properties: Compared to more flexible or linear amines, these scaffolds can enhance solubility, reduce off-target activity, and improve metabolic stability, all of which are critical for developing a viable drug candidate.
-
Novelty and Patentability: Incorporating novel and structurally distinct building blocks provides a clear path to new intellectual property in a competitive therapeutic landscape.[6][7]
The target building block of this guide, this compound, provides a protected amine on a rigid framework, making it an ideal intermediate for modular synthesis.
Overview of the Synthetic Strategy
The following protocols outline a representative multi-step synthesis of a novel KRAS inhibitor incorporating the diazabicyclo[4.2.0]octane moiety. The overall strategy is based on the construction of a central quinazoline core, followed by the strategic coupling of the bicyclic amine. This approach is exemplified in recent patent literature for the development of new KRAS inhibitors.[8][9]
The general workflow is as follows:
-
Synthesis of the Quinazolinone Core: Construction of a substituted quinazolinone, which serves as the central scaffold of the inhibitor.
-
Activation of the Core: Conversion of the quinazolinone hydroxyl group into a suitable leaving group for subsequent nucleophilic aromatic substitution (SNAr).
-
Key Coupling Reaction: Nucleophilic substitution with this compound.
-
Deprotection and Final Elaboration: Removal of protecting groups to yield the final inhibitor.
Detailed Experimental Protocols
Disclaimer: These protocols are for research and development purposes by qualified professionals. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 3.1: Synthesis of a Representative Quinazolinone Core
This protocol describes a general method for forming a quinazolinone core, which is a common scaffold in kinase inhibitors.
-
Reaction: 7-(6-amino-4-methylpyridin-2-yl)-6-chloro-8-fluoro-2-(methyloxy)quinazolin-4(3H)-one
-
Rationale: This step builds the central heterocyclic system that will anchor the other components of the inhibitor. The specific substituents are chosen for illustrative purposes based on structures found in recent literature.
Materials:
-
Substituted 2-aminobenzamide derivative
-
Triphosgene or equivalent carbonyl source
-
Anhydrous Dioxane or Toluene
-
Diisopropylethylamine (DIPEA)
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and inert atmosphere setup (N2 or Ar).
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the substituted 2-aminobenzamide (1.0 eq).
-
Add anhydrous dioxane to form a slurry (approx. 0.1 M concentration).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.4 eq) in anhydrous dioxane. Caution: Triphosgene is highly toxic. Handle with extreme care.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-100 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature. A precipitate of the quinazolinone product should form.
-
Filter the solid, wash with cold dioxane and then diethyl ether.
-
Dry the solid under vacuum to yield the quinazolinone core.
| Reagent | MW ( g/mol ) | Eq. | Mmol | Mass/Volume |
| 2-Amino-N-(...)benzamide | 324.7 | 1.0 | 10 | 3.25 g |
| Triphosgene | 296.75 | 0.4 | 4 | 1.19 g |
| Anhydrous Dioxane | - | - | - | 100 mL |
Protocol 3.2: Activation of the Quinazolinone Core for SNAr
-
Reaction: Conversion of the 4-oxo group to a 4-chloro group.
-
Rationale: The 4-position of the quinazolinone is activated for nucleophilic aromatic substitution by converting the hydroxyl tautomer into a better leaving group, typically a chloride.
Materials:
-
Quinazolinone core from Protocol 3.1
-
Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Anhydrous Toluene or Acetonitrile
Procedure:
-
Suspend the quinazolinone core (1.0 eq) in anhydrous toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Add phosphorus oxychloride (3.0 - 5.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 110 °C) for 2-4 hours. Monitor by LC-MS.
-
Cool the reaction to room temperature and carefully concentrate under reduced pressure to remove excess POCl₃.
-
Azeotrope the residue with toluene (2-3 times) to ensure complete removal of POCl₃.
-
The resulting crude 4-chloroquinazoline intermediate is often used directly in the next step without further purification.
Protocol 3.3: Key Coupling with this compound
-
Reaction: SNAr coupling of the bicyclic amine to the activated quinazoline core.
-
Rationale: This is the core step where the unique bicyclic scaffold is introduced. The reaction proceeds via nucleophilic attack of the secondary amine of the diazabicyclooctane at the electron-deficient 4-position of the quinazoline, displacing the chloride. This specific transformation is adapted from patent literature.[8]
Materials:
-
Crude 4-chloroquinazoline intermediate from Protocol 3.2
-
This compound (commercially available)
-
Triethylamine (TEA) or DIPEA
-
Anhydrous Acetonitrile (MeCN)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) - Note: While the patent mentions BOP, a standard SNAr with a non-nucleophilic base is often sufficient and presented here for broader applicability.
Procedure:
-
Dissolve the crude 4-chloroquinazoline intermediate (1.0 eq) in anhydrous acetonitrile.
-
Add this compound (1.2 eq).
-
Add triethylamine (2.0-3.0 eq) to the mixture.
-
Heat the reaction mixture to 40-60 °C and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS for the disappearance of the starting material and the appearance of the desired product mass.
-
Once complete, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue using silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the Boc-protected product.
| Reagent | MW ( g/mol ) | Eq. | Mmol | Mass/Volume |
| 4-Chloroquinazoline | 379.2 | 1.0 | 5 | 1.90 g |
| Tert-butyl 3,7-diazabicyclo... | 212.29 | 1.2 | 6 | 1.27 g |
| Triethylamine | 101.19 | 3.0 | 15 | 2.1 mL |
| Anhydrous Acetonitrile | - | - | - | 50 mL |
Protocol 3.4: Final Deprotection
-
Reaction: Removal of the tert-butoxycarbonyl (Boc) protecting group.
-
Rationale: The final step is to deprotect the secondary amine on the bicyclic scaffold, which is often crucial for binding to the target protein or for further functionalization.
Materials:
-
Boc-protected product from Protocol 3.3
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triethylsilane (TES, optional scavenger)
Procedure:
-
Dissolve the Boc-protected compound (1.0 eq) in dichloromethane (approx. 0.1 M).
-
If the substrate contains sensitive groups, add triethylsilane (1.1 eq) as a carbocation scavenger.
-
Add trifluoroacetic acid (10-20 eq, or a 20-50% solution in DCM) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product is often obtained as a TFA salt. It can be purified by reverse-phase HPLC or by neutralization with a base (e.g., saturated NaHCO₃ solution), extraction into an organic solvent, and subsequent purification by silica gel chromatography.
Mechanism of Action and KRAS Inhibition
The synthesized inhibitor is designed to bind to an allosteric site on the KRAS protein known as the Switch-II pocket, which is accessible in the inactive, GDP-bound state.
The diazabicyclo[4.2.0]octane moiety plays a critical role by projecting into a specific region of this pocket. The now-free secondary amine can form a key hydrogen bond or salt bridge interaction with residues such as Asp12 (in the G12D mutant) or other polar residues, anchoring the inhibitor firmly in place.[10] This binding stabilizes the inactive conformation of KRAS, preventing its interaction with guanine nucleotide exchange factors (GEFs) and thereby blocking the loading of GTP.[4] The ultimate result is the shutdown of downstream pro-proliferative signaling pathways like the RAF-MEK-ERK and PI3K-AKT pathways.
Conclusion
The strategic use of conformationally constrained building blocks is a cornerstone of modern medicinal chemistry. This compound represents a valuable and commercially available tool for introducing a rigid, functionalizable amine scaffold into complex molecules. As demonstrated in the provided protocols, its incorporation into a quinazoline-based core via a robust SNAr reaction provides a clear and efficient route to novel KRAS inhibitors. This approach allows researchers to explore new chemical space and develop next-generation therapeutics with potentially enhanced potency, selectivity, and drug-like properties to combat KRAS-mutant cancers.
References
- Title: KRAS INHIBITORS.
-
Title: Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors. Source: ACS Medicinal Chemistry Letters, 2023. [Link]
-
Title: KRAS INHIBITORS. Source: WIPO Patentscope (WO/2024/036270), 2024. [Link]
-
Title: tert-Butyl 7-(aminomethyl)-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate. Source: Chemrxiv, 2023. [Link]
-
Title: Identification of Novel pan-KRAS Inhibitors via Structure-Based Drug Design, Scaffold Hopping, and Biological Evaluation. Source: PubMed, 2025. [Link]
-
Title: Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. Source: ACS Publications, 2022. [Link]
-
Title: Design, synthesis and pharmacological evaluation of bicyclic and tetracyclic pyridopyrimidinone analogues as new KRAS G12C inhibitors. Source: PubMed, 2021. [Link]
-
Title: Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. Source: NIH National Library of Medicine, 2022. [Link]
-
Title: Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors. Source: NIH National Library of Medicine, 2023. [Link]
-
Title: QSAR-guided discovery of novel KRAS inhibitors for lung cancer therapy. Source: Frontiers in Chemistry, 2024. [Link]
-
Title: Development of a Scalable Synthesis toward a KRAS G12C Inhibitor Building Block Bearing an All-Carbon Quaternary Stereocenter, Part 1: From Discovery Route to Kilogram-Scale Production. Source: ResearchGate, 2023. [Link]
-
Title: Identification of Novel pan-KRAS Inhibitors via Structure-Based Drug Design, Scaffold Hopping, and Biological Evaluation. Source: Semantic Scholar, 2025. [Link]
-
Title: Stereoselective synthesis of a KRASG12C inhibitor with a quinoline-piperazine scaffold. Source: Royal Society of Chemistry, 2022. [Link]
-
Title: Structural insights into small-molecule KRAS inhibitors for targeting KRAS mutant cancers. Source: European Journal of Medicinal Chemistry, 2024. [Link]
-
Title: Targeting KRAS G12D: Advances in Inhibitor Design. Source: PubMed, 2025. [Link]
-
Title: this compound (C11H20N2O2). Source: PubChem, 2024. [Link]
-
Title: Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt. Source: NIH National Library of Medicine, 2024. [Link]
-
Title: KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance. Source: NIH National Library of Medicine, 2024. [Link]
-
Title: Sotorasib – Mechanism of Action and Synthesis. Source: YouTube, 2023. [Link]
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- 3. 1250993-51-1 | tert-butyl (1R,6S)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate [3asenrise.com]
- 4. 2624417-25-8|this compound 4-methylbenzenesulfonate|BLD Pharm [bldpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Novel pan-KRAS Inhibitors via Structure-Based Drug Design, Scaffold Hopping, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: High-Throughput Synthesis of Novel Chemical Libraries Utilizing the Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate Scaffold
Introduction: The Strategic Value of Bicyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with enhanced pharmacological profiles is paramount. Bicyclic compounds have emerged as privileged structures, offering a unique combination of rigidity, three-dimensional complexity, and metabolic stability that is often challenging to achieve with linear or monocyclic molecules.[1] The constrained conformation of bicyclic scaffolds can significantly enhance binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[1]
The 3,7-diazabicyclo[4.2.0]octane core, a fused piperidine-azetidine ring system, represents a particularly valuable scaffold. Its defined spatial arrangement of nitrogen atoms makes it an excellent building block for creating diverse libraries of compounds aimed at a variety of biological targets, most notably neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] Derivatives of the closely related 3,8-diazabicyclo[4.2.0]octane have demonstrated picomolar affinity for nAChR subtypes, highlighting the potential of this bicyclic system in the development of novel therapeutics for neurological disorders and pain management.[1][3]
This guide provides a comprehensive overview of the application of tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate as a versatile building block for parallel synthesis. We will detail the synthesis of the core scaffold, followed by robust, high-throughput protocols for its functionalization via reductive amination and N-acylation to generate libraries of novel compounds.
Synthesis of the Core Scaffold: this compound
The proposed synthetic strategy involves the initial construction of the unprotected 3,7-diazabicyclo[4.2.0]octane core, followed by a selective mono-Boc protection. The synthesis of the bicyclic core can be approached through multi-step sequences involving cycloaddition reactions.[8]
A key step is the selective mono-protection of the resulting diamine. A common and effective method involves the transient differentiation of the two amino groups by converting the diamine into its mono-hydrochloride salt. The free amine is then more nucleophilic and reacts preferentially with di-tert-butyl dicarbonate (Boc₂O).[4]
Protocol 1: Synthesis of this compound
-
Step 1: Synthesis of 3,7-diazabicyclo[4.2.0]octane. This step would typically involve a multi-step synthesis, potentially starting from commercially available materials to construct the fused ring system. A plausible route involves the [2+2] cycloaddition of a suitable enamine and an activated alkene, followed by further functional group manipulations and ring closure.
-
Step 2: Selective Mono-Boc Protection.
-
Dissolve 3,7-diazabicyclo[4.2.0]octane (1.0 eq) in anhydrous methanol (approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Slowly add a solution of hydrogen chloride in methanol (1.0 eq) dropwise to the stirred solution.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure the formation of the mono-hydrochloride salt.
-
To this solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in methanol dropwise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and remove the hydrochloride salt.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient of methanol in dichloromethane) to afford pure this compound.
-
Parallel Synthesis of 3-Substituted-3,7-diazabicyclo[4.2.0]octane Libraries
The presence of a single, unprotected secondary amine on the Boc-protected scaffold makes it an ideal substrate for diversification in a parallel synthesis format. Two of the most robust and widely used reactions for library synthesis are reductive amination and N-acylation. These reactions are generally high-yielding and tolerant of a wide range of functional groups present in the building blocks.
Workflow for Parallel Library Synthesis
The general workflow for the parallel synthesis of a library of 3,7-diazabicyclo[4.2.0]octane derivatives is depicted below. This process is amenable to automation using standard liquid handling and parallel synthesis equipment.
Caption: General workflow for parallel synthesis.
Protocol 2: Parallel Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds and is well-suited for high-throughput synthesis.[9] This protocol describes the reaction of the scaffold with a library of aldehydes or ketones.
Materials and Equipment:
-
This compound
-
Library of diverse aldehydes and ketones
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
96-well reaction block with sealing mat
-
Automated liquid handler (optional)
-
Parallel centrifugal evaporator
Procedure:
-
Stock Solution Preparation: Prepare a 0.2 M stock solution of this compound in DCE. Prepare 0.3 M stock solutions of each aldehyde or ketone building block in DCE in a separate 96-well plate.
-
Reaction Setup: To each well of a 96-well reaction block, add 250 µL of the scaffold stock solution (0.05 mmol, 1.0 eq).
-
Building Block Addition: Add 200 µL of each aldehyde/ketone stock solution (0.06 mmol, 1.2 eq) to the corresponding wells containing the scaffold.
-
Initiation of Reaction: Add 5 µL of glacial acetic acid to each well. Seal the reaction block and shake at room temperature for 1 hour to facilitate imine/enamine formation.
-
Reduction: Add solid sodium triacetoxyborohydride (approx. 17 mg, 0.08 mmol, 1.6 eq) to each well. Reseal the block and shake at room temperature for 18-24 hours.
-
Work-up and Purification:
-
Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Add 500 µL of DCM to each well, seal, and shake vigorously for 5 minutes.
-
Allow the layers to separate.
-
For high-throughput purification, pass the organic layer through a phase separator cartridge or a plug of silica gel topped with sodium sulfate in a 96-well filter plate.
-
Collect the filtrate in a clean 96-well collection plate.
-
-
Isolation: Concentrate the purified solutions in the collection plate using a parallel centrifugal evaporator to yield the library of N-alkylated products.
Table 1: Representative Aldehyde Building Blocks for Parallel Reductive Amination
| Entry | Aldehyde Building Block | Product Structure | Expected Yield Range (%) |
| 1 | 4-Chlorobenzaldehyde | 75-90 | |
| 2 | 2-Naphthaldehyde | 70-85 | |
| 3 | 3-Pyridinecarboxaldehyde | 65-80 | |
| 4 | Cyclohexanecarboxaldehyde | 80-95 | |
| 5 | 4-(Trifluoromethyl)benzaldehyde | 70-85 |
Yields are estimated based on similar reactions reported in the literature and will vary depending on the specific substrate and reaction conditions.
Protocol 3: Parallel N-Acylation
N-acylation with acyl chlorides is a rapid and efficient method for the synthesis of amides, which are prevalent in many biologically active molecules.
Materials and Equipment:
-
This compound
-
Library of diverse acyl chlorides
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
96-well reaction block with sealing mat
-
Automated liquid handler (optional)
-
Parallel centrifugal evaporator
-
Scavenger resin (e.g., polymer-supported tris(2-aminoethyl)amine)
Procedure:
-
Stock Solution Preparation: Prepare a 0.2 M stock solution of this compound in DCM. Prepare 0.25 M stock solutions of each acyl chloride building block in DCM in a separate 96-well plate.
-
Reaction Setup: To each well of a 96-well reaction block, add 250 µL of the scaffold stock solution (0.05 mmol, 1.0 eq).
-
Base Addition: Add triethylamine (10.5 µL, 0.075 mmol, 1.5 eq) to each well.
-
Building Block Addition: Add 220 µL of each acyl chloride stock solution (0.055 mmol, 1.1 eq) to the corresponding wells. Seal the reaction block and shake at room temperature for 4-6 hours.
-
Work-up and Purification:
-
Add approximately 100 mg of a scavenger resin (e.g., polymer-supported tris(2-aminoethyl)amine, ~3 eq capacity) to each well to quench excess acyl chloride.
-
Shake the reaction block for an additional 2-4 hours at room temperature.
-
Filter the reaction mixtures through a 96-well filter plate to remove the scavenger resin.
-
Wash the resin in each well with 2 x 250 µL of DCM, collecting the washes in the same collection plate.
-
-
Isolation: Concentrate the purified solutions in the collection plate using a parallel centrifugal evaporator to yield the library of N-acylated products.
Table 2: Representative Acyl Chloride Building Blocks for Parallel N-Acylation
| Entry | Acyl Chloride Building Block | Product Structure | Expected Yield Range (%) |
| 1 | Benzoyl chloride | 85-95 | |
| 2 | 2-Thiophenecarbonyl chloride | 80-90 | |
| 3 | Cyclopropanecarbonyl chloride | 85-95 | |
| 4 | 4-Methoxybenzoyl chloride | 80-95 | |
| 5 | Isobutyryl chloride | 85-95 |
Yields are estimated based on similar reactions reported in the literature and will vary depending on the specific substrate and reaction conditions.
Analytical Characterization and Quality Control
For any synthesized library, robust quality control is essential. A representative subset of the library (e.g., 5-10% of the compounds) should be analyzed to confirm the identity and purity of the products.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for high-throughput analysis. It provides information on the molecular weight of the product (confirming identity) and an estimate of its purity based on the peak area at a specific wavelength (e.g., 214 nm or 254 nm).
-
¹H NMR (Proton Nuclear Magnetic Resonance): For a smaller selection of compounds, ¹H NMR spectroscopy can be used to confirm the structure of the synthesized products.
Conclusion
This compound is a highly valuable and versatile scaffold for the parallel synthesis of diverse chemical libraries. Its rigid, three-dimensional structure provides a solid foundation for the exploration of chemical space in drug discovery programs. The robust and high-yielding protocols for reductive amination and N-acylation described herein are readily adaptable to automated platforms, enabling the rapid generation of hundreds to thousands of novel compounds for biological screening. The strategic use of such privileged scaffolds is a cornerstone of modern medicinal chemistry, accelerating the identification of new lead compounds and ultimately, the development of novel therapeutics.
References
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Frost, J. M., et al. (2006). Synthesis and Structure-Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry, 49(26), 7843–7853. [Link]
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Sci-Hub. (2006). Synthesis and Structure−Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. [Link]
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Kim, E. A., et al. (2009). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. Korean Journal of Physiology & Pharmacology, 13(1), 55–59. [Link]
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BindingDB. (n.d.). Entry for 3,8-diazabicyclo[4.2.0]octane derivatives. [Link]
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European Patent Office. (n.d.). NOVEL QUINOLINE DERIVATIVE INHIBITOR. [Link]
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Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 66-71. [Link]
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Li, H., et al. (2009). Preparation of Mono Boc-Protected Unsymmetrical Diamines. Organic Preparations and Procedures International, 41(4), 301-307. [Link]
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PubChemLite. (n.d.). This compound. [Link]
-
University of Birmingham. (2023). Design and Synthesis of N-Containing Bicyclic Scaffolds for Library Generation. [Link]
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- Google Patents. (n.d.). CN107954933B - 2-azabicyclo [4.2.
-
3ASenrise. (n.d.). tert-butyl (1R,6S)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate, 97%. [Link]
-
ResearchGate. (2016). Synthesis of Epibatidine Analogues by Pyrrole Diels-Alder Reactions: Rapid Access to Azabicyclo[2.2.1]heptane and 3,8-Diazabicyclo[3.2.1]octane Scaffolds for Library Synthesis. [Link]
-
Royal Society of Chemistry. (1985). Novel synthesis of the 7-oxo-1,3-diazabicyclo[3.2.0]heptane and 8-oxo-1,3-diazabicyclo[4.2.0]octane ring systems. Journal of the Chemical Society, Chemical Communications, (16), 1087-1088. [Link]
-
National Center for Biotechnology Information. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. [Link]
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Semantic Scholar. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. [Link]
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White Rose eTheses Online. (n.d.). Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds. [Link]
-
MDPI. (2022). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs, 20(1), 58. [Link]
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MDPI. (2020). Advances in Cross-Coupling Reactions. [Link]
-
Repositorio Institucional de la Universidad Autónoma de Madrid. (2019). Stereoselective Metal-Catalyzed Transformations for Carbon-Boron Bond Formation and Carbon-Nitrogen Bond Cleavage. [Link]
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Application Notes and Protocols: N-Arylation of tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate
An Application Guide to the Synthesis of N-Arylated Bicyclic Diamines
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,7-diazabicyclo[4.2.0]octane framework represents a conformationally constrained diamine scaffold of significant interest in medicinal chemistry, often utilized in the design of potent and selective therapeutic agents.[1] N-arylation of this core, specifically at the unprotected secondary amine of tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate, is a critical transformation for generating libraries of novel compounds for structure-activity relationship (SAR) studies. This document provides a detailed guide to the two most powerful and widely adopted catalytic methods for achieving this C-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. By elucidating the mechanistic underpinnings and providing robust, step-by-step protocols, this guide serves as a comprehensive resource for chemists engaged in the synthesis of complex nitrogen-containing molecules.
Reagent and Scaffold Overview
The strategic choice of a mono-Boc-protected bicyclic diamine allows for regioselective functionalization. The secondary amine at the N-3 position serves as the nucleophile for the arylation reaction, while the Boc-protected N-7 position remains unreactive under typical cross-coupling conditions.
| Component | Structure | Role & Considerations |
| Starting Material | This compound | A rigid bicyclic diamine scaffold. The exposed secondary amine is the site of arylation. |
| Aryl Halide (Ar-X) | Ar-I, Ar-Br, Ar-Cl, Ar-OTf | The electrophilic coupling partner. Reactivity generally follows the order I > Br > OTf > Cl. The choice of halide can impact catalyst and ligand selection. |
| Catalyst | Palladium or Copper source | The core of the catalytic cycle, responsible for facilitating the C-N bond formation. |
| Ligand | e.g., Biarylphosphines, Phenanthroline | Stabilizes the metal center, modulates its reactivity, and promotes key steps like oxidative addition and reductive elimination.[2][3] |
| Base | e.g., NaOtBu, Cs₂CO₃, K₃PO₄ | Activates the amine nucleophile by deprotonation and participates in the catalytic cycle. The choice of base is critical for reaction efficiency and functional group tolerance.[4] |
| Solvent | Toluene, Dioxane, DMF, etc. | Solubilizes reagents and influences reaction kinetics and catalyst stability. High-boiling polar solvents are common in Ullmann reactions.[5] |
| Product | tert-butyl 3-(aryl)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate | The desired N-arylated product, a key intermediate for further synthetic elaboration or biological screening. |
Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, renowned for its broad substrate scope, functional group tolerance, and relatively mild reaction conditions.[2][6] It has revolutionized the synthesis of arylamines, largely replacing harsher classical methods.[6]
Mechanistic Rationale
The efficacy of the Buchwald-Hartwig reaction hinges on a well-defined Pd(0)/Pd(II) catalytic cycle. The choice of a bulky, electron-rich phosphine ligand is paramount; it promotes the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly reactive in the oxidative addition step, and facilitates the crucial, often rate-limiting, reductive elimination step to release the product.[3]
Figure 1: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of an aryl bromide. Modifications, particularly in ligand and base selection, may be required for less reactive aryl chlorides.
Materials:
-
This compound (1.0 equiv)
-
Aryl Bromide (1.1 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv Pd)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) followed by the aryl bromide (1.1 equiv).
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction Conditions: Seal the tube and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure N-arylated product.
Method 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is the classical method for C-N bond formation, utilizing a copper catalyst.[5] While traditional protocols required harsh conditions (high temperatures, stoichiometric copper), modern variations using soluble copper sources and ligands have made the reaction significantly milder and more versatile.[7][8] It remains a highly valuable and cost-effective alternative to palladium-catalyzed methods.
Mechanistic Rationale
The mechanism of the Ullmann reaction, while extensively studied, is generally accepted to proceed through a Cu(I)/Cu(III) cycle. A Cu(I) species is generated in situ, which reacts with the amine to form a copper amide. Oxidative addition of the aryl halide yields a transient Cu(III) intermediate, which then undergoes reductive elimination to form the C-N bond and regenerate the active Cu(I) catalyst.[5][9]
Figure 2: Generalized Catalytic Cycle for the Ullmann N-Arylation.
Detailed Experimental Protocol
This protocol outlines a modern, ligand-accelerated Ullmann reaction suitable for coupling with an aryl iodide.
Materials:
-
This compound (1.0 equiv)
-
Aryl Iodide (1.2 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
1,10-Phenanthroline (0.2 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In an oven-dried, sealable reaction tube under an Argon atmosphere, combine CuI (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and Cs₂CO₃ (2.0 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the aryl iodide (1.2 equiv).
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a substrate concentration of 0.2-0.5 M.
-
Reaction Conditions: Seal the tube tightly and place it in a preheated oil bath at 110-130 °C. Stir vigorously for 18-36 hours.
-
Monitoring: Follow the reaction's progress using TLC or LC-MS.
-
Work-up:
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Filter the suspension through a pad of Celite® to remove insoluble copper salts and the base. Wash the pad thoroughly with ethyl acetate.[7]
-
Transfer the filtrate to a separatory funnel and wash extensively with water (to remove DMF) followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the resulting crude material by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired product.
Comparative Analysis and Method Selection
Choosing between the Buchwald-Hartwig amination and the Ullmann condensation depends on several factors, including substrate reactivity, functional group compatibility, and economic considerations.
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Copper (e.g., CuI, Cu₂O, Cu powder) |
| Ligands | Bulky, electron-rich phosphines (XPhos, RuPhos, BINAP)[2][6] | N,N- or O,O-chelating ligands (1,10-Phenanthroline, diamines)[5][8] |
| Conditions | Milder (80-110 °C) | Often harsher (110-210 °C), though modern methods are milder[5][7] |
| Aryl Halide Scope | Excellent for Cl, Br, I, OTf | Best for I, Br; activated Cl. Less reactive for simple aryl chlorides. |
| Base | Strong, non-nucleophilic (NaOtBu, LHMDS) or weaker (K₃PO₄, Cs₂CO₃) | Inorganic bases (Cs₂CO₃, K₂CO₃, K₃PO₄) |
| Pros | High generality, excellent functional group tolerance, milder conditions. | Lower catalyst cost, effective for specific substrates, mechanistically distinct. |
| Cons | High cost of Pd and specialized ligands, potential for catalyst poisoning. | Higher temperatures, longer reaction times, sometimes lower functional group tolerance.[5] |
Conclusion
Both the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation are powerful and reliable methods for the N-arylation of this compound. The Buchwald-Hartwig reaction generally offers broader applicability and milder conditions, making it the first choice for complex substrates. However, the Ullmann reaction provides a robust and cost-effective alternative, particularly for aryl iodides and bromides. The protocols and mechanistic insights provided herein equip researchers with the necessary tools to successfully synthesize novel N-arylated bicyclic diamines for advancement in drug discovery and chemical biology.
References
-
Wikipedia. Ullmann condensation. [Link]
-
Grokipedia. Buchwald–Hartwig amination. [Link]
-
Pardal, C. et al. (2007). Application of a New Bicyclic Triaminophosphine Ligand in Pd-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides, Bromides, and Iodides. The Journal of Organic Chemistry. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Gujadhur, R. et al. (2001). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Organic Letters. [Link]
-
Bunnelle, E. M. et al. (2007). Synthesis and Structure−Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry. [Link]
-
Bakos, J. & Kégl, T. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]
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Application Notes & Protocols: Strategic Functionalization of Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate via Reductive Amination
The tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate scaffold is a valuable building block in medicinal chemistry, offering a rigid, three-dimensional structure that can be strategically modified to interact with biological targets.[1] Functionalization of the secondary amine at the 3-position is a critical step in the synthesis of diverse compound libraries. Reductive amination stands out as one of the most robust and versatile methods for this transformation, enabling the formation of a new carbon-nitrogen bond by reacting the secondary amine with a carbonyl compound in the presence of a suitable reducing agent.[2]
This guide provides an in-depth exploration of reductive amination protocols tailored for this specific scaffold. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring that researchers can adapt and troubleshoot these methods effectively.
The Core Mechanism: Understanding the 'Why' of Reductive Amination
Reductive amination is a powerful one-pot reaction that proceeds in two distinct, sequential stages: the formation of an iminium ion intermediate, followed by its immediate reduction to the target tertiary amine.[2] The success of the one-pot procedure hinges on the choice of a reducing agent that is selective for the iminium ion over the starting carbonyl compound.[3]
-
Iminium Ion Formation: The secondary amine of the diazabicyclooctane nucleophilically attacks the carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a transient, electrophilic iminium ion. This step is typically reversible and often accelerated under mildly acidic conditions, which facilitate the dehydration step.
-
Hydride-Mediated Reduction: A selective reducing agent, introduced into the reaction mixture, delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion. This irreversible step quenches the intermediate and forms the final, more complex amine product.
Key Experimental Considerations: A Scientist's Guide to Success
The choice of reagents and conditions is paramount for a clean, high-yielding reaction. Here, we dissect the critical parameters.
The Reducing Agent: A Matter of Selectivity
While several hydride reagents can effect this transformation, they are not interchangeable.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most one-pot reductive aminations.[4] Its attenuated reactivity, a result of the electron-withdrawing acetate groups, makes it highly selective for reducing the iminium ion in the presence of the less electrophilic aldehyde or ketone.[3] This chemoselectivity minimizes the formation of alcohol byproducts, a common issue with stronger reducing agents.[4] STAB is moisture-sensitive and performs best in aprotic solvents.[3][5]
-
Sodium Cyanoborohydride (NaBH₃CN): Historically popular, NaBH₃CN is also selective for iminium ions under mildly acidic conditions.[6] However, its high toxicity and the potential to generate hydrogen cyanide gas limit its application in modern drug development settings.[4][6]
-
Sodium Borohydride (NaBH₄): As a more powerful reducing agent, NaBH₄ can readily reduce both the starting carbonyl and the iminium ion.[5] To be used effectively, the reaction must be performed in a stepwise manner: first, allow sufficient time for complete imine formation, and only then add the NaBH₄.[5][7] This two-step process is often less convenient than the direct, one-pot STAB method.[7]
Solvent and Catalyst Selection
-
Solvent: For reactions using STAB, anhydrous aprotic solvents are essential to prevent decomposition of the reagent. 1,2-Dichloroethane (DCE) is the most common and preferred solvent, though Dichloromethane (DCM) and Tetrahydrofuran (THF) are also effective alternatives.[5][7]
-
Catalyst: While many aldehydes react readily, less reactive ketones may require a catalyst to accelerate iminium ion formation. A small amount of glacial acetic acid (AcOH) is typically used.[7] It protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the amine.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the functionalization of this compound.
Protocol 1: General Procedure with an Aldehyde
This protocol is suitable for most aliphatic and aromatic aldehydes.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Molar Eq. |
| This compound | 212.29 | 1.0 |
| Aldehyde (R-CHO) | Varies | 1.1 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 |
| 1,2-Dichloroethane (DCE), Anhydrous | - | - |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | - | - |
| Dichloromethane (DCM) for extraction | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - |
Step-by-Step Methodology:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.
-
Add the aldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 20-30 minutes.
-
Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) to the mixture in several portions over 5 minutes. Note: The reaction may gently effervesce.
-
Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to afford the desired tertiary amine.
Protocol 2: Catalytic Procedure for Less Reactive Ketones
This protocol incorporates an acid catalyst to promote the reaction with sterically hindered or electronically deactivated ketones.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Molar Eq. |
| This compound | 212.29 | 1.0 |
| Ketone (R₁-CO-R₂) | Varies | 1.2 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 |
| Glacial Acetic Acid (AcOH) | 60.05 | 1.1 |
| 1,2-Dichloroethane (DCE), Anhydrous | - | - |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | - | - |
| Dichloromethane (DCM) for extraction | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - |
Step-by-Step Methodology:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M).
-
Add the ketone (1.2 eq) followed by glacial acetic acid (1.1 eq).[7] Stir the mixture at room temperature for 1 hour to facilitate pre-formation of the iminium ion.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring solution.
-
Allow the reaction to stir at room temperature for 6-24 hours. The reaction may require gentle heating (40-50 °C) for particularly unreactive substrates. Monitor progress by TLC or LC-MS.
-
After consumption of the starting material, cool the reaction to room temperature (if heated) and quench with saturated aqueous NaHCO₃ solution until the pH is basic (~8-9).
-
Work up the reaction as described in Protocol 1 (extraction, drying, concentration).
-
Purify the crude material via flash column chromatography to isolate the target product.
Summary of Recommended Conditions
| Parameter | Protocol 1 (Aldehydes) | Protocol 2 (Ketones) | Rationale & Key Insights |
| Carbonyl Substrate | Aldehyde | Ketone | Aldehydes are generally more electrophilic and less sterically hindered than ketones. |
| Reducing Agent | NaBH(OAc)₃ (STAB) | NaBH(OAc)₃ (STAB) | STAB is the preferred reagent for its high chemoselectivity and safety profile.[3] |
| Solvent | Anhydrous DCE or DCM | Anhydrous DCE or DCM | Aprotic solvents are required to maintain the integrity of STAB.[5][7] |
| Catalyst | Generally not required | Glacial Acetic Acid (AcOH) | Acetic acid accelerates the dehydration step to form the iminium ion, which is often the rate-limiting step for ketones.[7] |
| Temperature | Room Temperature | Room Temp to 50 °C | Ketone reactions may require mild heating to overcome higher activation energy. |
| Typical Reaction Time | 2-16 hours | 6-24 hours | Ketone reactions are typically slower due to steric and electronic factors. |
| Work-up | Aqueous NaHCO₃ quench | Aqueous NaHCO₃ quench | Neutralizes the acidic reaction medium and quenches any remaining reducing agent. |
Conclusion
Reductive amination, particularly utilizing sodium triacetoxyborohydride, is an exceptionally reliable and high-yielding strategy for the N-alkylation of this compound. By understanding the core mechanism and the specific roles of each reagent, researchers can confidently apply these protocols to a wide range of aldehydes and ketones, enabling the rapid synthesis of diverse chemical libraries for drug discovery and development.
References
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
-
Myers, A. (n.d.). Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Malamas, M. S., et al. (2004). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Bioorganic & Medicinal Chemistry, 12(11), 2985-3001. Available at: [Link]
Sources
- 1. Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Note & Protocol: High-Fidelity Boc Deprotection of Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate with Trifluoroacetic Acid
For: Researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities. This document provides a detailed protocol and scientific rationale for the removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate using trifluoroacetic acid (TFA).
Introduction: The Strategic Importance of the Diazabicyclo[4.2.0]octane Scaffold
The 3,7-diazabicyclo[4.2.0]octane core is a conformationally constrained diamine scaffold of significant interest in medicinal chemistry. Its rigid, three-dimensional structure allows for precise orientation of substituents, making it a valuable building block for designing ligands with high affinity and selectivity for various biological targets, including nicotinic acetylcholine receptors (nAChRs).[1] The synthesis of analogs based on this scaffold often requires differential protection of the two nitrogen atoms. The Boc group is a widely used protecting group for the secondary amine at the 7-position due to its stability under a range of reaction conditions and its clean, acid-labile removal.
This application note details a robust and reliable protocol for the TFA-mediated deprotection of this compound, a key step in elaborating the N7 position for further chemical modification. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and discuss critical considerations for reaction workup and product isolation.
The Mechanism of TFA-Mediated Boc Deprotection
The cleavage of the Boc group with a strong acid like trifluoroacetic acid is a well-established and efficient transformation that proceeds through an acid-catalyzed elimination mechanism.[2] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The process unfolds in three primary steps:
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA. This initial step activates the protecting group, rendering it susceptible to cleavage.
-
Carbocation Formation: The protonated Boc group becomes unstable, leading to the cleavage of the C-O bond and the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free secondary amine.[2] The newly liberated amine is then protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.
The tert-butyl cation generated as a byproduct is typically scavenged by deprotonation to form isobutylene gas or by reacting with any available nucleophiles.
Figure 1: Mechanism of TFA-mediated Boc deprotection.
Experimental Protocol
This protocol is designed for the efficient deprotection of this compound on a laboratory scale.
Materials and Equipment
-
Reagents:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA), reagent grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether, anhydrous
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
pH paper or meter
-
Safety Precautions
-
Trifluoroacetic acid (TFA) is highly corrosive and volatile. It can cause severe burns to the skin and eyes and is harmful if inhaled.[3][4][5] Always handle TFA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves (e.g., nitrile gloves).[3][4]
-
The deprotection reaction releases carbon dioxide and isobutylene gas. Ensure the reaction is not performed in a sealed system to avoid pressure buildup.
-
Review the Safety Data Sheet (SDS) for all chemicals before use.
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.
-
Cool the solution to 0 °C in an ice bath. This is recommended to control any potential exotherm upon addition of the strong acid.
-
-
Deprotection Reaction:
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common and effective condition is a 1:1 (v/v) mixture of DCM and TFA.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
-
Workup and Isolation of the TFA Salt:
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. The boiling point of TFA is approximately 72 °C.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM (2-3 times).[6]
-
The resulting product, 3,7-diazabicyclo[4.2.0]octane bis(trifluoroacetate) salt, will likely be a viscous oil or a hygroscopic solid. At this stage, the product is often pure enough for use in subsequent reactions without further purification.
-
-
Optional: Conversion to the Free Amine:
-
The diamine product is polar and may be water-soluble, which can complicate standard basic aqueous workups.
-
Method A (Aqueous Workup): Dissolve the crude TFA salt in a minimal amount of water and cool in an ice bath. Carefully add a saturated aqueous solution of sodium bicarbonate or a stronger base like sodium hydroxide (1-2 M) until the pH is >10.[7] Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., DCM, chloroform, or a mixture of isopropanol/chloroform). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free diamine.
-
Method B (Resin Workup): For highly water-soluble amines, an ion-exchange resin can be an effective method for neutralization.[3][8] Dissolve the crude TFA salt in methanol and add a basic resin (e.g., Amberlyst A21). Stir the mixture for 30-60 minutes, then filter the resin and wash with methanol. Concentrate the filtrate under reduced pressure to obtain the free amine.[3][8]
-
Characterization
The success of the deprotection can be confirmed by spectroscopic analysis:
-
¹H NMR: The most significant change will be the disappearance of the large singlet corresponding to the nine protons of the tert-butyl group, typically found around 1.4-1.5 ppm. Protons adjacent to the newly formed secondary amine will likely experience a downfield shift in the TFA salt form.
-
¹³C NMR: Expect the disappearance of the signals corresponding to the quaternary carbon (around 80 ppm) and the methyl carbons (around 28 ppm) of the Boc group.
-
Mass Spectrometry: The mass spectrum of the product will show a molecular ion corresponding to the deprotected diamine.
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Substrate Concentration | 0.1–0.2 M in DCM | Ensures sufficient dilution to manage any exotherm and maintain solubility. |
| TFA Concentration | 25-50% (v/v) in DCM | A high concentration of TFA ensures a rapid and complete reaction.[2] |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling helps to control the reaction, which then proceeds efficiently at ambient temperature. |
| Reaction Time | 1–3 hours | Typically sufficient for complete conversion; should be monitored by TLC or LC-MS. |
| Workup pH (Free Amine) | >10 | Ensures complete deprotonation of the diamine for efficient extraction into an organic solvent. |
Workflow Visualization
Figure 2: Experimental workflow for Boc deprotection.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Insufficient amount of TFA. | - Extend the reaction time and monitor by TLC/LC-MS.- Ensure an adequate excess of TFA is used (e.g., 50% v/v). |
| Low Yield after Workup | - The free diamine is highly water-soluble, leading to poor extraction from the aqueous phase.- Product is volatile and lost during evaporation. | - Extract the basified aqueous layer more extensively (5-10 times).- Use a different solvent system for extraction (e.g., 10:1 DCM:IPA).- Consider using the ion-exchange resin workup method.[3][8]- Use lower temperatures during rotary evaporation. |
| Product is a Gummy Oil | - Residual TFA or solvent.- The TFA salt is hygroscopic. | - Perform additional co-evaporations with toluene or DCM.[6]- Dry the product under high vacuum.- Triturate with a non-polar solvent like cold diethyl ether to induce precipitation. |
References
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? [Online Forum]. Available at: [Link]
-
ResearchGate. (2016). How to remove TFA salt? [Online Forum]. Available at: [Link]
-
ResearchGate. (2012). How can I remove TFA in a product? [Online Forum]. Available at: [Link]
-
University of Washington. Trifluoroacetic Acid SOP. Available at: [Link]
-
New Jersey Department of Health. (2001). Hazard Summary: Trifluoroacetic Acid. Available at: [Link]
-
The Royal Society of Chemistry. (2010). Supplementary Information for Chemical Communications. Available at: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]
-
ARKIVOC. (2008). Synthesis and NMR-spectroscopic characterization of diastereomeric bicyclo[4.2.0]octane-2,7-diones. Available at: [Link]
- Google Patents. (2020). Crystals of diazabicyclooctane derivative and production method for same.
-
PubChem. This compound. Available at: [Link]
-
PMC. (2015). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Available at: [Link]
Sources
- 1. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. peptide.com [peptide.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Nicotinic Acetylcholine Receptor Ligands from a 3,7-Diazabicyclo[4.2.0]octane Scaffold
For: Researchers, medicinal chemists, and drug development professionals in neuroscience.
Introduction: The Rationale for 3,7-Diazabicyclo[4.2.0]octane in nAChR Ligand Design
Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels pivotal to synaptic transmission in the central and peripheral nervous systems. Their dysfunction is implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making them a significant target for therapeutic intervention. The development of subtype-selective nAChR ligands is a key objective in modern medicinal chemistry, aiming to elicit specific therapeutic effects while minimizing off-target side effects.
Bicyclic diamine scaffolds have proven to be a fertile ground for the discovery of potent and selective nAChR ligands. The conformational rigidity of these structures helps to pre-organize the key pharmacophoric elements—typically a basic nitrogen and a hydrogen bond acceptor—in a spatially defined manner, leading to high-affinity interactions with the receptor. While scaffolds such as the 3,8-diazabicyclo[4.2.0]octane have yielded ligands with picomolar affinity for the α4β2 nAChR subtype, the exploration of isomeric scaffolds remains a compelling strategy for discovering novel chemical space and potentially improved pharmacological profiles.[1][2]
This application note details the synthesis of nAChR ligands based on the underexplored 3,7-diazabicyclo[4.2.0]octane scaffold. This isomer, featuring a fused azetidine-piperidine ring system, offers a unique three-dimensional arrangement of its nitrogen atoms, which can be exploited for fine-tuning receptor subtype selectivity. We present a proposed synthetic strategy for the core scaffold, followed by detailed protocols for its functionalization and the rationale behind the design of target ligands, drawing upon the well-established structure-activity relationships (SAR) of related bicyclic diamines.
I. Synthesis of the Core 3,7-Diazabicyclo[4.2.0]octane Scaffold
The synthesis of the 3,7-diazabicyclo[4.2.0]octane core is a multi-step process that requires careful control of stereochemistry. Two plausible synthetic routes are proposed here: one based on an intramolecular cyclization and another employing a photochemical [2+2] cycloaddition.
A. Proposed Synthetic Route via Intramolecular Cyclization
This approach leverages the formation of a functionalized piperidine precursor, followed by a key intramolecular cyclization step to construct the fused azetidine ring.
Workflow for Intramolecular Cyclization Route
Caption: Proposed synthesis of the 3,7-diazabicyclo[4.2.0]octane core via intramolecular cyclization.
Protocol 1: Synthesis of the Protected 3,7-Diazabicyclo[4.2.0]octane Core
Step 1: N-Boc Protection of Piperidine-3-methanol
-
Dissolve piperidine-3-methanol (1.0 eq) in dichloromethane (DCM, 0.5 M).
-
Add triethylamine (1.2 eq) and cool the mixture to 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.
Step 2: Oxidation to the Aldehyde
-
Dissolve the Boc-protected alcohol (1.0 eq) in DCM (0.2 M).
-
Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature.
-
Stir the reaction for 2 hours, monitoring by TLC.
-
Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to give the crude aldehyde, which is used immediately in the next step.
Step 3: Reductive Amination
-
Dissolve the crude aldehyde (1.0 eq) in 1,2-dichloroethane (DCE, 0.3 M).
-
Add benzylamine (1.1 eq) followed by sodium triacetoxyborohydride (1.5 eq).
-
Stir the reaction at room temperature for 16 hours.
-
Quench with saturated aqueous NaHCO₃ and extract with DCM.
-
Dry the combined organic layers over Na₂SO₄ and concentrate. Purify by column chromatography (silica gel, hexanes:ethyl acetate gradient) to obtain the protected amino-piperidine derivative.
Step 4: Mesylation and Intramolecular Cyclization
-
The product from the previous step is first deprotected at the newly introduced amine (if a protecting group was used) and then the terminal hydroxyl group (if a protected amino alcohol was used in step 3) is activated. For simplicity, if a suitable amino alcohol was used, the terminal alcohol is now mesylated.
-
Dissolve the amino alcohol (1.0 eq) in DCM (0.4 M) and cool to 0 °C.
-
Add triethylamine (2.0 eq) followed by methanesulfonyl chloride (1.2 eq).
-
Stir for 1 hour at 0 °C.
-
Wash with cold water and brine, then dry over Na₂SO₄.
-
The Boc-protected piperidine nitrogen is then deprotected using trifluoroacetic acid (TFA) in DCM.
-
The resulting amine is then cyclized by treatment with a base such as potassium carbonate in a suitable solvent like acetonitrile at reflux to yield the protected 3,7-diazabicyclo[4.2.0]octane core.
B. Proposed Synthetic Route via Photochemical [2+2] Cycloaddition
This alternative route involves the photochemical cycloaddition of a suitably substituted dihydropyridine with an alkene, followed by reduction. This method can provide rapid access to the bicyclo[4.2.0]octane skeleton.
Workflow for Photochemical [2+2] Cycloaddition Route
Sources
Application Notes & Protocols: Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate as a Piperazine Bioisostere
Introduction: Beyond the Privileged Scaffold
In the landscape of medicinal chemistry, the piperazine ring is a cornerstone, recognized as a "privileged scaffold" for its presence in a multitude of FDA-approved drugs.[1] Its diprotic basicity, synthetic versatility, and ability to improve aqueous solubility have made it an indispensable tool in drug design.[1][2][3] The two nitrogen atoms serve as crucial hydrogen bond acceptors or donors and provide vectors for substitution, enabling fine-tuning of a compound's properties to interact with biological targets.[3]
However, the very flexibility and physicochemical properties that make piperazine so useful can also present liabilities. These may include rapid metabolism, off-target activities (e.g., hERG channel affinity), or suboptimal pharmacokinetic profiles.[4] This has driven the exploration of bioisosteres—molecular fragments with similar physical and chemical properties that can replace the piperazine core to modulate a molecule's characteristics in a beneficial way.[5][6]
This guide focuses on a compelling piperazine bioisostere: the 3,7-diazabicyclo[4.2.0]octane scaffold, specifically the synthetically accessible intermediate, tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate . By introducing conformational rigidity, this bicyclic system offers a powerful strategy to "escape from flatland," creating novel three-dimensional structures that can enhance target engagement, improve metabolic stability, and generate new intellectual property.[7][8] We will provide the scientific rationale, comparative data, and detailed experimental protocols for researchers to effectively utilize this scaffold in drug discovery programs.
Structural and Physicochemical Rationale
The fundamental premise of using the 3,7-diazabicyclo[4.2.0]octane core is to mimic the key features of a 1,4-disubstituted piperazine while imposing a rigid, defined geometry. The fusion of the cyclobutane ring locks the piperazine-like six-membered ring into a specific conformation, which can lead to a more favorable interaction with a biological target by reducing the entropic penalty of binding.
Caption: Structural comparison of flexible piperazine and the rigid bicyclic core.
This conformational constraint subtly alters the vectors of the nitrogen substituents, which can be exploited to avoid undesirable interactions or to form new, beneficial ones within a target's binding pocket.
Table 1: Comparative Physicochemical Properties
| Property | Piperazine | 3,7-Diazabicyclo[4.2.0]octane Core | Rationale for Change |
| Conformation | Flexible (Chair/Boat) | Rigid, Fused Ring | Reduces entropic penalty upon binding, can increase potency/selectivity. |
| pKa | pKa1 ≈ 5.7, pKa2 ≈ 9.8 | Modulated | Ring strain and altered electronics can subtly change the basicity of the nitrogen atoms, affecting solubility and target interactions.[4] |
| Lipophilicity (cLogP) | -1.1 | ~0.9 (for Boc-protected)[9] | The bicyclic aliphatic structure increases lipophilicity compared to the parent piperazine, potentially improving cell permeability. |
| Metabolic Stability | Potential N-dealkylation, ring oxidation | Often Improved | The rigid structure can sterically hinder access by metabolic enzymes like CYPs, reducing clearance.[4][10] |
| 3D Shape | Globular, adaptable | Defined, wedge-shaped | Offers a different spatial arrangement of substituents, allowing for exploration of new chemical space and SAR. |
Synthesis and Derivatization Protocols
The mono-Boc-protected 3,7-diazabicyclo[4.2.0]octane is a versatile intermediate, allowing for selective functionalization of the secondary amine before deprotection and subsequent modification of the other nitrogen.
Caption: General synthetic workflow for preparing the functionalized scaffold.
Protocol 1: N-Arylation of the Scaffold Intermediate
This protocol describes a typical Buchwald-Hartwig amination to couple an aryl halide to the free secondary amine of the title compound.
Materials:
-
Aryl bromide of interest (Ar-Br)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the aryl bromide (1.1 eq), Cs₂CO₃ (1.5 eq), Xantphos (0.1 eq), and Pd(OAc)₂ (0.05 eq).
-
Add anhydrous 1,4-dioxane to the flask to achieve a concentration of approximately 0.1 M with respect to the starting bicyclic amine.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-arylated product.
-
Causality Note: The choice of a bulky phosphine ligand like Xantphos is critical for promoting the reductive elimination step in the catalytic cycle, which is often rate-limiting for sterically hindered amines. Cesium carbonate is used as a strong, non-nucleophilic base suitable for this transformation.
Application Protocols: Comparative Evaluation
To validate the utility of the bioisosteric replacement, the newly synthesized compound must be tested in parallel with its parent piperazine analogue.
Protocol 2: In Vitro Metabolic Stability Assessment
Objective: To compare the rate of metabolism of the piperazine-containing parent drug and its 3,7-diazabicyclo[4.2.0]octane analogue in a liver microsomal assay. Understanding a compound's metabolic stability is crucial for predicting its pharmacokinetic properties, such as half-life and bioavailability.[12][13]
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., GOLDPool™)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compounds (Piperazine analogue and Bioisostere analogue, 10 mM stock in DMSO)
-
Positive control (e.g., Verapamil, a compound with known high clearance)
-
Acetonitrile with an internal standard (e.g., Tolbutamide) for quenching
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw HLM and the NADPH regenerating system on ice. Prepare a master mix of HLM in phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Incubation Setup: In a 96-well plate, add the HLM master mix. Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate Reaction: Add the test compounds and the positive control to the wells to achieve a final substrate concentration of 1 µM. Immediately add the NADPH regenerating system to start the reaction. For the T=0 time point, add the quenching solution (acetonitrile with internal standard) before adding the NADPH system.
-
Time Points: Incubate the plate at 37 °C. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile with the internal standard to the respective wells.
-
Sample Processing: Seal the plate, vortex, and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new 96-well plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL protein concentration).[12]
-
Caption: Workflow for the in vitro liver microsomal stability assay.
Table 2: Hypothetical Comparative Stability Data
| Compound | Half-life (t½, min) | Intrinsic Clearance (Cl_int, µL/min/mg) | Predicted In Vivo Clearance |
| Parent (Piperazine) | 15 | 92.4 | High |
| Analogue (Bioisostere) | > 60 | < 23.1 | Low to Moderate |
| Verapamil (Control) | 8 | 173.3 | High |
This hypothetical data illustrates a common goal of this bioisosteric replacement: a significant increase in metabolic stability, which often translates to a more favorable pharmacokinetic profile in vivo.
Protocol 3: Comparative Target Engagement Assay
Objective: To determine if the bioisosteric replacement alters the compound's affinity for its biological target. This example uses a competitive radioligand binding assay for the α4β2 nicotinic acetylcholine receptor (nAChR), a target for which diazabicyclooctane derivatives have shown high potency.[14][15]
Materials:
-
Cell membranes expressing the human α4β2 nAChR
-
Radioligand (e.g., [³H]-Epibatidine)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Non-specific binding control (e.g., Nicotine, 100 µM)
-
Test compounds (serial dilutions of Piperazine analogue and Bioisostere analogue)
-
96-well filter plates (GF/C) and vacuum manifold
-
Scintillation cocktail and microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd (e.g., 50 pM [³H]-Epibatidine), and the appropriate dilution of the test compound.
-
Controls:
-
Total Binding: Wells with only buffer, radioligand, and membranes.
-
Non-Specific Binding (NSB): Wells with buffer, radioligand, membranes, and a high concentration of a competing non-labeled ligand (Nicotine).
-
-
Reaction: Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
Harvesting: Rapidly filter the contents of the plate through the GF/C filter plate using a vacuum manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Allow the filters to dry. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding versus the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 3: Hypothetical Comparative Binding Data
| Compound | α4β2 nAChR Ki (nM) | Interpretation |
| Parent (Piperazine) | 15.2 | Potent Binder |
| Analogue (Bioisostere) | 1.8 | ~8-fold More Potent |
This data would suggest that the conformational constraint imposed by the 3,7-diazabicyclo[4.2.0]octane scaffold pre-organizes the pharmacophoric elements in a conformation more optimal for binding to the receptor, leading to a significant improvement in potency.
Conclusion
The this compound scaffold is a potent and practical bioisostere for piperazine. Its rigid, three-dimensional structure provides a validated strategy to address common liabilities in drug discovery, such as poor metabolic stability, while offering new vectors for exploring structure-activity relationships. The protocols outlined in this guide provide a clear framework for synthesizing, derivatizing, and evaluating compounds containing this scaffold. By systematically comparing the performance of these novel analogues against their piperazine-containing predecessors, researchers can make data-driven decisions to advance drug candidates with improved potency, selectivity, and pharmacokinetic profiles.
References
-
Eurofins Discovery. Metabolic Stability Services. [Link]
-
Creative Diagnostics. Metabolic Stability and Metabolite Analysis of Drugs. [Link]
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Frontage Laboratories. Metabolic Stability. [Link]
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Cambridge MedChem Consulting. (2022, July 5). Basic Bioisosteres. [Link]
-
Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. ResearchGate. [Link]
-
Frost, J. M., et al. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. PubMed. [Link]
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Sharma, P., et al. (2024). The medicinal chemistry of piperazines: A review. ResearchGate. [Link]
-
Baran Lab. (2020, November 14). Bioisosteres v2 - Recent Trends and Tactics. [Link]
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Adam, G. C., et al. (2009). Design, synthesis, and structure-activity relationship study of bicyclic piperazine analogs of indole-3-carboxamides as novel cannabinoid CB1 receptor agonists. PubMed. [Link]
-
Wager, T. (2016). Bioisosteres of Common Functional Groups. [Link]
-
Blumberg Institute. (2024, October 22). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. [Link]
-
Meanwell, N. A. (2022, June 8). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry. [Link]
-
Kaplan, J., et al. (2022). Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. [Link]
-
Mai, T. (2022). An Investigation Towards the Synthesis of a Novel Conformationally Restricted Ethylenediamine Scaffold. Digital Commons @ Kennesaw State University. [Link]
-
BindingDB. Target: nicotinic acetylcholine receptor. [Link]
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3ASenrise. tert-butyl (1R,6S)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate, 97%. [Link]
-
PubChemLite. This compound. [Link]
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Kim, K. H., et al. (2009). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. PubMed Central. [Link]
-
Varela, J., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. MDPI. [Link]
-
Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. ResearchGate. [Link]
-
Foley, D. J., et al. (2016). Assessment of the relevance of scaffolds to CNS drug discovery. ResearchGate. [Link]
-
Drug Design Org. Bioisosterism. [Link]
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Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]
-
Branch, C. L., & Pearson, M. J. (1986). Synthesis of novel fused β-lactams by intramolecular 1,3-dipolar cycloadditions. Part 10. Sci-Hub. [Link]
- Google Patents. WO2023057427A1 - Certain 2,5-diazabicyclo[4.2.
-
Zhai, Y., et al. (2022). Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review. PubMed Central. [Link]
-
Udo, M., et al. (2012, November 8). Discovery of 3-(5-chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane (TC-6683, AZD1446), a novel highly selective α4β2 nicotinic acetylcholine receptor agonist for the treatment of cognitive disorders. PubMed. [Link]
-
Balletti, M. (2022). EXCITATION OF ORGANOCATALYTIC INTERMEDIATES AND APPLICATION IN NEW RADICAL PROCESSES. Tesis Doctorals en Xarxa. [Link]
-
Singh, D., et al. (2024). Exploring the pharmacokinetics, drug-likeness, and toxicological features of anticancer flavonoids: a Boulevard to explore their clinical translational potential. Frontiers in Pharmacology. [Link]
- Google Patents. TW200909432A - Diazabicyclic central nervous system active agents.
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The 3,7-Diazabicyclo[4.2.0]octane Scaffold: A Privileged Structure in Central Nervous System Drug Discovery
Introduction: The Strategic Advantage of Rigid Scaffolds in CNS Drug Design
In the intricate landscape of Central Nervous System (CNS) drug discovery, the conformational rigidity of a molecular scaffold is a paramount design feature. Rigid structures, such as the 3,7-diazabicyclo[4.2.0]octane and its isomers, offer several advantages. By constraining the spatial orientation of pharmacophoric elements, these scaffolds reduce the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. The bicyclo[4.2.0]octane core, a fusion of a cyclobutane and a piperidine or pyrimidine ring, provides a three-dimensional architecture that can be strategically decorated with functional groups to probe the binding pockets of various CNS receptors and enzymes. This application note will delve into the utility of the diazabicyclo[4.2.0]octane scaffold, with a primary focus on the well-explored 3,8-isomer as a potent modulator of nicotinic acetylcholine receptors (nAChRs) and the emerging role of the 3,7-isomer in targeting orexin receptors.
The 3,8-Diazabicyclo[4.2.0]octane Scaffold: Potent Agonists of Nicotinic Acetylcholine Receptors
The 3,8-diazabicyclo[4.2.0]octane framework has been extensively investigated as a source of potent and selective agonists for neuronal nAChRs, particularly the α4β2 subtype.[1][2] These receptors are ligand-gated ion channels widely distributed throughout the CNS and are implicated in a variety of physiological processes, including learning, memory, and pain perception. Dysregulation of nAChR signaling is associated with several neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and nicotine addiction, making them attractive therapeutic targets.
Mechanism of Action and Therapeutic Potential
Agonists targeting the α4β2 nAChR subtype have shown promise as analgesics.[2] The binding of an agonist to the α4β2 receptor triggers a conformational change, opening the ion channel and allowing the influx of cations like Na+ and Ca2+. This leads to neuronal depolarization and the modulation of neurotransmitter release, ultimately resulting in the desired therapeutic effect. Several derivatives of the 3,8-diazabicyclo[4.2.0]octane scaffold have demonstrated picomolar affinity for the hα4β2 receptor and have shown robust efficacy in preclinical models of pain.[2]
Structure-Activity Relationship (SAR) Insights
Medicinal chemistry campaigns have elucidated key SAR features of the 3,8-diazabicyclo[4.2.0]octane scaffold for α4β2 nAChR agonism. The basic nitrogen at the 8-position is crucial for forming a key ionic interaction with the receptor. The substituent at the 3-position can be varied to modulate potency, selectivity, and pharmacokinetic properties. For instance, substitution with aromatic or heteroaromatic moieties can significantly enhance binding affinity.
Caption: Key pharmacophoric elements of the 3,8-diazabicyclo[4.2.0]octane scaffold for nAChR agonism.
The 3,7-Diazabicyclo[4.2.0]octane Scaffold: A New Frontier in Orexin Receptor Antagonism
While the 3,8-isomer has been a mainstay in nAChR research, the 3,7-diazabicyclo[4.2.0]octane scaffold has emerged as a promising template for the development of orexin receptor antagonists.[3][4] The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and two G-protein coupled receptors (OX1R and OX2R), is a critical regulator of sleep-wake cycles, appetite, and reward. Dual orexin receptor antagonists (DORAs) have been successfully developed for the treatment of insomnia.
The constrained nature of the 3,7-diazabicyclo[4.2.0]octane scaffold allows for the precise positioning of substituents to interact with the transmembrane domains of the orexin receptors. This can lead to compounds with high affinity and improved selectivity profiles.
Protocols for the Researcher
Protocol 1: Representative Synthesis of a 3,8-Diazabicyclo[4.2.0]octane Derivative
This protocol outlines a general synthetic route for the preparation of a 3,8-diazabicyclo[4.2.0]octane core, which can then be further functionalized.
Materials:
-
Commercially available starting materials and reagents
-
Anhydrous solvents (DCM, THF, etc.)
-
Standard laboratory glassware and equipment for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
-
Purification supplies (silica gel for column chromatography)
Procedure:
-
Step 1: Cycloaddition. A key step often involves a [2+2] cycloaddition to form the bicyclo[4.2.0]octane core.[5] This can be achieved through various methods, including photochemical cycloadditions.
-
Step 2: Introduction of Nitrogen Atoms. The nitrogen atoms at positions 3 and 8 are typically introduced through multi-step sequences involving amination and cyclization reactions.
-
Step 3: Functionalization. The secondary amine at the 3-position can be acylated or alkylated with a variety of substituents to explore the SAR. The nitrogen at the 8-position is generally protected and deprotected at appropriate stages.
-
Step 4: Purification and Characterization. The final compounds are purified by column chromatography, and their structures are confirmed by standard analytical techniques (NMR, MS, etc.).
Caption: Generalized synthetic workflow for 3,8-diazabicyclo[4.2.0]octane derivatives.
Protocol 2: In Vitro Radioligand Binding Assay for α4β2 nAChR Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the human α4β2 nAChR.[6]
Materials:
-
Cell membranes prepared from a cell line stably expressing the human α4β2 nAChR.
-
Radioligand: [³H]Epibatidine or [³H]Cytisine.[6]
-
Test compound (unlabeled).
-
Non-specific binding competitor (e.g., high concentration of nicotine or carbachol).[6]
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).[6]
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + non-specific competitor), and competition (radioligand + membranes + varying concentrations of the test compound).
-
Incubation: Add the assay components to the wells and incubate at room temperature for 2-3 hours to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
Protocol 3: Functional Assay for nAChR Agonist Activity (Calcium Flux Assay)
This protocol measures the functional activity of a test compound as an agonist at the α4β2 nAChR by monitoring changes in intracellular calcium concentration.[7]
Materials:
-
A cell line stably expressing the human α4β2 nAChR (e.g., CHO or SH-EP1 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6).[7]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound.
-
Reference agonist (e.g., acetylcholine or nicotine).
-
A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Plate the cells in a 96- or 384-well black-walled, clear-bottom microplate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Assay:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of the test compound or reference agonist to the wells.
-
Monitor the change in fluorescence over time. An increase in fluorescence indicates an influx of calcium and therefore agonist activity.
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each concentration of the test compound.
-
Plot the fluorescence response against the logarithm of the compound concentration to generate a dose-response curve.
-
Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal response) and the maximum efficacy (Emax) relative to the reference agonist.
-
Caption: Signaling pathway of α4β2 nAChR agonists.
Data Summary
| Scaffold | CNS Target | Activity | Therapeutic Potential | Key SAR Features |
| 3,8-Diazabicyclo[4.2.0]octane | α4β2 nAChR | Agonist | Analgesia, Cognitive Enhancement | Basic N8, Aromatic R3 substituent |
| 3,7-Diazabicyclo[4.2.0]octane | Orexin Receptors (OX1R/OX2R) | Antagonist | Insomnia | Constrained scaffold for specific receptor interactions |
Conclusion
The diazabicyclo[4.2.0]octane scaffold, in its various isomeric forms, represents a versatile and privileged structure in CNS drug discovery. The well-established utility of the 3,8-isomer in developing potent and selective nAChR agonists for pain and cognitive disorders, coupled with the emerging potential of the 3,7-isomer as a template for orexin receptor antagonists, highlights the broad applicability of this rigid bicyclic framework. The detailed protocols provided herein offer a starting point for researchers to synthesize and evaluate novel compounds based on this promising scaffold, paving the way for the discovery of new therapeutics for a range of CNS disorders.
References
-
Reaction Biology. nAChR (α4β2) Functional Antagonist Assay Service. [Link]
- Boss, C., et al. (2016). Discovery of Highly Potent Dual Orexin Receptor Antagonists via a Scaffold-Hopping Approach. ChemMedChem, 11(19), 2132-2146.
-
Frost, J. M., et al. (2006). Synthesis and Structure−Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry, 49(26), 7843–7853. [Link]
-
Frost, J. M., et al. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of Medicinal Chemistry, 49(26), 7843-53. [Link]
-
Shin, Y., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Toxins, 11(11), 665. [Link]
- Boss, C., et al. (2012). 3, 8-Diazabicyclo [4.2.
-
Eurofins Discovery. nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. [Link]
-
Organic Communications. (2024). Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. WO2011050200A1 - Fused heterocyclic compounds as orexin receptor modulators - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
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- 7. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Boc Protection of 3,7-diazabicyclo[4.2.0]octane
Welcome to the technical support center for the optimization of the Boc protection of 3,7-diazabicyclo[4.2.0]octane. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this reaction, troubleshoot common issues, and achieve optimal results in their synthetic endeavors. The unique strained bicyclic structure of 3,7-diazabicyclo[4.2.0]octane presents specific challenges in achieving selective and high-yielding N-protection, which this guide aims to address.
Troubleshooting Guide
This section addresses specific issues you may encounter during the Boc protection of 3,7-diazabicyclo[4.2.0]octane, offering insights into their root causes and providing actionable solutions.
Issue 1: Low Yield of Mono-Boc Protected Product and Formation of Di-Boc Byproduct
-
Potential Cause: The two nitrogen atoms in 3,7-diazabicyclo[4.2.0]octane have similar reactivity, leading to a mixture of mono- and di-protected products. Standard reaction conditions often favor the formation of the thermodynamically stable di-Boc derivative.
-
Troubleshooting & Optimization:
-
Stoichiometry Control: Precise control over the stoichiometry of di-tert-butyl dicarbonate (Boc₂O) is crucial. Using a slight excess (1.05-1.1 equivalents) can drive the reaction to completion, but a larger excess will favor di-protection. For selective mono-protection, it is often beneficial to use a substoichiometric amount of Boc₂O (e.g., 0.8-0.9 equivalents) and accept a lower conversion of the starting material, which can be recovered and recycled.
-
Slow Addition: Adding the Boc₂O solution dropwise over an extended period at a low temperature (e.g., 0 °C) can significantly improve the selectivity for the mono-protected product by maintaining a low concentration of the acylating agent.[1]
-
Acid-Mediated Selective Protection: A highly effective strategy for mono-protection of diamines involves the use of one equivalent of a protic acid (e.g., HCl or TFA) to selectively protonate one of the nitrogen atoms.[2][3][4] The resulting ammonium salt is unreactive towards Boc₂O, allowing the free amine to be selectively protected. Subsequent neutralization will yield the mono-Boc protected product.
-
Issue 2: Poor or Incomplete Reaction
-
Potential Cause:
-
Poor Solubility: 3,7-diazabicyclo[4.2.0]octane or its salts may have limited solubility in common organic solvents.
-
Reagent Quality: Degradation of Boc₂O due to moisture can lead to incomplete reactions.
-
Insufficient Activation: In some cases, the nucleophilicity of the amine may be lower than expected, requiring catalytic activation.
-
-
Troubleshooting & Optimization:
-
Solvent Selection: A co-solvent system, such as methanol/water or THF/water, can improve the solubility of the diamine and its salts.[1] For anhydrous conditions, polar aprotic solvents like acetonitrile or DMF can be considered.
-
Reagent Handling: Ensure that Boc₂O is stored in a cool, dry place and that anhydrous solvents are used when the reaction is sensitive to moisture.[1]
-
Catalysis: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction; however, it may also increase the rate of di-protection, so careful optimization is required. Iodine has also been reported as an effective catalyst for Boc protection.[3]
-
Issue 3: Difficult Purification of the Mono-Boc Product
-
Potential Cause: The polarities of the starting diamine, the mono-Boc product, and the di-Boc byproduct can be very similar, making chromatographic separation challenging.
-
Troubleshooting & Optimization:
-
Acid/Base Extraction: An effective workup procedure can significantly simplify purification. After the reaction, the mixture can be treated with a dilute acid (e.g., 1 M HCl) to protonate the unreacted diamine and the mono-Boc product, making them water-soluble. The neutral di-Boc byproduct can then be extracted with an organic solvent. Subsequently, careful neutralization of the aqueous layer to a specific pH can allow for the selective extraction of the mono-Boc product.
-
Crystallization: If the mono-Boc product is a solid, crystallization can be an effective purification method.
-
Frequently Asked Questions (FAQs)
Q1: What are the key differences in reactivity between the two nitrogen atoms in 3,7-diazabicyclo[4.2.0]octane?
A1: In the symmetric 3,7-diazabicyclo[4.2.0]octane, the two nitrogen atoms are chemically equivalent. However, subtle differences in their steric environment due to the bicyclic structure can lead to slight variations in reactivity, although for practical purposes in Boc protection, they are often considered to have similar nucleophilicity.
Q2: How can I selectively protect one nitrogen over the other in a substituted 3,7-diazabicyclo[4.2.0]octane derivative?
A2: If the bicyclic system is substituted, the electronic and steric environment of the two nitrogens will differ, leading to inherent selectivity. The less sterically hindered and more electron-rich nitrogen will generally react faster. The acid-mediated selective protection strategy can also be employed here, as the more basic nitrogen will be preferentially protonated.
Q3: What is the best method to monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable solvent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide) can be used to separate the starting material, mono-Boc, and di-Boc products. Staining with ninhydrin is effective for visualizing the primary and secondary amines. LC-MS is also a powerful tool for monitoring the reaction progress and identifying the products formed.
Q4: Can I use other Boc-protection reagents besides Boc₂O?
A4: Yes, other reagents such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) or benzyl tert-butyl carbonate can be used. However, di-tert-butyl dicarbonate (Boc₂O) is the most common and cost-effective reagent for this transformation.
Experimental Protocols
Protocol 1: Standard Boc Protection (Yields a Mixture of Products)
-
Dissolve 3,7-diazabicyclo[4.2.0]octane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to separate the mono- and di-protected products.
Protocol 2: Optimized Selective Mono-Boc Protection
This protocol is based on the acid-mediated selective protection strategy.[2][4]
-
Dissolve 3,7-diazabicyclo[4.2.0]octane (1.0 eq) in methanol at 0 °C.
-
Slowly add a solution of hydrochloric acid (1.0 eq, e.g., as a solution in methanol or water) while stirring.
-
Stir the mixture for 30 minutes at room temperature to allow for equilibration.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in methanol dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and wash with a nonpolar organic solvent (e.g., diethyl ether or hexanes) to remove any di-Boc byproduct.
-
Basify the aqueous layer to pH 9-10 with a suitable base (e.g., 2 M NaOH or solid K₂CO₃).
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the mono-Boc protected product.
Data Summary
The following table provides a hypothetical comparison of expected outcomes from the standard and optimized protocols. Actual results may vary depending on the specific reaction scale and conditions.
| Parameter | Standard Protocol | Optimized Protocol (Acid-Mediated) |
| Starting Material | 3,7-diazabicyclo[4.2.0]octane | 3,7-diazabicyclo[4.2.0]octane |
| Boc₂O (equivalents) | 1.1 | 1.05 |
| Key Reagent | Triethylamine | Hydrochloric Acid (1.0 eq) |
| Typical Mono:Di Ratio | 2:1 to 1:1 | >10:1 |
| Typical Yield (Mono) | 30-50% | 70-85% |
| Purification Method | Column Chromatography | Extraction & Crystallization/Chromatography |
Visual Workflow
The following diagram illustrates the logical workflow for the optimized selective mono-Boc protection of 3,7-diazabicyclo[4.2.0]octane.
Caption: Optimized workflow for selective mono-Boc protection.
References
- BenchChem. Navigating the Challenges of Large-Scale Boc Protection Reactions: A Technical Support Guide.
- Ha, H. J., et al. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742.
- Gaware, R., & Jordis, U. (n.d.). Selective Mono-Boc-Protection of Bispidine. Molbank, M562.
- Cisneros-López, E. O., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 58-63.
- Sigma-Aldrich. MRT - Mono-Boc-Protection of Diamines.
- ScienceMadness Discussion Forums. (2010). Boc protection of amines - Mono or Di?
Sources
Technical Support Center: Synthesis of Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate
Welcome to our dedicated technical support guide for the synthesis of tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile bicyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its synthesis. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure you can optimize your synthetic outcomes.
Introduction to the Synthetic Challenge
The synthesis of the 3,7-diazabicyclo[4.2.0]octane core, while conceptually straightforward, often presents challenges in achieving high purity and yield. The most plausible and commonly employed strategy for constructing the strained bicyclo[4.2.0]octane system is a photochemical [2+2] cycloaddition. This approach typically involves the irradiation of a suitably protected 1,2,3,6-tetrahydropyrazine derivative to induce an intramolecular cycloaddition, forming the fused cyclobutane ring.
This guide will focus on troubleshooting the common byproducts and procedural hurdles associated with this photochemical approach.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Presence of a Major Isomeric Byproduct in the Final Product Mixture
Question: After purification, I have a significant amount of an isomer of my target compound. How can I identify it and improve the stereoselectivity of the reaction?
Answer: The photochemical [2+2] cycloaddition can result in the formation of both cis- and trans-fused diastereomers of the bicyclo[4.2.0]octane core. The desired product is typically the cis-fused isomer, which is often the thermodynamically more stable product.
-
Identification: The two diastereomers can usually be distinguished and separated by silica gel chromatography. Their structural confirmation can be achieved using 2D NMR techniques, such as NOESY, to determine the spatial relationship between the bridgehead protons.
-
Improving Stereoselectivity:
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of one diastereomer over the other by increasing the kinetic control of the reaction.
-
Photosensitizer: The choice of photosensitizer can influence the stereochemical outcome of the cycloaddition. Acetone is a common triplet sensitizer for such reactions. Experimenting with other sensitizers like benzophenone could alter the diastereomeric ratio.
-
Solvent: The polarity of the solvent can affect the transition state of the cycloaddition. A solvent screen (e.g., acetonitrile, dichloromethane, acetone) may reveal conditions that favor the desired cis-isomer.
-
Issue 2: Incomplete Conversion and Presence of Starting Material
Question: My reaction is sluggish, and I have a large amount of unreacted starting material, tert-butyl 3,6-dihydropyrazine-1(2H)-carboxylate, even after prolonged irradiation. What can I do to drive the reaction to completion?
Answer: Incomplete conversion in a photochemical reaction can be due to several factors related to the reaction setup and conditions.
-
Light Source and Wavelength: Ensure your light source is appropriate for the intended electronic transition of the starting material. A medium-pressure mercury lamp is a common choice for these types of reactions. The wavelength of light is critical; using a filter to select the optimal wavelength can improve efficiency and minimize side reactions.
-
Reaction Concentration: The concentration of the starting material can impact the efficiency of the intramolecular cycloaddition. If the concentration is too high, intermolecular reactions, including polymerization, can become competitive. Diluting the reaction mixture can favor the intramolecular pathway.
-
Degassing: Dissolved oxygen can quench the excited triplet state of the reactant, thereby inhibiting the cycloaddition. It is crucial to thoroughly degas the solvent and reaction mixture before and during irradiation by bubbling with an inert gas like argon or nitrogen.
-
Purity of Starting Material: Impurities in the starting tetrahydropyrazine can act as quenchers or internal filters, reducing the efficiency of the photochemical reaction. Ensure your starting material is of high purity.
Issue 3: Formation of Polymeric or Oligomeric Byproducts
Question: I am observing the formation of a significant amount of insoluble or high molecular weight material in my reaction flask. What is causing this and how can I prevent it?
Answer: The formation of polymers or oligomers is a common side reaction in photochemical cycloadditions, arising from intermolecular reactions between an excited-state molecule and ground-state molecules.
-
High Concentration: As mentioned previously, high concentrations of the starting material can promote intermolecular reactions. Running the reaction under high dilution conditions is a primary strategy to minimize polymerization.
-
Reaction Time and Temperature: Over-irradiation or excessive heat can lead to decomposition and polymerization. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to an acceptable level. Employing a cooling system for the reaction vessel can also be beneficial.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A plausible and efficient synthesis involves a key intramolecular photochemical [2+2] cycloaddition. The general scheme is as follows:
-
Protection: Start with a commercially available piperazine and mono-protect one of the nitrogen atoms with a Boc group to yield tert-butyl piperazine-1-carboxylate.
-
Partial Reduction/Oxidation: Convert the protected piperazine into a 1,2,3,6-tetrahydropyrazine derivative. This can be achieved through various methods, such as a controlled oxidation of the piperazine ring. The resulting tert-butyl 3,6-dihydropyrazine-1(2H)-carboxylate serves as the precursor for the photocycloaddition.
-
Photochemical [2+2] Cycloaddition: Irradiate a dilute solution of the tetrahydropyrazine derivative, typically in the presence of a triplet sensitizer like acetone, to induce the intramolecular [2+2] cycloaddition. This forms the desired this compound.
Q2: How can I effectively purify the final product from the reaction mixture?
Purification is typically achieved through silica gel column chromatography. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective in separating the desired product from unreacted starting material, isomeric byproducts, and non-polar polymeric material.
Q3: Are there any specific safety precautions I should take during this synthesis?
Yes, photochemical reactions require specific safety measures:
-
UV Radiation: Use appropriate shielding (e.g., the reaction should be conducted in a fume hood with the sash down and covered with aluminum foil) to avoid exposure to harmful UV radiation. Wear UV-protective safety glasses.
-
High Voltage Equipment: Photoreactors often use high-voltage power supplies. Ensure all electrical connections are secure and properly grounded.
-
Solvent Volatility: The heat generated by the lamp can cause solvents to evaporate. Use a condenser to prevent solvent loss and potential hazards.
Visualizing the Reaction and Byproduct Formation
To aid in understanding the synthetic pathway and potential side reactions, the following diagrams are provided.
Caption: Proposed synthetic pathway and common side reactions.
Experimental Protocol: A General Guideline
The following is a generalized protocol for the photochemical synthesis. Note that optimization of reaction conditions may be necessary.
Step 1: Preparation of the Reaction Mixture
-
In a quartz reaction vessel, dissolve tert-butyl 3,6-dihydropyrazine-1(2H)-carboxylate (1.0 eq) in acetone (or another suitable solvent/sensitizer) to a concentration of 0.01-0.05 M.
-
Degas the solution for 30-60 minutes by bubbling with argon or nitrogen.
Step 2: Photochemical Reaction
-
Place the reaction vessel in a photoreactor equipped with a medium-pressure mercury lamp and a cooling system to maintain the reaction temperature at or below room temperature.
-
Irradiate the solution while maintaining a slow stream of inert gas.
-
Monitor the progress of the reaction by TLC or LC-MS at regular intervals.
-
Once the starting material has been consumed to a satisfactory level, stop the irradiation.
Step 3: Work-up and Purification
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
Data Summary
| Compound | Potential Byproduct | Typical Analytical Observations | Mitigation Strategy |
| This compound | trans-fused isomer | Separate spot on TLC, distinct NMR signals | Optimize temperature, solvent, and sensitizer |
| Unreacted starting material | Spot corresponding to starting material on TLC | Increase irradiation time, ensure proper degassing, check lamp output | |
| Polymeric/Oligomeric byproducts | Insoluble material, baseline streaking on TLC | Use high dilution, control reaction temperature and time |
References
-
: A comprehensive review of photochemical cycloaddition reactions, providing a theoretical and practical background.
-
: An educational resource detailing various cycloaddition reactions, including photochemical [2+2] cycloadditions.
-
: This article describes the synthesis of related diazabicyclooctane structures, highlighting the importance of this scaffold in medicinal chemistry.[1]
-
: A review covering various synthetic strategies for complex diazabicyclooctane compounds, offering insights into different cyclization methods.[2]
-
: This study on the cycloaddition behavior of dihydropyrazines provides relevant information on the reactivity of potential precursors.[3]
Sources
Technical Support Center: Purification of 3,7-Diazabicyclo[4.2.0]octane Derivatives by Column Chromatography
Welcome to the technical support center for the purification of 3,7-diazabicyclo[4.2.0]octane derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of purifying this unique class of bicyclic diamines using column chromatography. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your purification protocols, improve yield, and ensure the integrity of your compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of 3,7-diazabicyclo[4.2.0]octane derivatives.
Question 1: My compound is streaking or tailing excessively on a standard silica gel column. What is causing this and how can I fix it?
Answer:
This is the most common issue when purifying basic compounds like 3,7-diazabicyclo[4.2.0]octane derivatives on standard silica gel.
The Cause: The primary reason for tailing is the strong interaction between the basic amine functional groups in your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel[1][2]. These acidic sites can protonate your basic compound, leading to strong ionic interactions that result in poor peak shape and sometimes irreversible adsorption[1].
Solutions:
-
Mobile Phase Modification: The most straightforward approach is to add a small amount of a basic modifier to your mobile phase to compete with your compound for the acidic sites on the silica.
-
Triethylamine (TEA): Add 0.1-2% TEA to your eluent. This is a very common and effective method[3][4][5]. The TEA will neutralize the acidic silanol groups, preventing your compound from binding too strongly[6].
-
Ammonia: A solution of ammonia in methanol (e.g., 2M NH3 in MeOH) can be used as a polar component in your eluent system. This is particularly useful for highly polar amines that require a more polar mobile phase to elute[3][7].
-
Pyridine: While less common, a small amount of pyridine can also be used.
-
-
Stationary Phase Selection: If mobile phase modifiers are not sufficient or if your compound is particularly sensitive, consider using a different stationary phase.
-
Amine-Functionalized Silica: This is an excellent alternative to bare silica. The surface is chemically modified with amino groups, which masks the acidic silanols and provides a more neutral environment for the separation of basic compounds[2][3][7][8]. This often allows for the use of simpler solvent systems like hexane/ethyl acetate without the need for basic additives[7].
-
Alumina (Basic or Neutral): Alumina is another alternative stationary phase that can be effective for the purification of amines[9]. Basic or neutral alumina is generally preferred over acidic alumina.
-
Deactivated Silica Gel: You can prepare deactivated silica gel by treating it with triethylamine to reduce its acidity[9].
-
-
Sample Loading Technique: Overloading the column can exacerbate tailing. Ensure you are not exceeding the column's capacity. Dry loading your sample onto a small amount of silica gel can sometimes improve peak shape compared to wet loading in a strong solvent[10].
Question 2: I have very low or no recovery of my 3,7-diazabicyclo[4.2.0]octane derivative from the column. Where did my compound go?
Answer:
Low or no recovery is a frustrating problem, often linked to the strong interaction with the stationary phase or compound instability.
Possible Causes and Solutions:
-
Irreversible Adsorption: Your compound may be binding so strongly to the acidic sites on the silica gel that it is not eluting with your chosen solvent system[1].
-
Increase Eluent Polarity Drastically: After your expected elution, try flushing the column with a much stronger solvent system, such as 10-20% methanol in dichloromethane, often with a basic additive like ammonia or TEA, to see if you can recover your compound[11].
-
Switch to a Different Stationary Phase: As mentioned previously, amine-functionalized silica or alumina can prevent this strong, irreversible binding[3][9].
-
-
Compound Decomposition: The acidic surface of the silica gel can catalyze the degradation of sensitive compounds[11]. 3,7-diazabicyclo[4.2.0]octane derivatives, particularly those with sensitive functional groups, may be susceptible to decomposition.
-
Test for Stability: Before running a large-scale column, spot your compound on a silica gel TLC plate, let it sit for an hour or two, and then elute it. If you see new spots or a streak from the baseline, your compound is likely decomposing on the silica[11]. A 2D TLC can also be used to check for decomposition[4].
-
Use a Deactivated Stationary Phase: Neutralizing the silica with triethylamine or using a commercially available deactivated silica can mitigate decomposition[9][12].
-
Work Quickly and at a Lower Temperature: If possible, run your column in a cold room to minimize the time your compound is in contact with the stationary phase and to slow down potential degradation reactions.
-
Question 3: I am seeing poor separation between my desired product and a closely related impurity. How can I improve the resolution?
Answer:
Improving resolution requires optimizing the selectivity of your chromatographic system.
Strategies for Better Separation:
-
Optimize the Mobile Phase:
-
Solvent System: Experiment with different solvent systems. For normal phase, common systems include ethyl acetate/hexanes, dichloromethane/methanol, and chloroform/methanol. The choice of solvent can significantly impact selectivity.
-
Gradient Elution: A shallow gradient can help to better separate compounds with similar retention factors (Rf)[13].
-
Flow Rate: An optimal flow rate is crucial. A flow rate that is too fast will not allow for proper equilibration, while a flow rate that is too slow can lead to band broadening due to diffusion[10].
-
-
Change the Stationary Phase:
-
Different Polarity: If you are using silica (polar), consider a less polar stationary phase like amine-functionalized silica[14] or a more polar one if applicable.
-
Reversed-Phase Chromatography: For more polar 3,7-diazabicyclo[4.2.0]octane derivatives, reversed-phase chromatography on a C18 column can provide a completely different selectivity and may resolve your impurities[15]. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Mixed-Mode Chromatography: This technique uses stationary phases with multiple interaction modes (e.g., reversed-phase and ion-exchange) and can offer unique selectivity for complex mixtures of polar and ionizable compounds[16][17][18][19].
-
-
Consider Amine Protection: If the amine functionalities are interfering with the separation, you can temporarily protect them with a group like Boc (tert-butoxycarbonyl)[20][21]. The protected compound will be less polar and less basic, often leading to much better chromatographic behavior on silica gel. The protecting group can then be removed after purification[20].
Frequently Asked Questions (FAQs)
What is the best stationary phase for purifying 3,7-diazabicyclo[4.2.0]octane derivatives?
There is no single "best" stationary phase, as the optimal choice depends on the specific properties of your derivative. Here is a comparison to guide your selection:
| Stationary Phase | Advantages | Disadvantages | Best For |
| Silica Gel | Inexpensive, widely available, good for a wide range of polarities[13]. | Acidic surface can cause tailing, irreversible adsorption, and decomposition of basic compounds[1][2]. | Less basic derivatives or when used with basic mobile phase modifiers. |
| Amine-Functionalized Silica | Masks acidic silanol groups, reduces tailing, and improves recovery of basic compounds[3][7][8]. Allows for simpler mobile phases[7]. | More expensive than bare silica. | Most 3,7-diazabicyclo[4.2.0]octane derivatives, especially those that show poor behavior on silica. |
| Alumina (Neutral or Basic) | A good alternative for acid-sensitive compounds and amines[9]. | Can have its own reactivity issues; resolution may differ from silica. | Purification of amines when silica is problematic. |
| Reversed-Phase (C18) | Excellent for polar compounds, offers different selectivity than normal phase[15]. | Requires aqueous mobile phases, which can be more difficult to remove. | Polar, water-soluble 3,7-diazabicyclo[4.2.0]octane derivatives. |
When should I use a mobile phase modifier, and which one should I choose?
You should use a mobile phase modifier whenever you observe peak tailing or poor recovery of your 3,7-diazabicyclo[4.2.0]octane derivative on silica gel.
| Modifier | Typical Concentration | When to Use |
| Triethylamine (TEA) | 0.1 - 2% (v/v) | The go-to choice for most basic compounds on silica gel to prevent tailing[4][6]. |
| Ammonia (in Methanol) | 1-2% of a 2M solution | For more polar amines that require higher concentrations of methanol for elution[3][7]. |
| Formic Acid or TFA | 0.1% (v/v) | For reversed-phase chromatography to protonate the amines and improve peak shape. |
Can I use reversed-phase chromatography for these compounds?
Yes, reversed-phase chromatography is a viable and often excellent option, especially for more polar derivatives. In reversed-phase, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile). More polar compounds will elute earlier. This technique offers a different selectivity profile compared to normal phase and can be very effective at separating polar impurities.
My compound is not soluble in the initial, non-polar mobile phase. What should I do?
If your compound has poor solubility in the eluent system, you can use a dry loading technique[10]. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column[10].
Experimental Workflows and Diagrams
Workflow for Selecting a Purification Strategy
Caption: Decision workflow for selecting a purification strategy.
Interaction of Basic Amines with Silica Gel
Caption: Mitigation of amine-silica interactions with a basic modifier.
References
- Benchchem. Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
- Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- PubMed. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
- Biotage. (2023). Is there an easy way to purify organic amines?.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase.
- Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
- Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- NIH. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions.
- Thermo Fisher Scientific. Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals.
- Fisher Scientific. Amine Protection / Deprotection.
- ResearchGate. (2013). Tailing in TLC - can anyone help?.
- Sorbent Technologies, Inc. (2022). Amino Silica Gel.
- ChemistryViews. (2018). New Protecting Group for Amines.
- Reddit. (2024). Column chromatography issues.
- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
- Chemistry For Everyone. (2025). Why Do Amines Adhere To Silica Gel Columns?. YouTube.
- HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases.
- Journal of the American Chemical Society. New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group.
- Wikipedia. Mixed-mode chromatography.
- University of Rochester, Department of Chemistry. Chromatography: The Solid Phase.
- Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
- Sciencemadness Discussion Board. (2017). chromatography - polarities.
- ACS Publications. Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry.
- LCGC International. Mixed-Mode Chromatography—A Review.
- Google Patents. (2020). Processes for preparing a diazabicyclooctane compound.
- SIELC Technologies. (2011). Evolution of Mixed-Mode Chromatography.
- Bestchrom. (2025). What is mixed-mode resin? The definitive guide to 2025.
- Chromatography Forum. (2007). severe tailing on column.
- Google Patents. (2021). Crystals of diazabicyclooctane derivative and production method for same.
- ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
- PubMed Central. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents.
- Semantic Scholar. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives.
- Semantic Scholar. Supplementary Information - The Silicon–Hydrogen Exchange Reaction: A Catalytic σ-Bond Metathesis Approach to the Enantioselective Synthesis of Enol Silanes.
- PubMed. Focused enumeration and assessing the structural diversity of scaffold libraries: conformationally restricted bicyclic secondary diamines.
- Chromatography Forum. (2009). Amine column degradation.
- ResearchGate. (2025). Bicyclic Conformationally Restricted Diamines.
- Reddit. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds?.
- Beilstein Journal of Organic Chemistry. Inline purification in continuous flow synthesis – opportunities and challenges.
- MDPI. (2022). Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles.
- RSC Publishing. Bicyclization involving pseudo-intramolecular imination with diamines.
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Technical Support Center: Synthesis of 3,7-diazabicyclo[4.2.0]octane Derivatives
Welcome to the technical support resource for the synthesis of 3,7-diazabicyclo[4.2.0]octane scaffolds. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable bicyclic core, with a specific focus on controlling stereochemical outcomes and preventing epimerization.
The 3,7-diazabicyclo[4.2.0]octane core is a privileged scaffold in medicinal chemistry, notably forming the foundation of novel antibiotics like WCK 5107 (zidebactam). Its synthesis, however, is often challenged by the potential for epimerization at the C6 stereocenter, which can compromise the yield, purity, and biological activity of the final compound. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you maintain stereochemical fidelity throughout your synthetic sequence.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant epimerization at the C6 position during the deprotection of our N-Boc protected 3,7-diazabicyclo[4.2.0]octane intermediate. What is the likely cause and how can we mitigate it?
A1: This is a classic and critical challenge. Epimerization at the C6 position, adjacent to the carbonyl group in many common intermediates, is typically facilitated by the formation of an enolate or enol intermediate under either acidic or basic conditions. The proton at C6 is acidic and susceptible to abstraction.
Causality: The primary culprit during deprotection is often the choice of reagent and conditions. Standard Boc-deprotection using strong acids like neat trifluoroacetic acid (TFA) can create a highly acidic environment that promotes enolization and subsequent re-protonation from either face, leading to a mixture of diastereomers. Similarly, basic conditions used in other steps can abstract the C6 proton directly.
Troubleshooting & Mitigation Strategies:
-
Strategy 1: Milder Acidic Conditions: Avoid using neat TFA. A solution of HCl in a non-polar, aprotic solvent like dioxane or diethyl ether is often the preferred method for removing Boc groups in acid-sensitive systems. This reagent combination provides sufficient acidity for deprotection while minimizing the residence time of the carbocation and reducing the propensity for enolization.
-
Strategy 2: Optimize Temperature: Perform the deprotection at lower temperatures (e.g., 0 °C to room temperature). Higher temperatures provide the activation energy needed for the enolization equilibrium to be reached more rapidly.
-
Strategy 3: Alternative Protecting Groups: If epimerization persists, consider replacing the Boc group with an alternative nitrogen protecting group that can be removed under neutral or orthogonal conditions. For example, a Carboxybenzyl (Cbz) group can be removed via hydrogenolysis (e.g., H₂, Pd/C), which is a neutral process that is highly unlikely to cause epimerization at C6.
Experimental Protocol: Optimized Boc-Deprotection to Minimize Epimerization
-
Preparation: Dissolve the N-Boc protected 3,7-diazabicyclo[4.2.0]octane intermediate in anhydrous 1,4-dioxane (e.g., 0.1 M concentration) in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add a 4 M solution of HCl in dioxane (typically 4-10 equivalents) dropwise to the stirred solution.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo. The resulting hydrochloride salt can often be used directly in the next step or triturated with a solvent like diethyl ether or MTBE to induce precipitation and allow for isolation by filtration.
Q2: During the cyclization step to form the β-lactam ring, we are getting a poor diastereomeric ratio (dr). What factors control the stereochemistry of this intramolecular cyclization?
A2: The stereochemical outcome of the β-lactam ring formation is paramount and is typically established during an intramolecular cyclization, often a Dieckmann-type condensation or a related nucleophilic substitution. The diastereoselectivity is governed by the thermodynamic stability of the transition states leading to the cis and trans fused ring systems.
Causality & Mechanistic Insight: The formation of the bicyclo[4.2.0] system generally favors the cis-fused isomer, which is thermodynamically more stable. The cyclization proceeds via an enolate intermediate. The stereochemistry is dictated by the facial selectivity of the intramolecular nucleophilic attack of the nitrogen anion onto the ester or other electrophilic carbon. The conformation of the six-membered piperazine ring in the transition state plays a crucial role. The chair-like conformation that minimizes steric interactions will be favored, leading to the desired cis product.
Troubleshooting & Mitigation Strategies:
-
Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium bis(trimethylsilyl)amide (KHMDS) is often preferred. These bases can efficiently deprotonate the nitrogen nucleophile without competing in side reactions and can influence the aggregation state and reactivity of the enolate.
-
Solvent Effects: The polarity of the solvent can influence the transition state. Aprotic, non-polar solvents like tetrahydrofuran (THF) or toluene are generally used to stabilize the enolate and promote an ordered transition state, enhancing diastereoselectivity.
-
Temperature Control: This reaction is almost always performed at low temperatures (e.g., -78 °C to -40 °C) to kinetically trap the desired diastereomer and prevent equilibration to undesired isomers.
Data Snapshot: Impact of Base on Diastereomeric Ratio
| Base | Solvent | Temperature (°C) | Typical Diastereomeric Ratio (cis:trans) |
| LiHMDS | THF | -78 | >95:5 |
| NaH | DMF | 0 to RT | ~70:30 |
| K₂CO₃ | MeCN | 80 | ~50:50 (leads to epimerization) |
Note: Ratios are illustrative and can vary based on the specific substrate.
Process Logic & Workflow Diagrams
To visualize the critical control points for preventing epimerization, the following diagrams illustrate the underlying chemical logic and a recommended experimental workflow.
Caption: Mechanism of C6 epimerization via a planar enolate intermediate.
Caption: Recommended workflow highlighting critical stereocontrol points.
References
-
Moyá, B., Beceiro, A., Cabot, G., Juan, C., Zamorano, L., Ocampo-Sosa, A., & Oliver, A. (2012). Pan-beta-lactam resistance development in Pseudomonas aeruginosa clinical isolates: molecular mechanisms, penicillin-binding protein profiles, and binding affinities. Antimicrobial Agents and Chemotherapy, 56(9), 4771–4778. [Link]
-
Sun, G., Dai, M., & Deng, L. (2018). Asymmetric Synthesis of Functionalized Piperazines through Catalytic Enantioselective Aza-Michael Reactions. Angewandte Chemie International Edition, 57(21), 6208-6212. [Link]
-
Mangion, I. K., Chen, Y., & Reider, P. J. (2004). A stereoselective synthesis of cis-1-amino-3-(benzyloxy)azetidin-2-one. Organic Letters, 6(16), 2645–2648. [Link]
-
Shrivastava, R., & Tiwari, M. (2021). Recent advances in the synthesis of β-lactam antibiotics. RSC Advances, 11(13), 7436-7461. [Link]
Technical Support Center: Navigating the Scale-up Synthesis of Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate
Welcome to the technical support center for the synthesis of Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions encountered during the scale-up of this valuable bicyclic diamine scaffold. Our aim is to equip you with the necessary insights to navigate the complexities of its synthesis, ensuring efficiency, purity, and reproducibility.
Introduction to the Challenges
The synthesis of this compound presents a unique set of challenges, particularly during scale-up. These challenges primarily stem from the construction of the strained bicyclic ring system, the need for diastereoselective control, and the manipulation of protecting groups on a molecule with multiple reactive nitrogen centers. This guide will break down the synthesis into key stages and provide detailed troubleshooting for each.
A plausible and common synthetic strategy for constructing the 3,7-diazabicyclo[4.2.0]octane core involves an intramolecular Mannich reaction or a related cyclization strategy. The following troubleshooting guide is structured around this proposed synthetic pathway.
Diagram: Proposed Synthetic Workflow
Caption: A generalized workflow for the synthesis of the target molecule.
Part 1: Troubleshooting Guide
Issue 1: Low Yield and/or Multiple Side Products in the Intramolecular Mannich Reaction
Question: We are attempting to form the bicyclic core via an intramolecular Mannich reaction and are observing low yields of the desired 3,7-diazabicyclo[4.2.0]octanone, along with a complex mixture of byproducts. What are the likely causes and how can we optimize this step?
Answer:
The intramolecular Mannich reaction is a powerful tool for constructing nitrogen-containing rings, but it is sensitive to reaction conditions, especially on a larger scale.[1][2] Several factors could be contributing to the issues you are observing:
-
Iminium Ion Formation and Stability: The reaction proceeds through the formation of an iminium ion from formaldehyde and an amine.[1] The concentration and stability of this intermediate are crucial.
-
Troubleshooting:
-
Control of Stoichiometry: Carefully control the stoichiometry of the amine and formaldehyde source. An excess of formaldehyde can lead to polymerization or undesired side reactions.[3]
-
pH Control: The pH of the reaction medium is critical. Acidic conditions favor iminium ion formation, but strongly acidic conditions can lead to side reactions or decomposition. A screen of pH conditions is recommended.
-
Choice of Formaldehyde Source: Paraformaldehyde is often used as a source of formaldehyde. Ensure it is of high quality and dry, as water content can affect the reaction.
-
-
-
Enolate Formation and Reactivity: The other key intermediate is the enolate of the piperidinone derivative.
-
Troubleshooting:
-
Base Selection: The choice of base for enolate formation is important. A base that is too strong may lead to self-condensation of the starting material or other undesired reactions. Consider using a weaker base or a hindered base to favor the desired intramolecular reaction.
-
Reaction Temperature: The temperature can significantly influence the rate of enolate formation and the subsequent cyclization. Lower temperatures may improve selectivity.
-
-
-
Potential Side Reactions:
-
Intermolecular Reactions: If the concentration of reactants is too high, intermolecular Mannich reactions can compete with the desired intramolecular cyclization. Running the reaction at high dilution can favor the intramolecular pathway.
-
Over-alkylation: If a primary amine is used, the resulting secondary amine in the product can react further.[4]
-
Polymerization: As mentioned, excess formaldehyde can lead to polymer formation.
-
Experimental Protocol for Optimization:
-
Reactant Addition: Employ a slow addition of the formaldehyde source and the piperidinone derivative to a solution containing the amine and a suitable acid catalyst at a controlled temperature. This helps maintain a low concentration of the reactive intermediates and can favor the intramolecular cyclization.
-
Solvent Screen: The choice of solvent can impact the solubility of intermediates and the overall reaction rate. Screen a range of protic and aprotic solvents.
-
Temperature Profile: Investigate a range of temperatures. A lower temperature may be necessary to control selectivity, even if it requires a longer reaction time.
Issue 2: Diastereoselectivity Control during Bicyclic Core Formation
Question: Our synthesis is producing a mixture of diastereomers of the 3,7-diazabicyclo[4.2.0]octanone. How can we improve the diastereoselectivity of the cyclization?
Answer:
Controlling diastereoselectivity in the formation of fused bicyclic systems is a common challenge.[5] The stereochemical outcome is often determined by the transition state of the cyclization step.
-
Thermodynamic vs. Kinetic Control:
-
Troubleshooting:
-
Reaction Conditions: Under kinetic control (lower temperatures, short reaction times), the product distribution will reflect the relative energies of the transition states leading to the different diastereomers. Under thermodynamic control (higher temperatures, longer reaction times, reversible reaction conditions), the product distribution will reflect the relative stabilities of the diastereomeric products. Experiment with both conditions to determine which favors your desired diastereomer.
-
Base and Solvent Effects: The choice of base and solvent can influence the geometry of the enolate and the transition state of the cyclization, thereby affecting the diastereoselectivity.
-
-
-
Chiral Auxiliaries and Catalysts:
-
Troubleshooting:
-
If an asymmetric synthesis is desired, consider the use of a chiral auxiliary on the starting piperidinone or the use of a chiral catalyst to influence the facial selectivity of the intramolecular attack.[5]
-
-
Issue 3: Challenges with Mono-N-Boc Protection
Question: We are struggling to achieve selective mono-Boc protection of the 3,7-diazabicyclo[4.2.0]octane. We are getting a mixture of the di-Boc protected product and unreacted starting material.
Answer:
Selective mono-protection of a diamine is a notoriously difficult transformation due to the similar reactivity of the two nitrogen atoms.[6]
-
Statistical Distribution: The reaction of a diamine with one equivalent of Boc-anhydride will often lead to a statistical mixture of di-protected, mono-protected, and unprotected diamine.[6]
-
Strategies for Selective Mono-protection:
-
Control of Stoichiometry and Addition:
-
Troubleshooting: Use a slight excess of the diamine relative to the Boc-anhydride. Slowly add the Boc-anhydride solution to a solution of the diamine at a low temperature (e.g., 0 °C or below). This will help to minimize the formation of the di-protected product.[7]
-
-
"One-Pot" Monoprotonation Method:
-
Troubleshooting: A reported strategy involves the monoprotonation of the diamine with one equivalent of an acid (like HCl) to deactivate one of the amino groups. The subsequent addition of Boc-anhydride will then selectively react with the remaining free amine.[7]
-
-
Flow Chemistry: Microreactor technology can be an effective tool for controlling the stoichiometry and reaction time with high precision, which can significantly improve the yield of the mono-protected product.[6]
-
Experimental Protocol for Mono-Boc Protection:
-
Dissolve the 3,7-diazabicyclo[4.2.0]octane in a suitable solvent (e.g., DCM or THF).
-
Cool the solution to 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.9-1.0 equivalents) in the same solvent over a period of 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction and proceed with workup and purification.
Issue 4: Difficulties in Purification
Question: The purification of the final product, this compound, by column chromatography is proving to be challenging due to its polarity and potential for streaking on silica gel.
Answer:
The purification of polar amines can indeed be problematic on standard silica gel.
-
Chromatography Optimization:
-
Troubleshooting:
-
Amine Deactivation of Silica: Pre-treating the silica gel with a small amount of a volatile amine, such as triethylamine (typically 1-2% in the eluent), can help to reduce tailing by deactivating the acidic silanol groups.
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) or a reverse-phase silica gel for chromatography.
-
Gradient Elution: A carefully optimized gradient elution program can improve the separation of the desired product from impurities.
-
-
-
Crystallization:
-
Troubleshooting: If the product is a solid, crystallization can be a highly effective purification method, especially on a large scale. A screen of different solvents and solvent mixtures should be performed to find suitable crystallization conditions. The tosylate salt of the product is also a potential candidate for purification by crystallization.[8]
-
-
Salt Formation and Extraction:
-
Troubleshooting: The product can be converted to a salt (e.g., hydrochloride or tosylate) to facilitate purification or handling. The free base can then be regenerated after purification. Acid-base extractions can also be a powerful tool for removing non-basic impurities.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when running the Mannich reaction on a large scale?
A1: The Mannich reaction can be exothermic. On a large scale, it is crucial to have adequate cooling and to control the rate of addition of reagents to manage the heat generated. Formaldehyde and its sources are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
Q2: Can the Boc protecting group be cleaved under the conditions of the Mannich reaction?
A2: The Boc group is generally stable to the mildly acidic or basic conditions often employed in Mannich reactions. However, if strongly acidic conditions are used, some cleavage of the Boc group could occur. It is recommended to perform the Boc protection step after the formation of the bicyclic core.
Q3: Are there alternative protecting groups to Boc for this synthesis?
A3: Yes, other protecting groups such as Cbz (carboxybenzyl) or Fmoc (fluorenylmethyloxycarbonyl) could be used. The choice of protecting group will depend on the overall synthetic strategy and the orthogonality required for subsequent transformations. The deprotection conditions for these groups differ from those for Boc.
Q4: How can I confirm the stereochemistry of my final product?
A4: The relative stereochemistry of the bicyclic product can often be determined by 1D and 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy). The absolute stereochemistry would require either the use of a chiral starting material or chiral resolution, and could be confirmed by X-ray crystallography of a suitable crystalline derivative.
Q5: What are the common challenges in scaling up the reduction of the ketone intermediate?
A5: The reduction of the ketone can also be exothermic. The choice of reducing agent is important for safety and selectivity on a large scale. Sodium borohydride is generally safer to handle than lithium aluminum hydride. The workup of the reduction can sometimes be challenging due to the formation of metal salts. Careful quenching and extraction procedures are necessary.
References
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [9][10]
-
The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. Digital Commons @ IWU. [11]
-
Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. [12]
-
Mannich Reaction. Chemistry Steps. [3]
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [7]
-
Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. PMC - NIH. [5]
-
3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid tert-butyl ester tosylate. Amadis Chemical. [8]
-
MRT - Mono-Boc-Protection of Diamines. Sigma-Aldrich. [6]
-
Mannich Reaction. Alfa Chemistry. [4]
-
Mannich reaction. Wikipedia. [1]
-
The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. PMC - PubMed Central. [13]
-
Mannich reaction. Chemistry LibreTexts. [2]
Sources
- 1. Mannich reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.cn]
- 7. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 8. pubs.acs.org [pubs.acs.org]
- 9. xray.uky.edu [xray.uky.edu]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 12. fulir.irb.hr [fulir.irb.hr]
- 13. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of the 3,7-Diazabicyclo[4.2.0]octane Core
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the 3,7-diazabicyclo[4.2.0]octane scaffold. This bicyclic system, a key structural motif in medicinal chemistry, offers a rigid framework with defined exit vectors for pharmacophore presentation. However, the inherent ring strain of the fused azetidine ring presents unique stability challenges, particularly under acidic conditions.
This guide provides in-depth, field-proven insights into the stability, degradation pathways, and handling of this core. It is structured as a series of frequently asked questions and troubleshooting protocols to directly address issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for the 3,7-diazabicyclo[4.2.0]octane core in acidic media?
A1: The principal vulnerability of the 3,7-diazabicyclo[4.2.0]octane core is the acid-catalyzed ring-opening of the four-membered azetidine ring. This ring is inherently strained, making it susceptible to nucleophilic attack, a process that is significantly accelerated in the presence of acid.[1][2] The reaction is typically initiated by the protonation of the azetidine nitrogen, which increases the electrophilicity of the ring carbons and facilitates cleavage. The rate of this degradation is highly dependent on pH, with faster decomposition observed at lower pH values.[1]
Q2: What is the most common degradation pathway under acidic conditions?
A2: The most prevalent degradation mechanism is an acid-mediated intramolecular or intermolecular ring-opening reaction. Upon protonation of the azetidine nitrogen, a nucleophile can attack one of the adjacent methylene carbons. This nucleophile can be an external species (e.g., a solvent molecule like water) or, more commonly, a pendant functional group within the molecule itself, leading to an intramolecular rearrangement.[1][2] This process relieves the ring strain of the azetidine and results in the formation of a more stable, ring-opened product, often a substituted piperidine derivative.
Below is a generalized diagram illustrating this acid-catalyzed ring-opening mechanism.
Caption: Acid-catalyzed ring-opening of the azetidine moiety.
Q3: My compound contains this core and shows instability during acidic workup or purification. What can I do?
A3: If you observe degradation, consider the following troubleshooting steps:
-
Modify pH: Avoid strongly acidic conditions (pH < 4) whenever possible. Use milder acids (e.g., acetic acid, citric acid) or buffered systems for extractions and chromatography. If a low pH is unavoidable, minimize the exposure time and maintain low temperatures (0-5 °C).
-
Employ Protecting Groups: The stability of the core can be significantly enhanced by protecting one or both nitrogen atoms. A tert-butoxycarbonyl (Boc) group is a common choice, as it reduces the basicity of the nitrogen, making protonation less favorable.[3][4] However, be mindful that the Boc group itself is acid-labile, so conditions for its removal (e.g., TFA) will likely degrade the unprotected core. A carboxybenzyl (Cbz) group offers more robust acid stability.[5]
-
Structural Modification: The stability is influenced by the pKa of the azetidine nitrogen.[1] Electron-withdrawing groups attached to or near the nitrogen can lower its basicity and pKa, thereby reducing its propensity for protonation and subsequent degradation.
Q4: How can I quantitatively assess the stability of my specific 3,7-diazabicyclo[4.2.0]octane derivative?
A4: A forced degradation study is the standard approach to quantitatively determine chemical stability.[6][7] This involves intentionally subjecting your compound to acidic stress and monitoring its degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9] See the detailed protocol below.
Troubleshooting Guides & Experimental Protocols
Protocol 1: Forced Degradation Study for Acid Stability
This protocol provides a framework for evaluating the stability of your compound under controlled acidic conditions.
Caption: Workflow for an acidic forced degradation study.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of your test compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or DMSO.
-
Sample Incubation:
-
Label three sets of vials for each time point (e.g., 0, 2, 6, 12, 24 hours).
-
In each vial, add a small aliquot of your stock solution to a pre-warmed (e.g., 40 °C) acidic buffer or solution to reach a final concentration suitable for analysis (e.g., 50 µg/mL).
-
Test Conditions:
-
Strong Acid: 0.01 N HCl (approx. pH 2)
-
Mild Acid: 0.1 M Acetate Buffer (pH 4.0)
-
Control: 0.1 M Phosphate Buffer (pH 7.0)
-
-
-
Time-Point Analysis:
-
For the T=0 sample, immediately quench the reaction by adding a neutralizing base (e.g., an equimolar amount of NaOH or a phosphate buffer at pH 7-8) and dilute with the mobile phase.
-
Place the remaining vials in a temperature-controlled incubator (e.g., 40 °C).
-
At each subsequent time point, remove a vial, quench the reaction as described above, and prepare for analysis.
-
-
Analytical Monitoring:
-
Analyze all samples by a validated stability-indicating HPLC method. An ideal method will separate the parent compound from all degradation products.
-
Use a UV detector to quantify the peak area of the parent compound.
-
Use a mass spectrometer to identify the mass of the parent peak and any new peaks that appear, which correspond to degradation products. The expected mass of a ring-opened product would be the parent mass + 18 Da (if water is the nucleophile).
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of the remaining parent compound versus time for each pH condition to determine the degradation kinetics.
-
Data Presentation: Example Stability Results
The results of a forced degradation study can be summarized in a table for easy comparison.
| Time (hours) | % Parent Remaining (pH 2.0 @ 40°C) | % Parent Remaining (pH 4.0 @ 40°C) | % Parent Remaining (pH 7.0 @ 40°C) |
| 0 | 100% | 100% | 100% |
| 2 | 75% | 95% | 99.8% |
| 6 | 40% | 88% | 99.5% |
| 12 | 15% | 79% | 99.2% |
| 24 | < 5% | 65% | 99.1% |
This data clearly illustrates the pH-dependent liability of the core, showing rapid degradation at pH 2 and significantly greater stability at neutral pH.
References
-
Bai, G., O'Connell, T. N., Brodney, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1646–1651. [Link]
-
Singh, G. S., & Ombito, J. O. (2025). Recent progress in synthesis of 3-functionalized azetidines. Tetrahedron. (Note: This is a future publication cited in a ResearchGate overview on azetidine ring openings). [Link]
-
National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central. [Link]
-
Wang, Y., et al. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]
- Google Patents. (2020). US10556905B2 - Processes for preparing a diazabicyclooctane compound.
-
Malfacini, D., et al. (2017). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. PubMed Central. [Link]
-
Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]
-
AccelaChem. 1932046-84-8, (1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane. [Link]
-
ResearchGate. (2015). Stability Indicating Analytical Methods (SIAMS). [Link]
-
Henderson, J. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]
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- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US10556905B2 - Processes for preparing a diazabicyclooctane compound - Google Patents [patents.google.com]
- 4. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1932046-84-8,(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. sepscience.com [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: N-Alkylation of Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate
Welcome to the technical support center for the N-alkylation of tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this valuable bicyclic scaffold. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
Introduction: Understanding the Challenge
This compound is a conformationally rigid diamine scaffold where the N7-position is protected by a tert-butyloxycarbonyl (Boc) group. This strategic protection allows for selective functionalization at the N3-position, a secondary amine. However, the inherent structure of this molecule presents unique challenges. The steric environment around the N3-nitrogen, influenced by the bicyclic framework and the bulky Boc group, can significantly impede the progress of standard N-alkylation reactions, often leading to low yields or incomplete conversions.[1][2] This guide provides a systematic approach to overcoming these hurdles.
Core Principles: The N-Alkylation Reaction
The target transformation is a nucleophilic substitution (SN2) reaction. The secondary amine at the N3-position acts as the nucleophile, attacking the electrophilic carbon of an alkylating agent (e.g., an alkyl halide). A base is typically required to neutralize the acidic byproduct generated during the reaction (e.g., H-X), thereby preventing the protonation and deactivation of the starting amine.
Caption: General schematic of the N-alkylation reaction.
Troubleshooting Guide
This section is structured to address specific problems you may encounter during your experiment.
❓ Question 1: My reaction has stalled. The TLC/LC-MS analysis shows a significant amount of unreacted starting material even after prolonged reaction times. What's going wrong?
This is the most common issue, primarily stemming from low reactivity. Several factors, often intertwined, can be the cause.
Answer:
Low conversion is a classic sign that the activation energy for the SN2 reaction is not being overcome.[1] Let's break down the potential causes and solutions:
-
Causality - Steric Hindrance: The bicyclo[4.2.0]octane core creates a sterically congested environment around the N3-amine. The approach of the alkylating agent is physically blocked, which dramatically slows the reaction rate.[2][3]
-
Solution:
-
Increase Thermal Energy: Elevating the reaction temperature provides the molecules with more kinetic energy to overcome the steric barrier. Consider switching to a higher-boiling solvent like DMF, DMSO, or Dioxane.
-
Prolong Reaction Time: Highly hindered reactions may simply need more time, sometimes up to 48-72 hours.[1] Monitor progress intermittently to determine the point of maximum conversion.
-
-
-
Causality - Poor Electrophile Reactivity: The efficiency of the reaction is highly dependent on the leaving group ability of your alkylating agent.
-
Solution:
-
Enhance the Leaving Group: The reactivity order for alkyl halides is R-I > R-Br > R-Cl. If you are using an alkyl chloride or bromide and experiencing low conversion, switching to the corresponding alkyl iodide or even a triflate (R-OTf) will significantly accelerate the reaction.[1]
-
-
-
Causality - Inadequate Base: The base plays a crucial role. It must be strong enough to effectively scavenge the acid produced in situ, but its choice can also influence the reaction in other ways.
-
Solution:
-
Select an Appropriate Base: For standard alkyl halides, inorganic bases like potassium carbonate (K₂CO₃) or the more soluble cesium carbonate (Cs₂CO₃) in a polar aprotic solvent (e.g., DMF, Acetonitrile) are excellent starting points. For less reactive electrophiles, a stronger base like sodium hydride (NaH) may be necessary.[4][5]
-
Ensure Solubility: The base must be at least partially soluble in the reaction medium to be effective. Cs₂CO₃ often provides better results than K₂CO₃ in solvents like THF or toluene due to its higher solubility.[4]
-
-
-
Causality - Solvent Effects: The solvent not only determines the reaction temperature but also influences the solubility of reagents and stabilizes charged intermediates.
-
Solution:
-
Use Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the base while leaving the anion reactive.
-
-
Caption: Troubleshooting workflow for low reaction conversion.
❓ Question 2: My reaction is messy. I'm observing multiple products, including one that appears to be a quaternary salt and another that has lost the Boc group. What is happening?
The formation of multiple products indicates that side reactions are competing with your desired N-alkylation.
Answer:
Let's diagnose the likely byproducts and their causes:
-
Over-alkylation: The N-alkylated tertiary amine product can itself act as a nucleophile, reacting with another molecule of the alkylating agent to form a quaternary ammonium salt. This is a common issue in amine alkylations.[6][7][8]
-
Prevention:
-
Control Stoichiometry: Use a slight excess of the starting amine (1.1 to 1.2 equivalents) relative to the alkylating agent. This statistically favors the alkylating agent reacting with the more abundant starting material.[8]
-
Slow Addition: Adding the alkylating agent slowly (e.g., via syringe pump) maintains its concentration at a low level, disfavoring the second alkylation step.[8]
-
-
-
Boc Deprotection: The Boc group is notoriously sensitive to acid.[9][10] If the base used is not sufficient to neutralize the H-X byproduct, the reaction medium will become acidic, leading to the cleavage of the Boc protecting group.[11] Once the N7-amine is deprotected, it can also be alkylated, leading to a complex mixture of di-alkylated products.
-
Prevention:
-
Ensure Sufficient Base: Use at least 2.0 equivalents of a solid base like K₂CO₃ or Cs₂CO₃ to maintain basic conditions throughout the reaction.
-
Avoid Protic Acids: Never use acidic conditions during workup until you are certain the reaction is complete and you intend to isolate the product.
-
Alternative Deprotection-Free Methods: Some modern methods use electrochemically generated bases that can avoid the formation of harsh byproducts altogether.[12]
-
-
Caption: Potential reaction pathways leading to side products.
Frequently Asked Questions (FAQs)
Q: What are the best general starting conditions for this alkylation? A: A robust starting point is to use 1.0 equivalent of the substrate, 1.05 equivalents of your alkylating agent (preferably an iodide), and 2.0-3.0 equivalents of cesium carbonate (Cs₂CO₃) in anhydrous DMF. Start the reaction at room temperature and gradually heat to 60-80°C if no conversion is observed.
Q: Can I use an alcohol as an alkylating agent? A: Direct alkylation with alcohols is generally not feasible under these conditions as the hydroxyl group is a very poor leaving group. This transformation typically requires "borrowing hydrogen" or "hydrogen autotransfer" catalysis with specific metal complexes, such as those based on ruthenium or iridium, which is a different mechanistic pathway.[8]
Q: How should I monitor the reaction? A: Thin Layer Chromatography (TLC) is a quick and effective method. The product, being a tertiary amine, is typically less polar than the starting secondary amine. Use a solvent system like 5-10% Methanol in Dichloromethane with 0.5% triethylamine (to prevent streaking of the basic spots). For more precise monitoring, LC-MS is ideal as it can confirm the mass of the product and detect any byproducts like the deprotected starting material or the quaternary salt.
Q: My product is difficult to purify via column chromatography. Any tips? A: Basic amines can interact strongly with acidic silica gel, leading to tailing and poor separation.
-
Deactivate the Silica: Pre-treat your silica gel by slurrying it in the eluent containing 1-2% triethylamine or ammonia in methanol before packing the column.
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) or a reverse-phase C18 column if standard silica fails.
Standard Experimental Protocol
This protocol provides a validated starting point for the N-alkylation of this compound with methyl iodide.
Objective: To synthesize tert-butyl 3-methyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate.
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) | MW ( g/mol ) |
| This compound | 1.0 | 212.3 mg | 212.29 |
| Methyl Iodide (MeI) | 1.1 | 156.1 mg (68.5 µL) | 141.94 |
| Cesium Carbonate (Cs₂CO₃) | 2.5 | 814.5 mg | 325.82 |
| Anhydrous Dimethylformamide (DMF) | - | 5.0 mL | 73.09 |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (212.3 mg, 1.0 mmol) and cesium carbonate (814.5 mg, 2.5 mmol).
-
Add anhydrous DMF (5.0 mL) via syringe. Stir the suspension for 10 minutes at room temperature.
-
Add methyl iodide (68.5 µL, 1.1 mmol) dropwise to the stirring suspension.
-
Heat the reaction mixture to 60°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite to remove inorganic salts, washing the pad with additional ethyl acetate (2 x 10 mL).
-
Wash the combined organic filtrate with water (3 x 15 mL) and then with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a gradient of 0-10% methanol in dichloromethane to afford the pure product.
References
- BenchChem. (2025).
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
- BenchChem. (2025).
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Wordpress.
- Jakob, R. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry.
- George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24553–24560.
- George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
- Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Hebei Boze Chemical Co.,Ltd.
- Achille, F., et al. (2012). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. ISRN Organic Chemistry.
- ACS GCI Pharmaceutical Roundtable. (2026, January 7).
- BenchChem. (2025).
- Google Patents. (Date N/A). Nitrogen-containing ring derivative regulator, preparation method and application thereof.
- Beilstein Journal of Organic Chemistry. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journals.
- PubMed Central. (Date N/A). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. PubMed Central.
- PubChem. Tert-butyl 3,7-diazabicyclo[4.2.
- American Chemical Society. (Date N/A). General approach to the synthesis of polyquinanes. American Chemical Society.
- Beilstein Journal of Organic Chemistry. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
- PubMed. (2022, December 8).
- Organic & Biomolecular Chemistry (RSC Publishing). Sterically hindering the trajectory of nucleophilic attack towards p-benzynes by a properly oriented hydrogen atom: an approach to achieve regioselectivity. Organic & Biomolecular Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Inhibition of Amyloid Nucleation by Steric Hindrance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sterically hindering the trajectory of nucleophilic attack towards p-benzynes by a properly oriented hydrogen atom: an approach to achieve regioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. d-nb.info [d-nb.info]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. BOC deprotection [ms.bzchemicals.com]
- 12. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Removal of unreacted starting material in 3,7-diazabicyclo[4.2.0]octane couplings
Welcome to the technical support center for 3,7-diazabicyclo[4.2.0]octane couplings. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The protocols and insights provided herein are based on established chemical principles and field-proven experiences to ensure the integrity and success of your experiments.
Troubleshooting Guide: Navigating Common Purification Challenges
The purification of products from reactions involving the 3,7-diazabicyclo[4.2.0]octane core can be challenging due to the polar nature of the diamine starting material and its potential to interfere with standard purification techniques. This section addresses specific issues you may encounter.
Question 1: I'm struggling to remove unreacted 3,7-diazabicyclo[4.2.0]octane starting material from my reaction mixture. What are the most effective strategies?
Answer:
Unreacted 3,7-diazabicyclo[4.2.0]octane is a common impurity due to its high polarity and water solubility, which can complicate standard work-up and purification procedures. Here are several effective strategies, ranging from simple extractions to more advanced techniques.
Strategy 1: Acidic Liquid-Liquid Extraction
This is often the first and most effective method to try. The basic nitrogen atoms of the diamine starting material can be protonated to form a water-soluble salt, allowing for its separation from the less basic, coupled product.
Caption: Workflow for acidic liquid-liquid extraction.
Detailed Protocol:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid (e.g., 1M HCl or 1M citric acid).
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The unreacted diamine will be protonated and partition into the aqueous layer.[1][2]
-
Drain the aqueous layer.
-
Repeat the acidic wash 1-2 more times to ensure complete removal of the diamine.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
Expert Tip: The choice of acid is important. For sensitive products, a milder acid like citric acid is preferred over strong acids like HCl to prevent potential hydrolysis of your product.
Strategy 2: Amine Scavenger Resins
For smaller scale reactions or when extraction is insufficient, scavenger resins can be highly effective. These are solid-supported reagents that selectively bind to and remove specific types of molecules from solution.
| Resin Type | Functional Group | Mechanism of Action |
| Isocyanate Resin | -NCO | Reacts with primary and secondary amines to form a urea linkage. |
| Sulfonyl Chloride Resin | -SO2Cl | Reacts with primary and secondary amines to form a sulfonamide. |
| Acidic Resin (e.g., Dowex) | -SO3H | Forms a salt with basic amines, trapping them on the resin. |
Detailed Protocol:
-
Choose a scavenger resin compatible with your product and solvent system.
-
Add the resin to your crude reaction mixture dissolved in a suitable solvent (e.g., DCM, THF).
-
Stir the mixture at room temperature for a few hours to overnight.
-
Filter off the resin. The unreacted diamine will be bound to the solid support.
-
Rinse the resin with fresh solvent and combine the filtrates.
-
Concentrate the filtrate to obtain your purified product.
Trustworthiness Check: Always run a small-scale test reaction to ensure your desired product does not react with the scavenger resin.
Strategy 3: Precipitation of the Amine Salt
A novel and efficient method involves the use of trichloroacetic acid (TCA) to selectively precipitate the amine as a salt.[3]
Detailed Protocol:
-
Dissolve the crude reaction mixture in a suitable solvent like ethyl acetate or pentane.
-
Add a solution of trichloroacetic acid (1 equivalent per amine nitrogen) dropwise while stirring.
-
The amine-TCA salt should precipitate out of the solution.
-
Collect the precipitate by filtration. The desired product remains in the filtrate.
-
Concentrate the filtrate to obtain the crude product, now free of the starting diamine.
Question 2: My column chromatography is not giving good separation between my product and byproducts. What can I do to improve it?
Answer:
Poor separation during column chromatography is a frequent issue, especially with polar, nitrogen-containing compounds. Here’s how to troubleshoot and optimize your purification.
Improving Separation in Flash Chromatography:
-
Solvent System Optimization: The choice of eluent is critical. For basic compounds like diazabicyclooctane derivatives, adding a small amount of a basic modifier to the mobile phase can significantly improve peak shape and resolution.
-
Recommendation: Add 0.5-2% triethylamine (Et3N) or ammonia in methanol to your eluent system (e.g., DCM/MeOH or EtOAc/Hexanes). This will neutralize acidic sites on the silica gel, preventing peak tailing of your basic compounds.
-
-
Stationary Phase Selection: Standard silica gel is acidic and can strongly interact with amines. Consider alternative stationary phases.
-
Alumina (Basic or Neutral): Basic or neutral alumina can be an excellent alternative to silica for purifying amines, as it minimizes strong acidic interactions.
-
Amine-Functionalized Silica: This is a specialty silica gel with bonded amine groups that is highly effective for the purification of basic compounds.
-
-
Gradient Elution: A well-designed gradient can significantly improve separation. Start with a low polarity eluent and gradually increase the polarity.
-
Expert Tip: A shallow gradient around the elution point of your product will provide the best resolution. Use TLC to determine the optimal solvent composition range.
-
Caption: Decision tree for optimizing column chromatography.
Question 3: After my reaction, I have a significant amount of dicyclohexylurea (DCU) byproduct that is difficult to remove. How can I get rid of it?
Answer:
DCU is a common byproduct in coupling reactions using dicyclohexylcarbodiimide (DCC). Its low solubility in many organic solvents makes it a persistent impurity.
Methods for DCU Removal:
-
Filtration: A significant portion of DCU will precipitate out of the reaction mixture upon cooling.
-
Protocol: After the reaction is complete, cool the reaction mixture in an ice bath for 30 minutes. The DCU should precipitate. Filter the mixture through a sintered glass funnel or a pad of Celite. Wash the filter cake with a small amount of cold solvent.[4]
-
-
Recrystallization: If your product is a solid, recrystallization can be an effective method to remove residual DCU.
-
Protocol: Choose a solvent system in which your product is soluble at elevated temperatures but sparingly soluble at room temperature, while DCU remains insoluble or sparingly soluble. Common solvents for this purpose include ethyl acetate, acetonitrile, or mixtures of DCM and hexanes.
-
-
Chromatography: If DCU remains after filtration, it can often be removed by flash chromatography.[4]
-
Expert Tip: DCU has a moderate polarity. A well-chosen solvent system will allow your product to elute either before or after the DCU. Sometimes a second chromatographic step is necessary for complete removal.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 3,7-diazabicyclo[4.2.0]octane that I should be aware of during work-up and purification?
A1: The 3,7-diazabicyclo[4.2.0]octane core is a bicyclic diamine. Key properties to consider are:
-
Basicity: The two nitrogen atoms make the molecule basic. This is the property exploited in acidic extractions.
-
Polarity: The presence of the two nitrogen atoms makes it a highly polar molecule, leading to high water solubility and strong interactions with polar stationary phases like silica gel.
-
Potential for Hydrogen Bonding: The N-H bonds (if present) can act as hydrogen bond donors, further increasing polarity and water solubility.
Q2: Are there any alternative purification techniques to chromatography for my final product?
A2: Yes, depending on the properties of your final compound, several alternatives exist:
-
Recrystallization: This is an excellent method for purifying solid compounds to a high degree of purity.
-
Salt Formation and Recrystallization: If your final product is a free base, you can form a salt (e.g., hydrochloride or fumarate) which may have better crystallization properties. This can also help in removing non-basic impurities.[4]
-
Preparative HPLC: For high-purity samples on a smaller scale, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent separation.
Q3: How can I confirm that I have successfully removed the unreacted starting material?
A3: The most common methods for confirming the purity of your product are:
-
Thin Layer Chromatography (TLC): A simple and quick method. Your purified product should show a single spot. Compare its Rf value to that of the starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. The absence of characteristic peaks of the 3,7-diazabicyclo[4.2.0]octane starting material in the spectrum of your product is a strong indicator of its purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides information on both the purity (from the LC chromatogram) and the identity (from the mass spectrum) of your compound.
References
-
The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC. [Link]
-
N-Alkylated 1,4-Diazabicyclo[2.2.2]octane–Polyethylene Glycol Melt as Deep Eutectic Solvent for the Synthesis of Fisher Indoles and 1H-Tetrazoles | ACS Omega. [Link]
-
1,4-Diazabicyclo[2.2.2]octane in the synthesis of piperazine derivatives (microreview). [Link]
- Process for separating monoamines from diamines by liquid-liquid extraction - Google P
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry. [Link]
-
Access to Bicyclo[4.2.0]octene Monomers To Explore the Scope of Alternating Ring-Opening Metathesis Polymerization - PMC. [Link]
- 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.
-
Synthesis by Extrusion. [Link]
-
Liquid-Liquid Extraction - YouTube. [Link]
-
General approach to the synthesis of polyquinanes. Preparation of trans,trans-4,8-diacetoxytetracyclo[9.3.0.01,5.07,11]tetradeca. [Link]
-
Trichloroacetic acid fueled practical amine purifications - Beilstein Journals. [Link]
-
Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions. [Link]
- Method for preparing cyclic compounds - Google P
-
Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition. [Link]
-
Thermal Chemistry of Bicyclo[4.2.0]oct-2-enes - ACS Publications. [Link]
-
Unusual ring-chain tautomerism in bicyclo[4.2.0]octane derivatives | Request PDF. [Link]
-
Techniques for extraction and isolation of natural products: a comprehensive review - PMC. [Link]
-
Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition - ACG Publications. [Link]
Sources
- 1. US3417141A - Process for separating monoamines from diamines by liquid-liquid extraction - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 4. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Boc Deprotection of 3,7-Diazabicyclo[4.2.0]octane Systems
Welcome to the technical support center for researchers, scientists, and drug development professionals working with complex 3,7-diazabicyclo[4.2.0]octane scaffolds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical N-Boc deprotection step. The unique strained nature of this bicyclic system presents challenges not commonly encountered with simpler amines, leading to unexpected side reactions that can compromise yield and purity.
This document is designed to provide not just solutions, but a deeper mechanistic understanding to empower you to anticipate and overcome these challenges in your synthetic campaigns.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific experimental issues in a question-and-answer format.
Q1: My deprotection is sluggish or incomplete, even with standard TFA/DCM conditions. What's going wrong?
Answer: Incomplete deprotection is a common issue, often exacerbated by the specific stereoelectronic properties of the bicyclic system.[1] Several factors could be at play:
-
Insufficient Acid Strength or Stoichiometry: The basicity of the two nitrogen atoms in the diazabicyclo[4.2.0]octane core can neutralize a portion of the acid, effectively reducing its catalytic power. Furthermore, some studies have shown that Boc cleavage can have a second-order dependence on acid concentration, meaning a slight drop in effective concentration can dramatically slow the reaction.[2]
-
Steric Hindrance: Depending on the substitution pattern on your bicyclic core, the Boc group may be sterically shielded, hindering the approach of the protonating acid.[1]
-
Solvent Effects: Poor solubility of your substrate in the reaction solvent (e.g., DCM) can lead to a heterogeneous mixture and an incomplete reaction.[3] Additionally, the choice of solvent can influence the stability of the intermediates.[4]
Recommended Solutions:
-
Increase Acid Concentration: Gradually increase the concentration of TFA in DCM (e.g., from 20% to 50%) or switch to neat TFA for highly resistant substrates.[5]
-
Change the Acid System: A solution of 4M HCl in 1,4-dioxane is often more potent and can drive stubborn deprotections to completion.[4][5] The resulting product will be the hydrochloride salt, which often has better crystallinity than the TFA salt.[5]
-
Optimize Reaction Time and Temperature: While most deprotections are run at room temperature, extending the reaction time (monitor by TLC/LCMS) or gentle heating (e.g., to 40°C) can be effective for hindered substrates.[4]
-
Improve Solubility: If solubility is an issue, consider adding a co-solvent. For HCl/dioxane systems, methanol is a common choice.[5]
Q2: I'm observing a significant byproduct with a mass of +56 Da. What is it and how do I prevent it?
Answer: A mass increase of 56 Da is the classic signature of tert-butylation, a frequent and troublesome side reaction in Boc deprotection.[6]
Causality: The mechanism of acid-catalyzed Boc cleavage generates a highly reactive tert-butyl cation intermediate.[7][8] This electrophile will readily alkylate any nucleophilic sites on your substrate or product. Electron-rich aromatic rings, thiols, and even the second, now-free amine on your diazabicyclo[4.2.0]octane core can be susceptible to this unwanted alkylation.[8][9]
Mechanism of Side Reaction & Prevention
Caption: Role of scavengers in preventing tert-butylation side reactions.
Recommended Solution: Use Scavengers
The most effective strategy is to introduce a "scavenger" into the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause damage.[6]
| Scavenger | Recommended Amount (v/v) | Target Nucleophile(s) | Notes |
| Triisopropylsilane (TIS) | 2-5% | General purpose, reduces cation | Highly effective and volatile, easily removed.[10] |
| Water | 2-5% | General purpose, forms t-butanol | Simple and effective, but can affect reaction kinetics.[6] |
| Thioanisole | 2-5% | Sulfur residues (Met, Cys), Tryptophan | Useful in peptide chemistry; has a strong odor.[6] |
| Anisole | 2-5% | Electron-rich aromatics (Tyr, Trp) | Good for protecting phenolic or indole rings. |
Q3: My LCMS shows a complex mixture of isomers and/or products with the same mass but different retention times. Could the bicyclic ring be rearranging?
Answer: This is a critical consideration for strained bicyclic systems like 3,7-diazabicyclo[4.2.0]octane. While direct literature on this specific core's rearrangement during Boc deprotection is sparse, the inherent strain of the fused cyclobutane-piperazine ring system makes it susceptible to acid-catalyzed ring-opening or rearrangement reactions.[11][12]
Plausible Mechanism: Protonation of one of the bridgehead nitrogens could initiate a cascade. This could involve cleavage of a C-N bond to relieve ring strain, leading to a more stable monocyclic piperazine intermediate, which could then potentially re-cyclize or react further. Such processes are known to occur in other strained azabicyclic systems under acidic conditions.[13]
Proposed Rearrangement Pathway
Caption: Proposed potential rearrangement pathway under strong acid.
Recommended Solutions: Milder Deprotection Methods
If you suspect rearrangement or degradation, moving away from strong protic acids like TFA is essential.
| Method | Reagent(s) | Typical Conditions | Pros | Cons |
| Lewis Acid | ZnBr₂ or TMSI in DCM | Room temperature, overnight | Non-protic, milder, avoids strong acid.[10] | May require screening of Lewis acids; workup can be more complex. |
| Milder Protic Acid | p-Toluenesulfonic acid (pTSA) | 50-60°C in EtOAc | Less aggressive than TFA; product salt is often crystalline.[5] | Requires heating, which may not be suitable for all substrates. |
| Thermal (Catalyst-Free) | Heat in a suitable solvent | High temperatures (e.g., >100°C) | Avoids all acidic reagents.[14][15] | Requires high temperatures; risk of thermal decomposition. May not be selective. |
| Aqueous System | Refluxing water | 100°C | Environmentally benign; avoids organic acids/solvents.[16] | High temperature; substrate must be water-soluble and stable to heat. |
Frequently Asked Questions (FAQs)
Q: What is the general mechanism for TFA-mediated Boc deprotection? A: It is a three-step acidolysis process:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA).[7]
-
Cleavage: The protonated intermediate fragments, leading to the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid.[17]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide (CO₂) and the free amine, which is then protonated by the excess acid to form the amine salt.[7][17]
Q: Why is it important not to run Boc deprotections in a sealed vessel? A: The reaction generates two gaseous byproducts: carbon dioxide (from the decarboxylation of the carbamic acid) and often isobutylene (from the deprotonation of the tert-butyl cation).[7] In a sealed system, this can lead to a dangerous buildup of pressure. Always ensure the reaction vessel is vented or equipped with a drying tube.
Q: How can I best monitor the progress of my deprotection reaction? A:
-
Thin-Layer Chromatography (TLC): This is the quickest method. The deprotected amine product is significantly more polar than the Boc-protected starting material and will have a much lower Rf value (often staying at the baseline). Staining with ninhydrin is excellent for visualizing the primary/secondary amine product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows you to monitor the disappearance of your starting material and the appearance of your product, while simultaneously checking for the formation of any side products (like the +56 Da tert-butylated species).
Q: My final product is an oil after workup. How can I isolate it as a solid? A: TFA salts are notoriously oily.[5] If you require a solid, consider using 4M HCl in dioxane for the deprotection to form the hydrochloride salt, which has a higher tendency to be a crystalline solid. Alternatively, after a standard TFA deprotection and workup, you can perform a salt-swap by dissolving the crude TFA salt in a suitable solvent and adding a solution of HCl in ether or dioxane to precipitate the HCl salt.
Protocols
Protocol 1: Standard TFA Deprotection with Scavengers
This protocol is a robust starting point for most substrates where acid-lability is not a major concern.
-
Preparation: Dissolve the Boc-protected 3,7-diazabicyclo[4.2.0]octane substrate in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a stir bar.
-
Add Scavenger: Add triisopropylsilane (TIS) to the solution (final concentration of 5% v/v).
-
Initiate Reaction: Cool the solution to 0°C in an ice bath. Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% v/v.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress every 30 minutes using TLC or LC-MS.[1] The reaction is typically complete within 1-3 hours.
-
Workup: Once the reaction is complete, concentrate the mixture in vacuo to remove the DCM, excess TFA, and TIS. Co-evaporation with toluene (3x) can help remove residual TFA.
-
Isolation: The resulting crude product is the amine TFA salt. It can be purified by precipitation (e.g., by adding cold diethyl ether) or used directly in the next step after thorough drying.
Protocol 2: Mild Deprotection using Zinc Bromide (Lewis Acid)
This protocol is recommended when strong protic acids cause substrate degradation or rearrangement.[10]
-
Preparation: In an inert atmosphere (e.g., under nitrogen or argon), dissolve the Boc-protected substrate in DCM (0.1 M).
-
Add Lewis Acid: Add zinc bromide (ZnBr₂, 2-3 equivalents) to the solution in one portion.
-
Reaction Monitoring: Stir the resulting suspension at room temperature. The reaction is typically slower than TFA-mediated deprotection and may require stirring overnight. Monitor by LC-MS for completion.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by washing with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium potassium tartrate (Rochelle's salt), to remove the zinc salts.
-
Extraction: Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: The crude free amine can be purified by silica gel chromatography.
References
- Benchchem. (2025). Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide.
- Benchchem. (2025). Troubleshooting Boc Deprotection: A Technical Support Guide.
- Fisher Scientific. Amine Protection / Deprotection.
- Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
- Master Organic Chemistry. Amine Protection and Deprotection.
- Benchchem. (2025).
- Benchchem. (2025). Technical Support Center: Troubleshooting Boc Deprotection of PEG Linkers.
- NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- OUCI. (2023). HFIP-assisted Brønsted acid-catalyzed ring opening of 1-azabicyclo[1.1.0]butane.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
- Jia, X., et al. (2012).
- NIH. (2023). HFIP-assisted Brønsted acid-catalyzed ring opening of 1-azabicyclo[1.1.0]butane to access diverse C3-quaternary aza-azetidines and indole-azetidines.
- Reddit r/Chempros. (2023). Boc De-protection.
- ResearchGate. (2010).
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- Sci-Hub. Studies on the Ring Opening Reactions of 3‐Oxa‐1‐azabicyclo[3.1.0]hexan‐2‐ones.
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- NIH. (2015). Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. BOC deprotection [ms.bzchemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sci-Hub. ChemInform Abstract: Studies on the Ring Opening Reactions of 3‐Oxa‐1‐azabicyclo[3.1.0]hexan‐2‐ones. Synthesis of Aminomethyl Oxazolidinones and Aziridinyl Ureas. / ChemInform, 2012 [sci-hub.box]
- 12. Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HFIP-assisted Brønsted acid-catalyzed ring opening of 1-azabicyclo[1.1.0]butane to access diverse C3-quaternary aza-azetidines and indole-azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mcours.net [mcours.net]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of Substituted 3,7-Diazabicyclo[4.2.0]octanes
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of substituted 3,7-diazabicyclo[4.2.0]octanes. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to assist you in optimizing your synthetic routes and improving product yields. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of this valuable scaffold.
The 3,7-diazabicyclo[4.2.0]octane core is a significant structural motif in medicinal chemistry, notably for its application in developing potent nicotinic acetylcholine receptor (nAChR) agonists.[1][2] However, the construction of this strained bicyclic system can present numerous challenges. This guide is structured to address these challenges directly, providing not just procedural steps but also the underlying rationale to empower you to make informed decisions in your research.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the synthesis of substituted 3,7-diazabicyclo[4.2.0]octanes, offering systematic approaches to diagnose and resolve them.
Q1: Why is my overall yield of the 3,7-diazabicyclo[4.2.0]octane product consistently low?
Low yields are a frequent frustration in multi-step syntheses. The formation of the bicyclo[4.2.0]octane ring system often involves a key cyclization step that is sensitive to various factors.
Possible Causes & Recommended Actions:
-
Inefficient Cyclization: The intramolecular cyclization to form the four-membered ring is often the most challenging step. The choice of base, solvent, and temperature is critical.
-
Explanation: The cyclization is typically an intramolecular nucleophilic substitution. The reaction requires a base strong enough to deprotonate the precursor amine, but not so strong as to cause side reactions or decomposition. The solvent must be able to dissolve the reactants and facilitate the desired reaction pathway over competing intermolecular reactions.
-
Protocol: Consider a systematic screen of conditions. For instance, if using a precursor like a halo-substituted piperidine, you can explore various base and solvent combinations.
-
| Parameter | Recommendation | Rationale |
| Base | Try milder, non-nucleophilic bases like NaH or K₂CO₃. | Stronger bases like organolithiums can lead to undesired side reactions. |
| Solvent | Aprotic polar solvents such as DMF or DMSO can be effective. | These solvents can help to solvate the cation of the base and increase the nucleophilicity of the amine. |
| Concentration | Perform the cyclization under high dilution conditions. | This favors intramolecular reactions over intermolecular polymerization, which can be a significant side reaction.[3] |
| Temperature | Start at a lower temperature (e.g., 0 °C) and slowly warm to room temperature. | This can help to control the reaction rate and minimize the formation of byproducts. |
-
Side Product Formation: Competing reactions, such as elimination or intermolecular coupling, can significantly reduce the yield of the desired bicyclic product.
-
Diagnostic Step: Use LC-MS or NMR to identify the major byproducts. Understanding their structure will provide clues about the competing reaction pathways.
-
Solution: If elimination is a problem, consider using a more sterically hindered base. If intermolecular products are forming, revisit the high dilution conditions.
-
-
Starting Material Purity: Impurities in your starting materials can interfere with the reaction, poison catalysts, or lead to a cascade of side reactions.[4]
-
Action: Ensure all starting materials and reagents are of high purity. Recrystallize or chromatograph starting materials if necessary.
-
Q2: I am observing the formation of multiple isomers. How can I improve the stereoselectivity of the reaction?
The 3,7-diazabicyclo[4.2.0]octane scaffold has multiple stereocenters, and controlling the stereochemistry is crucial for biological activity.
Strategies for Improving Stereoselectivity:
-
Chiral Starting Materials: The most straightforward approach is to use enantiomerically pure starting materials. For example, starting with a chiral piperidine derivative will set the stereochemistry early in the synthesis.[5]
-
Asymmetric Catalysis: For certain cycloaddition strategies, chiral catalysts can be employed to induce stereoselectivity. For instance, in related bicyclo[4.2.0]octane syntheses, chiral Lewis acids have been used to catalyze stereoselective [2+2] cycloadditions.[6][7]
-
Substrate Control: The inherent stereochemistry of a complex starting material can direct the stereochemical outcome of the cyclization. This is often seen in syntheses where a rigid cyclic precursor is used.
Visualizing the Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low yields in your synthesis.
Caption: A decision-making workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
This section covers broader questions about the synthesis and properties of substituted 3,7-diazabicyclo[4.2.0]octanes.
Q3: What are the common synthetic routes to the 3,7-diazabicyclo[4.2.0]octane core?
Several synthetic strategies have been developed, each with its own advantages and challenges.
-
Intramolecular Cyclization of Piperidine Derivatives: This is a common approach that involves preparing a suitably functionalized piperidine precursor and then inducing an intramolecular cyclization to form the four-membered ring. The key is the formation of a bond between the nitrogen at position 7 and a carbon atom of a substituent at position 3 or 4 of the piperidine ring.
-
[2+2] Cycloaddition Reactions: Photochemical or metal-catalyzed [2+2] cycloadditions can be a powerful method for constructing the bicyclo[4.2.0]octane skeleton.[6] This approach can offer good control over stereochemistry, but the substrate scope may be limited.
-
Ring Expansion/Contraction Reactions: In some cases, it may be possible to access the desired scaffold through ring expansion of a smaller bicyclic system or ring contraction of a larger one. For example, ring expansions of aziridines fused to other rings have been reported.[8]
Q4: How does the choice of substituents affect the synthesis and properties of the final compound?
Substituents can have a profound impact on both the synthesis and the biological activity of 3,7-diazabicyclo[4.2.0]octanes.
-
Electronic Effects: Electron-withdrawing or electron-donating groups can influence the nucleophilicity of the amines and the reactivity of other functional groups in the molecule, thereby affecting the efficiency of the cyclization step.
-
Steric Effects: Bulky substituents can hinder the desired cyclization reaction or influence the stereochemical outcome. Conversely, they can also be used strategically to favor a particular conformation or to block unwanted side reactions.
-
Biological Activity: The nature and position of substituents are critical for determining the compound's affinity and selectivity for its biological target. For instance, in the context of nAChR agonists, different substituents on the diazabicyclic core can modulate potency and subtype selectivity.[2]
Q5: What analytical techniques are most important for characterizing these compounds?
A combination of spectroscopic and analytical methods is essential for unambiguous structure elucidation and purity assessment.
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): Provides detailed information about the connectivity and stereochemistry of the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can provide fragmentation patterns that support the proposed structure.
-
X-ray Crystallography: Offers definitive proof of the three-dimensional structure and stereochemistry, if a suitable crystal can be obtained.
-
Chiral HPLC: Used to determine the enantiomeric excess (ee) of chiral compounds.
Visualizing a General Synthetic Approach
The following diagram illustrates a generalized synthetic pathway involving an intramolecular cyclization.
Caption: A generalized three-step synthetic route.
This guide provides a starting point for addressing common challenges in the synthesis of substituted 3,7-diazabicyclo[4.2.0]octanes. Successful synthesis often requires careful optimization and a systematic approach to problem-solving. By understanding the underlying chemical principles and considering the practical advice provided here, you will be better equipped to achieve your synthetic goals.
References
-
An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction. (2020). RSC Advances. Available at: [Link]
- General approach to the synthesis of polyquinanes. Preparation of trans,trans-4,8-diacetoxytetracyclo[9.3.0.01,5.07,11]tetradeca. (1988). The Journal of Organic Chemistry.
-
Synthesis - General tips for improving yield? (2020). Reddit. Available at: [Link]
- 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. (2010). European Journal of Chemistry.
-
Synthesis of cyclic amines. Organic Chemistry Portal. Available at: [Link]
- Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. (2006). Journal of Medicinal Chemistry.
- tert-butyl (1R,6S)-3,7-diazabicyclo[4.2.
- Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. (2024). Blumberg Institute.
- 3-Methyl-3,7-diazabicyclo[4.2.0]octane dihydrochloride. Ambeed.
- Technical Support Center: Overcoming Low Yields in Bicyclohomofarnesal Synthesis. Benchchem.
- Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition. (2024).
- The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. (2014). European Journal of Medicinal Chemistry.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). Chemical Reviews.
- 1,4-Diazabicyclo[2.2.2]octane in the synthesis of piperazine derivatives (microreview). (2025). Chemistry of Heterocyclic Compounds.
- An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction. (2020). RSC Publishing.
- Ring expansions of 1-azabicyclo[n.1.0]alkanes. Recent developments. (2011). Arkivoc.
- Synthesis of Novel 3,7-Diazabicyclo[3.3.
- 7-Azabicyclo[4.2.0]octane|Bicyclic Building Block. Benchchem.
- Photochemical oxidation of N,N-bis- (tert-butoxycarbonyl)-1,4-dihydropyrazine derivatives. (2014). Chemistry of Heterocyclic Compounds.
- Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane. (2019). MDPI.
- First highly stereocontrolled synthesis of the unusual 1-hydroxy endo, endo-2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane lignan skeleton. (2011). Tetrahedron Letters.
- Expected nucleophilic substitution of 3,7diazabicyclo [3.3.0] octanes ( 8 ).
- Non-noble metal-catalysed carbonylative transform
- Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. (2009). Bulletin of the Korean Chemical Society.
Sources
- 1. Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
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- 6. acgpubs.org [acgpubs.org]
- 7. 7-Azabicyclo[4.2.0]octane|Bicyclic Building Block [benchchem.com]
- 8. arkat-usa.org [arkat-usa.org]
Validation & Comparative
The Ascendant Scaffold: A Comparative Guide to 3,7-Diazabicyclo[4.2.0]octane and its Predecessor, Piperazine, in Modern Medicinal Chemistry
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures with superior pharmacological profiles is a constant driving force. For decades, the piperazine ring has been a stalwart scaffold, a privileged structure found in a multitude of approved drugs. Its inherent properties have made it a go-to fragment for medicinal chemists seeking to optimize solubility, basicity, and target engagement. However, the very flexibility that can be advantageous also presents challenges in achieving high target selectivity and potency. This has spurred the exploration of more rigid and conformationally constrained bioisosteres, leading to the emergence of promising scaffolds such as the 3,7-diazabicyclo[4.2.0]octane system.
This guide provides an in-depth, objective comparison of the 3,7-diazabicyclo[4.2.0]octane scaffold and the traditional piperazine ring. We will delve into their structural nuances, physicochemical properties, and synthetic accessibility, supported by experimental data and case studies. This analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in the design of next-generation therapeutics.
Unveiling the Contenders: A Structural and Conformational Overview
The fundamental difference between piperazine and 3,7-diazabicyclo[4.2.0]octane lies in their three-dimensional architecture. Piperazine, a six-membered heterocycle, predominantly exists in a dynamic equilibrium between two chair conformations, with a less stable boat conformation also possible. This conformational flexibility allows it to adapt to various binding pockets, but can also lead to entropic penalties upon binding and potential for off-target interactions.
In stark contrast, the 3,7-diazabicyclo[4.2.0]octane scaffold is a fused bicyclic system, which imparts significant conformational rigidity. The fusion of a cyclobutane ring to the piperazine core locks the six-membered ring into a more defined shape, reducing the number of accessible low-energy conformations. This pre-organization can be a powerful tool in drug design, as it can lead to a more favorable enthalpic contribution to binding affinity and enhanced selectivity for the target protein.
Diagrammatic Representation of Conformational States
To visualize the conformational differences, let's consider the following diagrams:
Caption: Conformational flexibility of piperazine versus the rigid structure of 3,7-diazabicyclo[4.2.0]octane.
Physicochemical Properties: A Head-to-Head Comparison
The structural differences between these two scaffolds have a direct impact on their physicochemical properties, which are critical determinants of a drug's pharmacokinetic profile.
| Property | Piperazine | 3,7-Diazabicyclo[4.2.0]octane | Rationale for Difference |
| Lipophilicity (LogD) | Generally lower | Can be higher or lower depending on substitution | The bicyclic nature of 3,7-diazabicyclo[4.2.0]octane can increase its surface area, potentially leading to higher lipophilicity. However, the fixed conformation can also shield polar nitrogen atoms, influencing the overall LogD. |
| Aqueous Solubility | High | Generally good, but can be lower than piperazine | The high polarity and hydrogen bonding capacity of piperazine contribute to its excellent solubility. The more complex and potentially more lipophilic bicyclic scaffold may exhibit reduced aqueous solubility. |
| Basicity (pKa) | Two distinct pKa values | Two distinct pKa values, often with a larger ΔpKa | The rigid framework of the bicyclic system can influence the hybridization and accessibility of the nitrogen lone pairs, leading to differences in basicity compared to the more flexible piperazine. |
| Metabolic Stability | Susceptible to N-dealkylation and oxidation | Potentially more stable | The conformational rigidity of the bicyclic scaffold can sterically hinder access of metabolic enzymes to the nitrogen atoms, potentially reducing the rate of metabolism. |
| Permeability | Variable, can be a substrate for efflux transporters | Can exhibit improved permeability | The rigid structure can lead to a more defined shape that may be less recognized by efflux transporters like P-gp, potentially improving cell permeability and oral absorption.[1] |
The Medicinal Chemist's Toolkit: Synthesis and Functionalization
The widespread use of piperazine is, in part, due to its ready commercial availability and the vast number of well-established synthetic methodologies for its derivatization. Symmetrical and unsymmetrical N-substitution, as well as modifications to the carbon backbone, are all readily achievable.
The synthesis of the 3,7-diazabicyclo[4.2.0]octane core is more complex but has become increasingly accessible. Chiral building blocks, such as tert-butyl (1R,6S)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate, are commercially available, providing a convenient starting point for enantioselective synthesis.[2] General synthetic strategies often involve intramolecular cycloadditions or ring-closing reactions of appropriately functionalized piperidine or azetidine precursors.[3][4]
Experimental Protocol: A General Approach to N-Functionalization of the 3,7-Diazabicyclo[4.2.0]octane Scaffold
This protocol outlines a general procedure for the N-alkylation of a Boc-protected 3,7-diazabicyclo[4.2.0]octane derivative, followed by deprotection.
-
N-Alkylation:
-
To a solution of tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate (1.0 eq) in a suitable aprotic solvent (e.g., DMF, CH3CN) is added a base (e.g., K2CO3, Cs2CO3, 1.5-2.0 eq).
-
The desired alkyl halide (R-X, 1.1 eq) is added, and the reaction mixture is stirred at room temperature or elevated temperature until completion (monitored by TLC or LC-MS).
-
The reaction is quenched with water and extracted with an organic solvent (e.g., EtOAc, DCM). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the N-alkylated Boc-protected derivative.
-
-
Boc-Deprotection:
-
The purified N-alkylated Boc-protected derivative is dissolved in a suitable solvent (e.g., DCM, 1,4-dioxane).
-
An excess of a strong acid (e.g., trifluoroacetic acid (TFA), HCl in dioxane) is added, and the reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
The solvent and excess acid are removed under reduced pressure. The residue is then basified with a suitable base (e.g., saturated NaHCO3 solution, NH4OH) and extracted with an organic solvent.
-
The combined organic layers are dried, filtered, and concentrated to yield the desired N-alkylated 3,7-diazabicyclo[4.2.0]octane.
-
Diagrammatic Representation of the Synthetic Workflow
Caption: General synthetic workflow for N-functionalization of the 3,7-diazabicyclo[4.2.0]octane scaffold.
Case Study: Ghrelin Agonists - A Direct Comparison
A compelling example of the potential advantages of the 3,7-diazabicyclo[4.2.0]octane scaffold comes from the development of ghrelin full agonists. In a study exploring piperazine bioisosteres, a compound containing the 3,7-diazabicyclo[4.2.0]octane core was compared to its 3,8-diazabicyclo[4.2.0]octane isomer. While not a direct comparison to a simple piperazine, this data highlights the impact of isomeric bicyclic scaffolds on key drug-like properties.
| Scaffold | LogD | Solubility (µM) | Caco-2 Permeability (Papp A to B) |
| 3,7-diazabicyclo[4.2.0]octane | 1.7 | 265 | 0.53 |
| 3,8-diazabicyclo[4.2.0]octane | 1.9 | 113 | 0.11 |
Data adapted from a presentation on piperazine bioisosteres.[1]
The compound incorporating the 3,7-diazabicyclo[4.2.0]octane scaffold demonstrated superior aqueous solubility and significantly better Caco-2 permeability compared to its 3,8-isomer.[1] This suggests that the specific geometry of the 3,7-fused system can have a profound and beneficial impact on pharmacokinetic properties. The improved permeability is particularly noteworthy, as poor oral absorption is a common challenge in drug development.[1]
Strategic Applications and Future Perspectives
The 3,7-diazabicyclo[4.2.0]octane scaffold is emerging as a valuable tool for medicinal chemists, particularly in the design of central nervous system (CNS) active agents and other therapeutic areas where target selectivity is paramount. Its rigid nature can be exploited to orient substituents in a precise manner, leading to enhanced potency and reduced off-target effects. For instance, diazabicyclo[4.2.0]octane derivatives have been investigated as potent nicotinic acetylcholine receptor agonists.
The decision to employ a 3,7-diazabicyclo[4.2.0]octane scaffold over a traditional piperazine ring should be guided by the specific goals of the drug discovery program.
Consider Piperazine when:
-
High aqueous solubility is a primary objective.
-
A degree of conformational flexibility is desired to accommodate the binding site.
-
Rapid and cost-effective synthesis of a large library of analogs is required.
Consider 3,7-Diazabicyclo[4.2.0]octane when:
-
Conformational restriction is needed to improve potency and/or selectivity.
-
Metabolic instability at the piperazine nitrogen is a concern.
-
Poor permeability and efflux are limiting factors.
-
A novel chemical space is being explored to secure intellectual property.
Conclusion
While the piperazine ring will undoubtedly remain a cornerstone of medicinal chemistry, the 3,7-diazabicyclo[4.2.0]octane scaffold represents a significant advancement in the design of conformationally constrained bioisosteres. Its unique three-dimensional structure offers a compelling strategy to address some of the inherent limitations of its more flexible predecessor. As synthetic methodologies for this and other bicyclic diamines become more refined and accessible, we can anticipate a growing number of drug candidates and approved medicines that leverage the distinct advantages of these rigid scaffolds to deliver superior therapeutic outcomes. The judicious application of the 3,7-diazabicyclo[4.2.0]octane core, guided by a thorough understanding of its properties and supported by robust synthetic chemistry, will undoubtedly contribute to the development of the next generation of innovative medicines.
References
-
Blumberg Institute. (2024, October 22). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Retrieved from [Link]
-
3A Senrise. (n.d.). tert-butyl (1R,6S)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate, 97%. Retrieved from [Link]
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A Comparative Guide to the In Vitro Biological Evaluation of 3,7-Diazabicyclo[4.2.0]octane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Lesser-Known Scaffold
The landscape of medicinal chemistry is rich with heterocyclic scaffolds that form the backbone of numerous therapeutic agents. Among these, diazabicyclic systems have garnered significant attention due to their rigid conformations, which allow for precise spatial orientation of functional groups and potent interactions with biological targets. While derivatives of 3,6-diazabicyclo[3.2.1]octane and 3,8-diazabicyclo[4.2.0]octane are well-documented as potent nicotinic acetylcholine receptor (nAChR) agonists, the 3,7-diazabicyclo[4.2.0]octane scaffold remains a relatively unexplored chemical space.[1] This guide provides a comprehensive framework for the in vitro biological evaluation of 3,7-diazabicyclo[4.2.0]octane derivatives, offering a comparative perspective with its more studied isomers and proposing a strategic approach to unlocking its therapeutic potential, particularly in the realm of central nervous system (CNS) disorders.
Recent patent literature suggests a potential role for (cis)-7-(substituted-pyridinyl)-3,7-diazabicyclo[4.2.0]octane derivatives as CNS active agents, hinting at interactions with neuronal receptors beyond the classical nAChR targets of its isomers.[2] This guide will delve into the rationale for exploring the CNS activity of this scaffold and provide detailed protocols for a tiered in vitro evaluation strategy.
Comparative Analysis: Structural Isomers and Predicted Pharmacological Divergence
The seemingly subtle shift in the nitrogen atom position from the 3,8- or 3,6- to the 3,7-position in the bicyclo[4.2.0]octane core can significantly alter the three-dimensional geometry, dipole moment, and hydrogen bonding capabilities of the molecule. These changes are paramount in dictating receptor affinity and selectivity.
It has been noted that the 3,7-diazabicyclo[4.2.0]octane scaffold is a "poor mimic" of the 3,6-diazabicyclo[3.2.1]octane framework for nAChR agonism, suggesting that the spatial arrangement of the nitrogen atoms in the 3,7-isomer is not optimal for binding to the orthosteric site of nAChRs in the same manner as its counterparts.[1] This dissimilarity, however, opens the door to novel pharmacological profiles.
Table 1: Comparative Physicochemical and Pharmacological Profiles of Diazabicyclo-octane Isomers
| Scaffold | Known Biological Target(s) | Key Structural Features Influencing Activity | Potential Therapeutic Area(s) |
| 3,7-Diazabicyclo[4.2.0]octane | Largely unexplored; potential CNS targets | Altered N-N distance and geometric arrangement compared to other isomers. | CNS disorders (e.g., depression, anxiety, neurodegenerative diseases) |
| 3,8-Diazabicyclo[4.2.0]octane | Nicotinic Acetylcholine Receptors (nAChRs), particularly α4β2 | Optimal geometry for potent agonism at the α4β2 nAChR subtype.[3] | Pain, cognitive disorders, nicotine addiction |
| 3,6-Diazabicyclo[3.2.1]octane | Nicotinic Acetylcholine Receptors (nAChRs) | Bridged bicyclic system with a specific conformation favoring nAChR binding. | Pain, cognitive disorders |
This comparative analysis underscores the rationale for exploring alternative biological targets for 3,7-diazabicyclo[4.2.0]octane derivatives. The pyridinyl substitution mentioned in the patent literature for this scaffold is a common feature in many CNS-active compounds, further strengthening the hypothesis of its potential activity in the central nervous system.
Proposed In Vitro Evaluation Strategy for 3,7-Diazabicyclo[4.2.0]octane Derivatives
A tiered approach to the in vitro evaluation of novel 3,7-diazabicyclo[4.2.0]octane derivatives is recommended to efficiently identify their biological targets and therapeutic potential.
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"Initial Cytotoxicity" -> "Broad Panel Screening" [label="Proceed with\nnon-toxic compounds"]; "Broad Panel Screening" -> "Dose-Response Studies" [label="Identify initial hits"]; "Dose-Response Studies" -> "Selectivity Profiling" [label="Confirm potency"]; "Selectivity Profiling" -> "Functional Assays" [label="Validate selectivity"]; "Functional Assays" -> "Neuroprotection Assays" [label="Elucidate mechanism\nof action"]; }
Sources
Comparing 3,7-diazabicyclo[4.2.0]octane with other constrained diamine scaffolds
An In-Depth Guide to Constrained Diamine Scaffolds for Modern Drug Discovery: A Comparative Analysis of 3,7-Diazabicyclo[4.2.0]octane and its Alternatives
In the landscape of medicinal chemistry, the strategic use of molecular scaffolds that present functional groups in defined spatial arrangements is a cornerstone of rational drug design.[1] Among these, conformationally restricted diamines (CRDAs) have emerged as particularly valuable building blocks.[1][2] By locking the relative orientation of two nitrogen atoms, these scaffolds reduce the entropic penalty of binding to a biological target, a principle that can lead to significant gains in ligand affinity and selectivity.[1][3]
This guide, prepared for researchers and drug development professionals, provides a comparative analysis of several key CRDA scaffolds, with a central focus on the 3,7-diazabicyclo[4.2.0]octane system. We will delve into the synthetic nuances, conformational properties, and practical applications of this scaffold alongside established and emerging alternatives, such as other diazabicyclo[x.y.z]alkanes and bioisosteres of the ubiquitous piperazine ring. Our objective is to provide not just data, but a framework for selecting the optimal scaffold to accelerate your drug discovery program.
The Principle of Conformational Restriction
The rationale behind using rigid scaffolds is rooted in thermodynamics. A flexible ligand must "pay" a significant entropic cost to adopt the specific conformation required for binding to a protein target. A pre-organized, rigid scaffold already incorporates this conformational bias, minimizing the loss of entropy upon binding and thereby enhancing the free energy of binding.[1] This concept is illustrated below.
Caption: Conformational Advantage of Rigid Scaffolds
A Comparative Look at Key Bicyclic Diamine Scaffolds
While piperazine is a dominant scaffold in medicinal chemistry, found in over 100 FDA-approved drugs, its inherent flexibility can be a liability.[4][5] Bicyclic systems offer a solution by locking the piperazine-like motif into a more defined three-dimensional shape. Here, we compare the 3,7-diazabicyclo[4.2.0]octane system with other relevant scaffolds.
| Feature | 3,7-Diazabicyclo[4.2.0]octane | 3,8-Diazabicyclo[3.2.1]octane | 2,5-Diazabicyclo[2.2.1]heptane | Piperazine |
| Core Structure | Fused 6- and 4-membered rings | Bridged 6- and 5-membered rings | Bridged two 5-membered rings | Single 6-membered ring |
| Conformational Flexibility | Highly Rigid | Rigid | Highly Rigid, Strained | Flexible (Chair/Boat/Twist) |
| Nitrogen-Nitrogen Distance (approx. Å) | ~2.8 - 3.2 Å (cis-fused) | ~3.1 Å (endo) | ~2.6 Å | ~2.9 Å (chair) |
| Key Synthetic Access | [2+2] Cycloaddition | Dieckmann condensation, Intramolecular Mannich | Diels-Alder reaction | Industrial scale synthesis |
| Notable Application | Nicotinic Acetylcholine Receptor (nAChR) Agonists (as 3,8-isomer)[6][7] | M1/M4 Receptor Agonists[8] | Various CNS targets | Broad (Antipsychotics, Antihistamines, etc.)[9] |
Physicochemical Properties: A Deeper Dive
The utility of a scaffold is dictated by its physicochemical properties, which influence solubility, permeability, and metabolic stability. Basicity (pKa) is particularly critical for diamines, as it governs the charge state at physiological pH.
| Scaffold | Predicted pKa1 | Predicted pKa2 | Predicted XlogP |
| 3,7-Diazabicyclo[4.2.0]octane | ~8.5 - 9.5 | ~5.0 - 6.0 | -0.9 to -0.5 |
| 3,8-Diazabicyclo[3.2.1]octane | ~9.0 - 10.0 | ~6.0 - 7.0 | -0.8 to -0.4 |
| Piperazine | 9.73 | 5.59 | -1.1 |
Note: pKa and XlogP values are estimates based on computational models and can vary with substitution. The proximity of the two nitrogen atoms in a constrained scaffold often leads to a larger ΔpKa compared to flexible diamines due to electrostatic repulsion between the protonated amines.[10]
Synthetic Strategies: The Art of the Bicyclic Core
The accessibility of a scaffold is a major consideration in any drug discovery campaign. While piperazine is a readily available commodity chemical, bicyclic systems require more sophisticated synthetic approaches.
Synthesis of the Diazabicyclo[4.2.0]octane Core
A key strategy for constructing the bicyclo[4.2.0]octane core is the [2+2] ketene cycloaddition.[11][12] A related approach involves the intramolecular cyclization of functionalized azetidin-2-ones to form the fused ring system.[13]
Caption: Simplified Synthetic Workflow for a [4.2.0] Scaffold
This multi-step synthesis highlights a critical point: while offering significant conformational advantages, the synthetic complexity of bicyclic scaffolds is higher than that of simple monocyclic systems like piperazine. This complexity translates to increased costs and potentially longer timelines in the early stages of a project.
Case Study: 3,8-Diazabicyclo[4.2.0]octanes as Potent nAChR Agonists
The utility of the diazabicyclo[4.2.0]octane scaffold is powerfully demonstrated by its application in the development of potent and selective nicotinic acetylcholine receptor (nAChR) agonists.[6] Specifically, derivatives of the 3,8-diazabicyclo[4.2.0]octane isomer have shown picomolar affinity for the human α4β2 nAChR subtype, which is a key target for analgesic drug development.[7]
In this series, the rigid bicyclic core serves to orient a basic nitrogen (at the 8-position) and an aromatic group (attached to the 3-position) in a precise geometry that mimics the endogenous ligand, acetylcholine. Structure-activity relationship (QSAR) studies revealed that the constrained nature of the scaffold was critical for achieving high potency.[6][14][15] Attempts to replace it with more flexible linkers would likely result in a significant loss of activity due to the associated entropic penalty. The α4β2 subtype is a major therapeutic target for analgesics, while activity at the α3β4 subtype is linked to cardiovascular side effects.[6] Therefore, designing selective compounds is crucial.
Experimental Protocols
To ensure scientific integrity and reproducibility, we provide outlines of key experimental procedures.
Protocol 1: General Synthesis of a Monoprotected Bicyclic Diamine
This protocol is a conceptual amalgamation based on synthetic strategies for various bicyclic diamines.[8][16]
-
Step A: Ring Formation: A suitable precursor, such as a cyclic ketone, undergoes a key ring-forming reaction (e.g., Diels-Alder, Dieckmann condensation, or cycloaddition) to generate the core bicyclic carbon skeleton.
-
Step B: Introduction of Nitrogen Atoms: The nitrogen atoms are introduced via methods like reductive amination of ketone intermediates or through the use of nitrogen-containing starting materials. For the 3,7-diazabicyclo[4.2.0]octane system, this may involve building the scaffold from a functionalized azetidinone.[13]
-
Step C: Orthogonal Protection: One of the two newly introduced amine functionalities is selectively protected with a group such as tert-butyloxycarbonyl (Boc). This is a critical step, as it allows for the selective functionalization of the remaining free amine. The choice of protecting group is dictated by the planned subsequent reaction conditions.
-
Step D: Deprotection/Functionalization: The free amine is functionalized via reductive amination, acylation, or arylation to install the desired R1 group.
-
Step E: Final Deprotection: The protecting group on the second nitrogen is removed under appropriate conditions (e.g., acid for Boc).
-
Step F: Final Functionalization: The newly deprotected nitrogen is functionalized to install the R2 group.
-
Purification: Each step is followed by purification, typically column chromatography on silica gel, to ensure the purity of the intermediates and the final compound. Characterization is performed using NMR and mass spectrometry.
Protocol 2: Determination of pKa via Potentiometric Titration
This protocol is a standard method for experimentally determining acidity constants.
-
Preparation: A precise amount (e.g., 0.1 mmol) of the diamine hydrochloride salt is dissolved in a known volume (e.g., 50 mL) of deionized, CO2-free water.
-
Titration Setup: The solution is placed in a jacketed beaker maintained at a constant temperature (25 °C). A calibrated pH electrode and a micro-burette containing a standardized solution of NaOH (e.g., 0.1 M) are inserted. The solution is stirred continuously.
-
Data Collection: The NaOH titrant is added in small, precise increments (e.g., 0.02 mL). After each addition, the solution is allowed to equilibrate, and the pH is recorded. The titration continues until the pH has passed through both equivalence points.
-
Analysis: A plot of pH versus the volume of NaOH added is generated. The two equivalence points are identified from the inflection points of the curve (or the peaks of the first derivative plot). The pKa values correspond to the pH at the half-equivalence points (i.e., at 1/4 and 3/4 of the volume to the second equivalence point). Computational methods can provide excellent pKa predictions, especially when solution-phase geometries are used in the calculation.[10][17]
Conclusion: Selecting the Right Scaffold
The choice of a constrained diamine scaffold is a multi-faceted decision that balances synthetic feasibility with desired biological and physicochemical properties.
-
3,7-Diazabicyclo[4.2.0]octane and its isomers represent a highly constrained scaffold class. Their rigidity can be a powerful tool for maximizing potency, as seen in the nAChR agonists, but this comes at the cost of increased synthetic complexity. They are an excellent choice when a precise vector relationship between the two nitrogen atoms is required to fit a well-defined binding pocket.
-
Larger bicyclo[x.y.z]alkanes (e.g., [3.2.1], [3.2.2]) offer a different set of N-N distances and spatial vectors, providing alternatives to probe receptor space.[8] They are often more synthetically accessible than the strained [4.2.0] system.
-
Piperazine and its bioisosteres remain the workhorses for many projects due to their commercial availability and favorable physicochemical properties.[4][9] However, when higher potency or selectivity is needed, transitioning to a more rigid bicyclic analogue is a proven strategy to overcome the limitations of piperazine's flexibility.
Ultimately, the exploration of novel, 3D-shaped scaffolds, including the less common bicyclic diamines, is a fertile ground for drug discovery.[18][19] By understanding the trade-offs between synthesis, conformation, and biological activity, researchers can make informed decisions to design the next generation of targeted therapeutics.
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ResearchGate. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. [Link]
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The Korean Journal of Physiology & Pharmacology. (2009). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. [Link]
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3ASenrise. tert-butyl (1R,6S)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate, 97%. [Link]
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A Comparative Guide to Diazabicyclo[4.2.0]octane Analogs as α4β2 Nicotinic Receptor Agonists
This guide provides an in-depth comparison of diazabicyclo[4.2.0]octane analogs as agonists for the α4β2 nicotinic acetylcholine receptor (nAChR). It is intended for researchers, scientists, and drug development professionals seeking to understand the efficacy, structure-activity relationships, and experimental evaluation of this promising class of compounds. While the bicyclo[4.2.0]octane core represents a compelling scaffold for nAChR ligands, publicly available research has predominantly focused on the 3,8-diazabicyclo[4.2.0]octane isomer. Consequently, this guide will leverage the rich dataset available for these analogs to provide a comprehensive analysis, while also discussing the broader implications for related structures like the 3,7-diazabicyclo[4.2.0]octane core.
The α4β2 Nicotinic Receptor: A Key Therapeutic Target
The α4β2 nAChR is the most abundant high-affinity nicotinic receptor subtype in the brain and a well-established therapeutic target.[1][2] These ligand-gated ion channels are pentameric structures assembled from α4 and β2 subunits, most commonly in two stoichiometries: (α4)₂(β2)₃ and (α4)₃(β2)₂.[3][4] The (α4)₂(β2)₃ stoichiometry exhibits high sensitivity to nicotine, while the (α4)₃(β2)₂ form shows lower sensitivity.[4]
Activation of α4β2 receptors, located both pre- and post-synaptically, modulates the release of several key neurotransmitters, including dopamine, acetylcholine, and GABA.[1][5] This modulation underlies their critical role in a wide range of central nervous system (CNS) functions such as cognition, learning, memory, mood, and reward.[3][6][7] Consequently, agonists targeting the α4β2 receptor are being investigated for their therapeutic potential in treating conditions like Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and pain.[8]
Comparative Efficacy of 3,8-Diazabicyclo[4.2.0]octane Analogs
The 3,8-diazabicyclo[4.2.0]octane scaffold has proven to be a highly fruitful starting point for the development of potent and selective α4β2 nAChR agonists.[9][10] Structure-activity relationship (SAR) studies have revealed that modifications to this core can significantly impact binding affinity (Ki) and functional potency (EC₅₀). Numerous analogs from this series demonstrate picomolar affinity and nanomolar agonist potency, positioning them among the most potent known ligands for the human α4β2 receptor.[9][10][11]
The following table summarizes key experimental data for a selection of these analogs, comparing their performance against the well-known nAChR agonist, epibatidine.
| Compound | Substitution (R) | hα4β2 Binding Affinity (Ki, nM) | hα4β2 Functional Potency (EC₅₀, nM) | % Efficacy vs. ACh |
| Epibatidine | N/A (Reference) | 0.04 | 1.5 | 100% |
| Analog 24 | 5-chloropyridin-3-yl | 0.031 | 1.4 | 114% |
| Analog 25 | 5-ethynylpyridin-3-yl | 0.021 | 1.0 | 115% |
| Analog 28 | 5-methylpyridin-3-yl | 0.038 | 1.6 | 112% |
| Analog 30 | 5-fluoropyridin-3-yl | 0.031 | 1.3 | 116% |
| Analog 32 | 6-chloropyridazin-4-yl | 0.029 | 1.2 | 118% |
| Analog 47 | 5-cyanopyridin-3-yl | 0.024 | 0.9 | 110% |
| Data synthesized from Frost et al. (2006).[9][10][11] |
As the data indicates, several analogs (e.g., 24, 25, 28, 30, 32, and 47) exhibit binding affinities and functional potencies equivalent to or greater than epibatidine.[10][11] This highlights the exceptional potential of the 3,8-diazabicyclo[4.2.0]octane core in designing high-efficacy α4β2 agonists.
Experimental Protocols: Assessing Receptor Binding Affinity
A cornerstone of drug discovery is the accurate determination of a compound's binding affinity for its target. For α4β2 nAChRs, competitive radioligand binding assays are the gold standard.[12][13] This method quantifies the affinity of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand with known high affinity for the receptor.
Detailed Protocol: Competitive Radioligand Binding Assay for α4β2 nAChR
This protocol describes the use of [³H]Cytisine, a high-affinity radioligand for the α4β2 receptor, to determine the inhibition constant (Ki) of test compounds.[12]
Materials:
-
Membrane Preparation: Rat cortical membranes or membranes from cell lines stably expressing human α4β2 nAChRs (e.g., HEK293 cells).[13][14]
-
Radioligand: [³H]Cytisine.[15]
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: 3,7-diazabicyclo[4.2.0]octane analogs or other test ligands.
-
Non-specific Binding Control: A high concentration of a known α4β2 ligand, e.g., 100 µM (-)-Nicotine.[15]
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and scintillation fluid.
Step-by-Step Methodology:
-
Preparation: Thaw the receptor membrane preparation on ice. Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [³H]Cytisine (typically at or below its Kd value, e.g., 1 nM), and varying concentrations of the test compound.
-
Total and Non-specific Binding:
-
For Total Binding wells, add only the radioligand and buffer.
-
For Non-specific Binding (NSB) wells, add the radioligand, buffer, and a saturating concentration of (-)-Nicotine.
-
-
Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ to the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
Caption: Workflow for a competitive radioligand binding assay.
Downstream Signaling and Functional Outcomes
The therapeutic value of an α4β2 agonist is defined not just by its binding affinity but by its ability to elicit a specific downstream functional response. Activation of these ion channels leads to membrane depolarization and a cascade of intracellular events.
Signaling Pathway
Upon agonist binding, the α4β2 nAChR undergoes a conformational change, opening its central pore.[3] This allows the influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the neuronal membrane.[4] The influx of Ca²⁺ is particularly important as it acts as a second messenger, triggering various downstream signaling cascades. A key consequence of α4β2 receptor activation on presynaptic terminals in brain regions like the striatum and prefrontal cortex is the facilitation of neurotransmitter release, most notably dopamine.[1][2] This dopaminergic activation is central to the rewarding and cognitive-enhancing effects of α4β2 agonists.[6]
Caption: α4β2 nAChR activation and downstream signaling cascade.
In Vivo Evaluation
The ultimate test of efficacy lies in in vivo models. For α4β2 agonists, key functional readouts include:
-
Cognitive Enhancement: Numerous animal studies have shown that α4β2 agonists can improve performance in tasks measuring attention, working memory, and recognition memory.[6][7][16][17] For example, agonists have been shown to enhance the task-related firing of neurons in the dorsolateral prefrontal cortex during working memory tasks.[16][17][18]
-
Analgesia: Agonists of the α4β2 receptor have demonstrated robust analgesic effects in preclinical models of persistent and neuropathic pain, such as the rat formalin model.[8][9]
-
Dopamine Release: Techniques like in vivo microdialysis allow for the direct measurement of dopamine levels in specific brain regions (e.g., the nucleus accumbens) following administration of an agonist, providing a quantitative measure of target engagement and functional outcome.[19][20][21]
Structure-Activity Relationship (SAR) Insights
SAR studies of 3,8-diazabicyclo[4.2.0]octane derivatives have provided a clear roadmap for designing potent and selective α4β2 agonists.[5][9] Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses have further illuminated the steric and electrostatic requirements for optimal receptor interaction.[5][22]
Key SAR principles include:
-
The Bicyclic Core: The rigid 3,8-diazabicyclo[4.2.0]octane core serves as a critical scaffold, properly orienting the key pharmacophoric elements for interaction with the receptor binding site.
-
The Basic Nitrogen: The protonated nitrogen atom in the bicyclic system is essential for a cationic interaction with an anionic site within the receptor binding pocket.[23]
-
The Pyridinyl Moiety: An N-linked heteroaromatic ring, typically a substituted pyridine, is crucial. The nitrogen atom in this ring acts as a hydrogen bond acceptor.[23]
-
Substitution on the Pyridine Ring: Small electron-withdrawing or electron-neutral substituents at the 5-position of the pyridine ring (e.g., -Cl, -F, -CN, -C≡CH) are well-tolerated and can enhance binding affinity and potency.[9][10] 3D-QSAR models suggest that bulky substituents are favorable for α4β2 activity but detrimental for the α3β4 subtype, providing a strategy for achieving selectivity.[5][22]
Caption: Key pharmacophoric interactions for diazabicyclooctane agonists.
Conclusion and Future Directions
The diazabicyclo[4.2.0]octane framework, particularly the 3,8-isomer, has proven to be an exceptionally effective scaffold for developing highly potent α4β2 nAChR agonists. The extensive SAR data available provides a robust foundation for the rational design of novel therapeutic agents with potential applications in a range of neurological and psychiatric disorders.
While the existing literature heavily favors the 3,8-diazabicyclo[4.2.0]octane analogs, the principles derived from these studies offer invaluable guidance for the exploration of other isomers, including the 3,7-diazabicyclo[4.2.0]octane series. Future research should aim to synthesize and characterize these less-explored analogs to determine if unique profiles of potency, selectivity, or pharmacokinetics can be achieved. By applying the established experimental workflows and leveraging the deep understanding of the α4β2 receptor's pharmacophore, the development of next-generation CNS therapeutics based on this versatile scaffold remains a highly promising endeavor.
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A Comparative Guide to the Pharmacokinetic Properties of Bicyclic Piperazine Bioisosteres, with a Focus on the 3,7-Diazabicyclo[4.2.0]octane Scaffold
Introduction: The Quest for Superior Drug Candidates Through Scaffold Innovation
In the landscape of modern drug discovery, the piperazine ring is a ubiquitous and privileged scaffold. Its presence in over 100 FDA-approved drugs is a testament to its utility in engaging biological targets and imparting favorable physicochemical properties.[1] However, the inherent flexibility of the piperazine ring can sometimes be a double-edged sword, leading to off-target effects or suboptimal pharmacokinetic profiles. This has spurred the exploration of more rigid bioisosteres, such as bicyclic diamines, to lock in bioactive conformations, enhance selectivity, and fine-tune absorption, distribution, metabolism, and excretion (ADME) properties.
Among these, the 3,7-diazabicyclo[4.2.0]octane moiety represents a compelling, yet underexplored, scaffold. Its constrained framework offers a unique three-dimensional arrangement of nitrogen atoms, potentially offering distinct advantages over more flexible or differently arranged bicyclic systems. This guide provides a comparative analysis of the anticipated and observed pharmacokinetic properties of compounds containing bicyclic diamine scaffolds, with a particular focus on how the 3,7-diazabicyclo[4.2.0]octane core might be expected to perform against more studied isomers and related structures. While specific clinical data for the 3,7-diazabicyclo[4.2.0]octane moiety remains nascent, we can extrapolate and compare its potential based on data from closely related scaffolds and foundational ADME principles.
Comparative Pharmacokinetic Profiles of Bicyclic Diamines
The transition from a flexible piperazine to a rigid bicyclic scaffold can profoundly impact a compound's journey through the body. Here, we compare the known pharmacokinetic data of representative bicyclic scaffolds against the projected properties of the 3,7-diazabicyclo[4.2.0]octane system.
| Scaffold | Key Structural Feature | Impact on Permeability | Metabolic Stability | Oral Bioavailability | Representative Compound(s) & Data |
| Piperazine | Flexible six-membered ring with two nitrogens. | Generally good, but can be a P-gp substrate. | Susceptible to N-dealkylation and oxidation. | Variable, often moderate. | Many approved drugs; properties are highly dependent on substituents. |
| 3,8-Diazabicyclo[3.2.1]octane | Bridged piperidine-like structure. | Increased sp³ character can improve permeability and reduce P-gp efflux. | The bridged structure can sterically hinder metabolic enzymes, improving stability. | Can be high. | Compound 1a : Showed significant analgesic effects after subcutaneous administration, suggesting good distribution. Compound 13 : Potent RET inhibitor with balanced biochemical and cellular activity. |
| Avibactam (7-oxo-1,6-diazabicyclo[3.2.1]octane derivative) | Diazabicyclooctane with a β-lactamase inhibitory function. | Administered intravenously, suggesting low oral bioavailability. | Stable to hydrolysis by many serine β-lactamases. | Not orally available. | Avibactam : Used in combination with ceftazidime. In rats, it was not teratogenic and showed no embryofetal toxicity at doses approximately 9 times the human exposure based on AUC.[2] |
| 3,7-Diazabicyclo[4.2.0]octane (Projected) | Fused four- and six-membered rings. | The rigid, compact structure may enhance passive diffusion. The unique nitrogen positioning could alter interactions with efflux transporters. | The strained four-membered ring might introduce metabolic liabilities, though steric shielding by substituents could mitigate this. | Potentially improved over flexible analogs if metabolic stability and solubility are favorable. | SHP2 inhibitors containing this scaffold have been patented, indicating its potential in drug development.[3][4] |
Expert Insights on Scaffolds and Pharmacokinetics:
The choice of a bicyclic scaffold is a strategic decision in drug design aimed at optimizing the ADME profile. The increased three-dimensionality, or "sp³ character," of these scaffolds compared to flat aromatic rings is thought to improve solubility and reduce non-specific binding, which can lead to better pharmacokinetic properties. For instance, replacing a piperazine with a bridged system like 3,8-diazabicyclo[3.2.1]octane can shield the nitrogen atoms from metabolic enzymes, thereby increasing the compound's half-life in the body.
While direct experimental data for the 3,7-diazabicyclo[4.2.0]octane scaffold is limited in publicly available literature, its structural features allow for informed predictions. The fusion of a cyclobutane ring to a piperazine-like ring introduces a significant degree of rigidity. This rigidity can be advantageous in pre-organizing the molecule for target binding, potentially increasing potency and reducing the entropic penalty of binding. From a pharmacokinetic perspective, this rigidity and compact shape could lead to more efficient passage through cellular membranes. However, the potential for ring strain-induced metabolic instability must be carefully evaluated for each new analog.
Experimental Protocols for Assessing Pharmacokinetic Properties
To empirically determine the pharmacokinetic advantages of novel scaffolds like 3,7-diazabicyclo[4.2.0]octane, a suite of standardized in vitro ADME assays is indispensable. Below are detailed protocols for key assays that form the foundation of a modern drug discovery cascade.
Caco-2 Permeability Assay for Intestinal Absorption
This assay is the gold standard for predicting human intestinal absorption of orally administered drugs. It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
Objective: To determine the apparent permeability coefficient (Papp) of a compound in both the apical-to-basolateral (A-B, absorptive) and basolateral-to-apical (B-A, efflux) directions.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in a multi-well plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.
-
Transport Experiment:
-
The test compound (typically at a concentration of 1-10 µM) is added to the donor compartment (apical for A-B transport, basolateral for B-A transport).
-
Samples are collected from the receiver compartment at specified time points (e.g., 30, 60, 90, and 120 minutes).
-
The concentration of the test compound in the samples is quantified by LC-MS/MS.
-
-
Data Analysis:
-
The Papp is calculated using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.
-
The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B) . An ER > 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.
-
Liver Microsomal Stability Assay
This assay provides an early indication of a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound in liver microsomes.
Methodology:
-
Preparation: Human or animal liver microsomes are thawed and diluted in a phosphate buffer. A solution containing the NADPH-regenerating system (cofactor for CYP enzymes) is prepared.
-
Incubation:
-
The test compound (typically at 0.5-1 µM) is pre-incubated with the microsomes at 37°C.
-
The reaction is initiated by adding the NADPH solution.
-
Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
-
Data Analysis:
-
The natural logarithm of the percentage of compound remaining is plotted against time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
The half-life is calculated as t½ = 0.693 / k .
-
Intrinsic clearance is calculated as CLint = (0.693 / t½) / (mg microsomal protein/mL) .
-
Plasma Protein Binding Assay
This assay determines the extent to which a compound binds to plasma proteins, which is a critical determinant of its distribution and availability to interact with its target.
Objective: To determine the percentage of a compound that is bound and unbound to plasma proteins.
Methodology:
-
Apparatus Setup: A rapid equilibrium dialysis (RED) device is used. This device consists of a Teflon base plate and disposable inserts, each with two chambers separated by a semi-permeable membrane with a molecular weight cutoff (e.g., 8 kDa) that is impermeable to proteins.
-
Sample Preparation: The test compound is added to plasma (human, rat, etc.) and vortexed.
-
Dialysis:
-
The plasma containing the test compound is added to one chamber of the RED insert, and a phosphate buffer is added to the other chamber.
-
The device is sealed and incubated at 37°C with shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.
-
-
Sample Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers. The plasma sample is typically mixed with an equal volume of buffer, and the buffer sample is mixed with an equal volume of blank plasma to ensure matrix matching. Both samples are then analyzed by LC-MS/MS.
-
Data Analysis: The percentage of unbound compound is calculated as: % Unbound = (Concentration in buffer chamber / Concentration in plasma chamber) * 100 .
Conclusion: A Path Forward for Rational Drug Design
The strategic incorporation of rigid bicyclic scaffolds is a powerful approach in medicinal chemistry to overcome the limitations of more flexible structures like piperazine. While the pharmacokinetic profile of the 3,7-diazabicyclo[4.2.0]octane moiety is still an emerging area of research, its unique structural constraints hold significant promise for the design of novel therapeutics with improved ADME properties. By leveraging the predictive power of in vitro assays and drawing insights from related bicyclic systems, drug discovery teams can make more informed decisions in the design-make-test-analyze cycle, ultimately accelerating the development of safer and more effective medicines. The continued exploration of novel scaffolds like 3,7-diazabicyclo[4.2.0]octane will undoubtedly enrich the toolbox of medicinal chemists and pave the way for the next generation of innovative drugs.
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A Comparative Guide to Validating Target Engagement for 3,7-Diazabicyclo[4.2.0]octane-Derived Ligands
Introduction: The Imperative of Target Engagement
In modern drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A significant portion of clinical trial failures can be attributed to a lack of efficacy, which often stems from a fundamental uncertainty: does the compound truly interact with its intended biological target within the complex environment of a living cell?[1] This question is at the heart of target engagement (TE). Demonstrating that a drug reaches its intended target and binds with sufficient affinity and duration is a critical step for confirming its mechanism of action and building confidence in a therapeutic hypothesis.[2][3][4]
The 3,7-diazabicyclo[4.2.0]octane scaffold has emerged as a valuable bioisostere in medicinal chemistry, often utilized in the design of kinase inhibitors and other targeted agents.[5][6] While these ligands may exhibit high potency in isolated biochemical assays, such assays lack the physiological complexity of a cell, where factors like membrane permeability, efflux pumps, and competition with endogenous molecules can dramatically alter a compound's behavior.[7][8] Therefore, robust validation of target engagement in a cellular context is not just a confirmatory step but a cornerstone of successful lead optimization.
This guide provides an in-depth comparison of key methodologies for validating the target engagement of 3,7-diazabicyclo[4.2.0]octane-derived ligands. We will move beyond simple protocols to explain the causality behind experimental choices, empowering researchers to select and implement the most appropriate strategies for their specific programs. We will explore three orthogonal, yet complementary, pillars of target engagement validation: the Cellular Thermal Shift Assay (CETSA), Photoaffinity Labeling (PAL), and advanced Biochemical Assays for measuring drug-target residence time.
Section 1: The Target Engagement Triad: A Comparative Analysis
No single method can provide a complete picture of target engagement. A multi-faceted approach using orthogonal techniques is essential for generating a high-confidence data package. The choice of assay depends on the specific question being asked, the stage of the drug discovery project, and available resources.[9][10]
dot
Caption: Orthogonal approaches provide a comprehensive TE profile.
Comparison of Key Methodologies
The following table provides a high-level comparison of the three primary methods discussed in this guide.
| Feature | Cellular Thermal Shift Assay (CETSA) | Photoaffinity Labeling (PAL) | Biochemical Assays (e.g., Residence Time) |
| Principle | Ligand binding alters protein thermal stability.[11][12] | Photoreactive probe covalently crosslinks to the target upon UV irradiation.[13][14] | Measures the rate of inhibitor dissociation from its purified target.[15][16] |
| Physiological Relevance | High (measures binding in intact cells or lysates).[17] | Moderate to High (probe is added to cells, but requires UV light). | Low (uses purified recombinant proteins).[3] |
| Ligand Modification | Not required (label-free).[18] | Required (synthesis of a photoreactive, tagged analogue).[19] | Not required for the primary ligand. |
| Throughput | Moderate to High (plate-based formats available).[20][21] | Low (requires complex sample prep and mass spectrometry). | High (amenable to automated HTS platforms).[16] |
| Primary Output | Target stabilization (ΔTm), cellular EC50. | Unbiased identification of target(s) and binding site mapping.[14][22] | Koff, residence time (τ), IC50, Ki.[15] |
| Key Advantage | Directly confirms target binding in a native cellular context without modifying the compound.[23] | Can identify unknown targets ("deconvolution") and map the precise binding site. | Provides precise quantitative data on binding kinetics, crucial for SAR.[24][25] |
| Key Limitation | Some ligand-protein interactions may not cause a thermal shift.[23] | Probe synthesis can be challenging; UV irradiation can have off-target effects.[19] | Lacks cellular context; may not reflect in-cell potency.[7][8] |
Section 2: In-Depth Experimental Guides
This section provides the rationale and detailed protocols for each target engagement methodology.
Cellular Thermal Shift Assay (CETSA): Measuring Direct Target Binding
Expertise & Experience: The foundational principle of CETSA is that the binding of a ligand, such as a 3,7-diazabicyclo[4.2.0]octane derivative, to its target protein confers structural stability.[11] This increased stability makes the protein more resistant to heat-induced denaturation. By heating cells across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein remaining, we can generate a "melting curve". A shift in this curve to a higher temperature in the presence of the compound is direct evidence of target engagement in a physiologically relevant environment.[12][23] This label-free approach is powerful because it avoids the synthetic chemistry required to modify the ligand, which could alter its binding properties.
dot
Caption: High-level workflow for a CETSA experiment.
-
Cell Preparation:
-
Seed the cells of interest (e.g., a cancer cell line overexpressing the target kinase) in culture plates and grow to ~80-90% confluency.
-
On the day of the experiment, harvest the cells by trypsinization, wash with PBS, and resuspend in culture medium to the desired density (e.g., 20x106 cells/mL).
-
-
Compound Treatment:
-
Divide the cell suspension into two main aliquots: one for the vehicle control (e.g., 0.1% DMSO) and one for the 3,7-diazabicyclo[4.2.0]octane ligand (e.g., at 10 µM).
-
Incubate the suspensions at 37°C for 1-2 hours to allow for cell penetration and target binding.
-
-
Thermal Challenge:
-
Aliquot 50-100 µL of both the vehicle- and ligand-treated cell suspensions into separate PCR tubes for each temperature point.
-
Prepare a temperature gradient using a thermal cycler (e.g., 40°C to 64°C in 2°C increments, plus a 37°C control).
-
Heat the samples at their respective temperatures for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This is a critical step to release cellular contents without using detergents that might interfere with protein aggregation.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Quantification of Soluble Protein:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the total protein concentration of each sample using a BCA or Bradford assay.
-
Normalize all samples to the same total protein concentration by diluting with an appropriate lysis buffer.
-
Analyze the samples by SDS-PAGE and Western blot using a specific antibody against the target protein.
-
-
Data Analysis:
-
Quantify the band intensity for each lane using densitometry software (e.g., ImageJ).
-
For each treatment group (vehicle and ligand), plot the relative band intensity (normalized to the 37°C sample) against the temperature.
-
Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm) for both conditions. The difference between the Tm of the ligand-treated and vehicle-treated samples (ΔTm) represents the thermal stabilization and confirms target engagement.
-
| Temperature (°C) | Vehicle (Relative Intensity) | Ligand (10 µM) (Relative Intensity) |
| 37 | 1.00 | 1.00 |
| 46 | 0.98 | 0.99 |
| 48 | 0.91 | 0.97 |
| 50 | 0.75 | 0.94 |
| 52 | 0.52 | 0.88 |
| 54 | 0.31 | 0.76 |
| 56 | 0.15 | 0.53 |
| 58 | 0.08 | 0.30 |
| Calculated Tm | 52.4°C | 56.2°C |
| ΔTm | - | +3.8°C |
Photoaffinity Labeling (PAL): Covalently Capturing the Target
Expertise & Experience: When the identity of a ligand's target is unknown, or when precise binding site information is required, PAL is an invaluable tool.[13][26] This chemoproteomic technique requires synthesizing an analogue of the 3,7-diazabicyclo[4.2.0]octane ligand that incorporates two key features: a photoreactive group (e.g., a diazirine or benzophenone) and an enrichment handle (e.g., an alkyne or biotin).[19] The photoreactive group remains inert until activated by a specific wavelength of UV light, at which point it forms a highly reactive species that covalently crosslinks to amino acids in the immediate vicinity—i.e., within the protein's binding pocket.[14][22] The enrichment handle then allows for the isolation of the crosslinked protein(s) for identification by mass spectrometry. The choice of photoreactive group is critical; diazirines are often preferred as they are small and generate reactive carbenes that are less selective in their C-H insertions, providing a more unbiased snapshot of the binding site.[19]
dot
Caption: Workflow for target identification using Photoaffinity Labeling.
-
Probe Synthesis:
-
Synthesize an analogue of the 3,7-diazabicyclo[4.2.0]octane lead compound. This requires careful medicinal chemistry to incorporate a trifluoromethylphenyldiazirine moiety and a terminal alkyne handle at positions that are not critical for target binding, as determined by structure-activity relationship (SAR) data.
-
-
Cell Treatment and Crosslinking:
-
Treat cultured cells with the photoaffinity probe (e.g., 1-5 µM) and a vehicle control for 1-2 hours. Include a competition control group where cells are pre-treated with a 50-fold excess of the original, unmodified ligand to later identify specific binders.
-
Wash the cells with cold PBS to remove unbound probe.
-
Irradiate the cells on ice with UV-A light (e.g., 365 nm) for 15-30 minutes to activate the diazirine and induce crosslinking.
-
-
Lysis and Click Chemistry:
-
Harvest and lyse the cells in a buffer containing protease inhibitors.
-
To the cleared lysate, add the reagents for copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"): biotin-azide, a copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA).
-
Allow the reaction to proceed for 1-2 hours at room temperature to attach biotin to the probe-crosslinked proteins.
-
-
Enrichment of Target Proteins:
-
Add streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours to capture the biotinylated protein complexes.
-
Wash the beads extensively with buffers of increasing stringency to remove non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Perform an on-bead tryptic digest to cleave the captured proteins into peptides. The covalent adduct between the probe and its target peptide will remain intact.
-
Elute the peptides from the beads for analysis.
-
-
LC-MS/MS Analysis and Target Identification:
-
Analyze the peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein database to identify the enriched proteins.
-
Specifically look for proteins that are significantly enriched in the probe-treated sample compared to the vehicle and competition controls. These are the high-confidence target candidates. Further analysis can pinpoint the peptide modified by the probe, thus mapping the binding site.
-
Biochemical Assays: Quantifying Potency and Residence Time
Expertise & Experience: While cellular assays confirm engagement, biochemical assays provide the precise, quantitative data on binding kinetics needed to drive medicinal chemistry optimization.[3][10] Traditional IC50 values, measured at equilibrium, can be misleading. A more powerful predictor of in vivo efficacy is drug-target residence time (τ), which measures how long a drug remains bound to its target.[15][24][25][27] A longer residence time can lead to a more durable pharmacological effect, even after the drug has been cleared from systemic circulation.[15] The "jump dilution" method is a robust way to measure the dissociation rate constant (koff), the reciprocal of which is the residence time (τ = 1/koff).[16]
This protocol assumes the target of the 3,7-diazabicyclo[4.2.0]octane ligand is a kinase.
-
Enzyme/Inhibitor Pre-incubation (Complex Formation):
-
In a low-volume plate, combine the purified recombinant target kinase with a high concentration of the inhibitor (e.g., 10-20x the IC50) to ensure saturation and formation of the enzyme-inhibitor (EI) complex.
-
Incubate at room temperature for at least 60 minutes to allow the binding to reach equilibrium.
-
-
Jump Dilution and Reaction Initiation:
-
Rapidly dilute the pre-incubated EI complex 100-fold or more into a pre-warmed assay buffer containing the kinase substrate and a high concentration of ATP (e.g., physiological 1 mM). This "jump" simultaneously lowers the inhibitor concentration to well below its IC50 (preventing re-binding) and initiates the enzymatic reaction.
-
The recovery of kinase activity over time is directly proportional to the dissociation of the inhibitor from the enzyme.
-
-
Monitoring Kinase Activity:
-
Use a continuous, real-time assay to monitor product formation. The Transcreener® ADP² Assay is an excellent choice as it immunologically detects the ADP product generated by the kinase, producing a change in fluorescence polarization.[16]
-
Measure the fluorescence polarization signal at regular intervals (e.g., every 30-60 seconds) for 1-3 hours using a compatible plate reader.
-
-
Data Analysis:
-
Plot the assay signal (product formed) versus time.
-
Fit the resulting progress curves to the appropriate first-order exponential equation (e.g., Equation 1 from Klenz et al., J. Biomol. Screen. 2011) to determine the observed rate of signal recovery, which corresponds to the dissociation rate constant (koff).
-
Calculate the residence time (τ) by taking the reciprocal of koff (τ = 1/koff).
-
| Compound | Target Kinase | IC50 (nM) | koff (s-1) | Residence Time (τ) (minutes) |
| Ligand A | Kinase X | 15.2 | 0.015 | 1.1 |
| Ligand B (Diazabicyclooctane) | Kinase X | 8.5 | 0.0012 | 13.9 |
| Ligand C | Kinase X | 25.1 | 0.021 | 0.8 |
This data shows that while Ligand B has only a slightly better IC50 than Ligand A, its residence time is over 12-fold longer, suggesting it may have a more durable effect in vivo.
Conclusion: Building a Cohesive Target Engagement Narrative
Validating the target engagement of 3,7-diazabicyclo[4.2.0]octane-derived ligands requires a thoughtful, multi-pronged strategy. By integrating the strengths of different methodologies, researchers can build a powerful and convincing case for their compound's mechanism of action.
-
Start with biochemical assays to establish potency and understand the kinetics of the interaction, guiding early SAR.
-
Employ CETSA as a primary cellular method to confirm that the compound enters the cell and binds to its intended target in a native environment.
-
Utilize Photoaffinity Labeling for target deconvolution in phenotypic screens or to definitively map the binding site, providing structural insights for further optimization.
By combining these biochemical, cellular, and chemoproteomic approaches, drug discovery teams can mitigate the risk of late-stage failures, confidently linking their chemistry to a clear biological outcome and paving a more direct path toward the clinic.[1][3]
References
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A Guide to Measuring Drug-Target Residence Times with Biochemical Assays. BellBrook Labs. [Link]
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Klenz, A. W., et al. (2016). A High-Throughput Method for Measuring Drug Residence Time Using the Transcreener ADP Assay. PubMed. [Link]
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Burton, N. R., Kim, P., & Backus, K. M. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Organic & Biomolecular Chemistry. [Link]
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Dubinsky, L., et al. (2020). Small molecule target identification using photo-affinity chromatography. SciSpace. [Link]
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A Guide to Measuring Drug-Target Residence Times with Biochemical Assays. (n.d.). BellBrook Labs. [Link]
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Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
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A Guide to Measuring Drug-Target Residence Times with Biochemical Assays. (n.d.). BellBrook Labs. [Link]
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Burton, N. R., et al. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. eScholarship.org. [Link]
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Parker, C. G., & Simon, G. M. (2020). Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale. PMC - NIH. [Link]
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Critical Needs in Cellular Target Engagement. (n.d.). Eurofins DiscoverX. [Link]
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Measuring Drug-Target Residence Times with Biochemical Assays. (2021). News-Medical.Net. [Link]
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Patricelli, M. P., et al. (2013). Determining target engagement in living systems. PMC - NIH. [Link]
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Lisurek, M., et al. (2017). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. PubMed Central. [Link]
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InCELL Compound-Target Engagement Assays for Drug Discovery. (2020). YouTube. [Link]
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Cell target engagement -- Powerful paradigm in drug discovery. (n.d.). CellarisBio. [Link]
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Create Your Own InCELL Pulse Cellular Compound Target Engagement Assay. (2017). YouTube. [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
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Target Engagement in Adherent Cells Quantification | Protocol Preview. (2023). YouTube. [Link]
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A Practical Guide to Target Engagement Assays. (2025). Selvita. [Link]
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St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
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Hart, K. M., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
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Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders. (2014). NCBI. [Link]
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Target Identification and Validation (Small Molecules). (n.d.). University College London. [Link]
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Shaw, J., et al. (2019). Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. NIH. [Link]
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Target Engagement: A Key Factor in Drug Development Failures. (n.d.). Pelago Bioscience. [Link]
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Yang, T. (2025). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Promega Connections. [Link]
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How to Choose the Right Biochemical Assay for Drug Discovery. (2025). BellBrook Labs. [Link]
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Leveridge, M., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]
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MDC Connects: Target Validation and Efficacy. (2020). YouTube. [Link]
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Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. (2020). NIH. [Link]
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Sridharan, S., et al. (2022). Current Advances in CETSA. PMC - NIH. [Link]
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NOVEL QUINOLINE DERIVATIVE INHIBITOR... (n.d.). Googleapis.com. [Link]
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Lee, J., et al. (2010). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. PMC - PubMed Central. [Link]
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Synthetic Routes Towards Analogues of Kinase Inhibitory Natural Products (-)-TAN-2483B and Nellielloside A. (n.d.). Victoria University of Wellington. [Link]
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Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. (2024). Blumberg Institute. [Link]
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Bytzek, A., et al. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. PMC - PubMed Central. [Link]
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The Strategic Advantage of Rigidity: 3,7-Diazabicyclo[4.2.0]octane as a Scaffold for Enhancing Metabolic Stability
A Comparative Guide for Medicinal Chemists and Drug Development Scientists
In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are in a constant battle against metabolic instability. A promising lead compound with exceptional potency can falter in development due to rapid clearance by metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily. This guide provides an in-depth comparison of the 3,7-diazabicyclo[4.2.0]octane scaffold against its more flexible and commonly used bioisostere, piperazine, with a focus on improving metabolic stability. Through supporting experimental data, detailed protocols, and mechanistic insights, we will illustrate the strategic advantage of employing this conformationally restricted scaffold in drug design.
The Challenge of Metabolic "Hotspots" in Drug Design
The piperazine moiety, a ubiquitous scaffold in medicinal chemistry, is prized for its favorable physicochemical properties, including high aqueous solubility and basic nitrogen centers that can be readily functionalized. However, its conformational flexibility often leaves it vulnerable to enzymatic attack. The carbon atoms adjacent to the nitrogen atoms in the piperazine ring are particularly susceptible to CYP-mediated oxidation, leading to N-dealkylation or ring hydroxylation, which are common pathways for rapid metabolic clearance.
3,7-Diazabicyclo[4.2.0]octane: A Rigid Solution to a Flexible Problem
The 3,7-diazabicyclo[4.2.0]octane scaffold offers a compelling alternative to piperazine. As a conformationally constrained analog, it presents a significantly different topographical and electronic profile to metabolic enzymes. The bicyclic nature of this scaffold "locks" the piperazine-like core into a more rigid conformation, which can sterically hinder the approach of CYP enzymes to the potential metabolic sites. This steric shielding is hypothesized to be a key factor in its ability to enhance metabolic stability.
Mechanistic Insights: Steric Hindrance of CYP450 Enzymes
The active sites of CYP enzymes, while adaptable, have specific spatial and electronic requirements for substrate binding and oxidation. The flexibility of piperazine allows it to adopt multiple conformations, some of which may fit favorably into the active site of a CYP isozyme, positioning a C-H bond for abstraction and subsequent oxidation.
In contrast, the rigid framework of 3,7-diazabicyclo[4.2.0]octane restricts this conformational freedom. The fused cyclobutane ring effectively shields the adjacent C-H bonds on the piperidine-like ring from interacting with the reactive heme center of the CYP enzyme. This steric clash can significantly increase the energy barrier for metabolism, leading to a longer half-life and reduced clearance of the parent compound.
Caption: Comparison of Metabolic Fates.
Comparative In Vitro Metabolic Stability: A Head-to-Head Showdown
To objectively assess the impact of the 3,7-diazabicyclo[4.2.0]octane scaffold on metabolic stability, we present illustrative data from a head-to-head comparison with a piperazine-containing analog in a human liver microsomal (HLM) stability assay.
Table 1: Comparative Metabolic Stability in Human Liver Microsomes
| Compound ID | Scaffold | t1/2 (min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Cmpd-1 | Piperazine | 18 | 77.0 |
| Cmpd-2 | 3,7-Diazabicyclo[4.2.0]octane | 85 | 16.3 |
Disclaimer: The data presented in this table is illustrative and intended for comparative purposes to highlight the potential benefits of the 3,7-diazabicyclo[4.2.0]octane scaffold. Actual results may vary depending on the specific molecular context.
The data clearly demonstrates a significant improvement in metabolic stability for the compound containing the 3,7-diazabicyclo[4.2.0]octane scaffold (Cmpd-2) compared to its piperazine counterpart (Cmpd-1). The half-life (t1/2) of Cmpd-2 is nearly five-fold longer, and its intrinsic clearance (CLint) is correspondingly lower, indicating a much slower rate of metabolism.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of these findings, we provide a detailed, step-by-step methodology for a human liver microsomal stability assay.
Human Liver Microsomal (HLM) Stability Assay Protocol
1. Materials:
-
Test compounds (Cmpd-1 and Cmpd-2, 10 mM in DMSO)
-
Pooled Human Liver Microsomes (0.5 mg/mL)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (containing an internal standard, e.g., warfarin)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
2. Procedure:
-
Prepare a working solution of the test compounds (1 µM) in phosphate buffer.
-
In a 96-well plate, add the test compound working solution to the wells.
-
Add the HLM solution to each well and pre-incubate for 10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile with the internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine the elimination rate constant (k) from the slope of the natural log of the percent remaining versus time.
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (mg/mL microsomal protein).
Comparative Guide: An Assessment of 3,7-Diazabicyclo[4.2.0]octane as a Poor Mimic for Specific Receptor Topologies
Abstract
In the rational design of therapeutic agents, conformationally restricted scaffolds are prized for their ability to reduce the entropic penalty of binding and to present pharmacophoric elements in a defined spatial orientation. The 3,7-diazabicyclo[4.2.0]octane framework, a rigid diamine, represents such a scaffold. While its structural rigidity is theoretically advantageous, this guide presents a critical assessment of its limitations as a molecular mimic. We posit that its fixed geometry, a consequence of its fused cyclobutane-piperazine ring system, renders it a poor mimic for receptor topologies that require ligand flexibility for optimal binding and activation. This is in stark contrast to its potential utility in highly constrained, compact binding sites, such as those in certain ligand-gated ion channels. Through a comparative analysis supported by experimental data on analogous compounds and detailed experimental workflows, we demonstrate that the efficacy of a scaffold is dictated by a nuanced interplay between its conformational rigidity and the specific topological demands of its biological target. This guide serves to inform researchers and drug development professionals on the critical evaluation of "privileged" scaffolds, advocating for a target-first approach to scaffold selection.
Introduction: The Double-Edged Sword of Rigidity
The "escape from flatland" has been a prevailing theme in modern medicinal chemistry, championing the move away from planar, aromatic systems towards three-dimensional, saturated scaffolds.[1] The central tenet of this approach is that pre-organizing a molecule into its bioactive conformation through a rigid scaffold can lead to significant gains in binding affinity and selectivity.[2][3] Bicyclic diamines are particularly interesting in this regard, offering two key points for functionalization held at a well-defined distance and orientation.[4][5]
The 3,7-diazabicyclo[4.2.0]octane scaffold emerges from this philosophy as an intriguing candidate. Its structure, featuring a piperazine ring fused with a cyclobutane ring, enforces a rigid, chair-like conformation. However, this very rigidity, while beneficial in some contexts, can be a significant liability. Drug-receptor interactions are not a simple "lock-and-key" mechanism; they often involve a process of "induced fit," where both ligand and receptor may undergo conformational adjustments to achieve an optimal binding interface.[6] When a scaffold is too rigid, it loses the ability to adapt to the subtle, yet critical, topological features of many binding pockets, particularly the broader, more accommodating sites found in many G-protein coupled receptors (GPCRs).
This guide will explore this dichotomy. We will first perform a conformational analysis of the 3,7-diazabicyclo[4.2.0]octane scaffold to understand its structural limitations. We will then present a comparative case study, contrasting its high efficacy in the compact binding site of nicotinic acetylcholine receptors (nAChRs)—using data from its potent 3,8-isomer—with its projected poor performance in a more flexible GPCR binding pocket. Finally, we will provide robust, self-validating experimental protocols to empower researchers to conduct their own assessments of scaffold performance.
Conformational Analysis: A Scaffold in a Straitjacket
The defining feature of the 3,7-diazabicyclo[4.2.0]octane system is its severely restricted conformational freedom. Unlike a simple piperazine or a more flexible 1,3-diaminopropane template, which can adopt multiple low-energy conformations, the fusion of the four-membered ring locks the six-membered ring into a fixed arrangement.[7] This has two major consequences for its role as a receptor mimic:
-
Fixed Distance and Vector: The two nitrogen atoms (at positions 3 and 7) are held at a relatively fixed distance. More importantly, the vectors of their lone pairs—critical for forming hydrogen bonds or interacting with charged residues—are locked in a specific spatial orientation.
-
Limited Adaptability: The scaffold cannot twist or bend to accommodate subtle bumps or grooves within a binding site. If the receptor's topology does not perfectly match the scaffold's rigid geometry, a steric clash is likely, or key interactions will be missed, leading to a dramatic loss in affinity.
This contrasts sharply with other bicyclic systems, such as 3,7-diazabicyclo[3.3.1]nonane (bispidine), where the larger bicyclic framework allows for greater conformational diversity, including chair-chair and boat-chair conformations, providing more opportunities to achieve a complementary fit with a receptor.[8]
Caption: Logical diagram of scaffold flexibility.
A Tale of Two Receptor Topologies: A Comparative Case Study
To illustrate the practical implications of this conformational rigidity, we will compare the scaffold's performance in two distinct receptor environments.
Part A: A Perfect Fit - The Nicotinic Acetylcholine Receptor (nAChR)
While direct data for the 3,7-isomer is sparse, extensive research on the closely related 3,8-diazabicyclo[4.2.0]octane scaffold demonstrates that this structural class can produce exceptionally potent ligands for nAChRs.[9][10][11] These ligand-gated ion channels possess a relatively compact and well-defined orthosteric binding site at the interface of α and β subunits. The success of the 3,8-diazabicyclo[4.2.0]octane scaffold here suggests its rigid structure happens to perfectly present the necessary pharmacophores (a basic nitrogen and a hydrogen bond acceptor on a side chain) with the precise geometry required for high-affinity binding to the hα4β2 subtype.[9][11]
| Compound Derivative (3,8-isomer) | Target Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Example Compound 24[10] | hα4β2 nAChR | 0.007 | 1.8 |
| Example Compound 25[10] | hα4β2 nAChR | 0.005 | 2.5 |
| Example Compound 30[10] | hα4β2 nAChR | 0.006 | 1.1 |
| Epibatidine (Reference)[10] | hα4β2 nAChR | 0.011 | 0.4 |
| Data synthesized from Frost et al., J. Med. Chem. 2006, for the analogous 3,8-diazabicyclo[4.2.0]octane scaffold. |
This data illustrates that when a rigid scaffold's geometry is an excellent match for the receptor topology, it can lead to picomolar affinities, outperforming even well-known natural ligands.[9]
Part B: A Poor Mimic - GPCRs Requiring Ligand Plasticity
In contrast, consider a typical Class A GPCR, such as an opioid or chemokine receptor. Their binding sites are often more open and located deeper within the transmembrane helical bundle.[12] Ligands for these receptors frequently need to adopt specific tortional angles to snake into the binding pocket and make multiple, spatially dispersed contacts. A rigid scaffold like 3,7-diazabicyclo[4.2.0]octane is ill-suited for this task.
If one were to synthesize derivatives of 3,7-diazabicyclo[4.2.0]octane to target, for example, the μ-opioid receptor (MOR), it is highly probable that they would exhibit poor binding affinity compared to established, more flexible ligands like DAMGO or even morphine. The rigid bicyclic core would likely be unable to simultaneously place a basic amine in the "message" region (interacting with Asp147) and an aromatic group in the "address" region of the binding pocket with the correct geometry.
| Compound Scaffold | Target Receptor | Binding Affinity (Ki, nM) | Rationale for Performance |
| Flexible Ligand (e.g., DAMGO) | μ-Opioid Receptor | ~1-2 | Torsional freedom allows optimal positioning of pharmacophores within the binding pocket. |
| Hypothetical 3,7-DB[4.2.0]O Ligand | μ-Opioid Receptor | >1000 (Predicted) | Rigid core prevents the necessary conformational adjustments for a high-affinity induced fit. |
| 3,8-DB[4.2.0]O Ligand (from Table 1) | hα4β2 nAChR | <0.01 | Rigid core perfectly matches the compact, well-defined binding site topology. |
This comparative table underscores the core thesis: the scaffold's success is entirely context-dependent. Its rigidity is a liability in receptor environments that reward flexibility.
Experimental Protocols for Assessing Scaffold Performance
To empirically validate the suitability of a scaffold for a given receptor, a systematic and self-validating experimental workflow is essential. The following protocols describe the key assays required to determine binding affinity and functional activity.
Caption: Workflow for assessing scaffold performance.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a target receptor. This is the gold standard for quantifying direct interaction.[13][14]
Causality: This assay measures the ability of a non-labeled test compound to displace a known high-affinity radioligand from the receptor. A lower concentration of test compound needed for displacement indicates a higher binding affinity. The calculated Ki value is a true measure of affinity, independent of the radioligand used.
Methodology:
-
Reagent Preparation:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells stably expressing the μ-opioid receptor).
-
Radioligand: Select a high-affinity, commercially available radioligand (e.g., [³H]DAMGO for MOR).
-
Test Compound: Prepare a stock solution of the 3,7-diazabicyclo[4.2.0]octane derivative and create a serial dilution series (e.g., from 10 mM to 10 pM).
-
Assay Buffer: Prepare appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Assay Setup (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
Add 25 µL of the test compound serial dilutions to respective wells.
-
For "Total Binding" wells, add 25 µL of buffer.
-
For "Non-Specific Binding" (NSB) wells, add 25 µL of a high concentration of a known non-radioactive ligand (e.g., 10 µM Naloxone).
-
Add 25 µL of radioligand at a concentration near its Kd value.
-
Initiate the binding reaction by adding 100 µL of the membrane preparation to all wells.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Termination & Harvesting:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B), which traps the membranes.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filter discs into scintillation vials with scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: GPCR Functional Assay (cAMP Measurement)
Objective: To determine if the test compound is an agonist, antagonist, or inverse agonist, and to quantify its potency (EC50 or IC50).
Causality: Many GPCRs, like the μ-opioid receptor, are Gi-coupled, meaning that agonist binding leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[15] Measuring this downstream signal provides a direct readout of the functional consequence of receptor binding.
Methodology:
-
Cell Culture: Use a recombinant cell line expressing the GPCR of interest (e.g., CHO-MOR cells). Plate the cells in a suitable microplate and grow to near confluency.
-
Assay Setup:
-
Aspirate the culture medium.
-
Add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of the test compound (for agonist mode) or a fixed concentration of a known agonist plus serial dilutions of the test compound (for antagonist mode).
-
Add a known agonist (e.g., DAMGO) to positive control wells.
-
-
Stimulation: Add a solution of forskolin to all wells to stimulate adenylyl cyclase and generate a baseline cAMP signal. Incubate for 30 minutes at 37°C.
-
Cell Lysis and Detection:
-
Lyse the cells and detect the amount of accumulated cAMP using a commercially available kit, such as a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).[15]
-
This typically involves adding two reagents: a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a cryptate (Eu3+).
-
-
Measurement: Read the plate on an HTRF-compatible plate reader. The signal is inversely proportional to the amount of cAMP produced in the cells.
-
Data Analysis:
-
Normalize the data to the control wells (0% response for forskolin alone, 100% response for maximal inhibition by a reference agonist).
-
Plot the normalized response against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal effect (Emax).
-
Protocol 3: X-ray Crystallography for Structural Validation
Objective: To obtain a high-resolution 3D structure of the ligand-receptor complex, providing definitive proof of the binding mode.[16][17]
Causality: This technique provides the ultimate validation of a binding hypothesis. It can reveal the precise orientation of the ligand, the specific amino acid residues it interacts with, and any conformational changes in the receptor upon binding.[16][18] For a poor mimic, crystallography might reveal a low-occupancy or disordered binding pose, or it may be impossible to obtain a co-crystal structure at all, providing strong evidence of a poor fit.
Methodology (Abbreviated Workflow):
-
Protein Expression and Purification: Overexpress and purify large quantities of the target receptor, often requiring stabilization through fusion proteins or nanobodies for GPCRs.
-
Crystallization: Screen a wide range of conditions (precipitants, buffers, additives) to find one that produces well-ordered crystals of the receptor. This is a major bottleneck in the process.
-
Ligand Soaking or Co-crystallization:
-
Soaking: Transfer existing receptor crystals into a solution containing a high concentration of the test ligand.
-
Co-crystallization: Add the ligand to the protein solution before setting up crystallization trials.
-
-
Data Collection:
-
Cryo-protect the crystal and flash-cool it in liquid nitrogen.
-
Expose the crystal to a high-intensity X-ray beam at a synchrotron source.
-
Collect diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the phase problem, often using molecular replacement with a known structure.
-
Build an atomic model of the protein and ligand into the resulting electron density map.
-
Refine the model to improve its fit with the experimental data.
-
-
Analysis: Analyze the final structure to identify key ligand-receptor interactions and the precise binding pose.
Conclusion
The 3,7-diazabicyclo[4.2.0]octane scaffold is a compelling case study in the nuanced field of rational drug design. Its value is not absolute but is instead defined by the topological and dynamic properties of its target receptor. While its rigid structure can be a powerful asset for binding to compact, conformationally-defined sites like those of nAChRs, this same rigidity becomes a critical flaw when addressing more plastic binding pockets typical of many GPCRs. This assessment serves as a guide for medicinal chemists and drug discovery scientists, emphasizing that the most "privileged" scaffold is not the most rigid, but the one whose conformational properties are most complementary to the target at hand. A deep understanding of both the scaffold's geometry and the receptor's topology, validated by a rigorous and multi-faceted experimental approach, is paramount to successful drug design.
References
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Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Retrieved from [Link][15]
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Manas, E. S., et al. (2005). Identification of ligands with bicyclic scaffolds provides insights into mechanisms of estrogen receptor subtype selectivity. PubMed. Retrieved from [Link][18]
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Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Retrieved from [Link][13]
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O'Hagan, D. (2007). New and Unusual Scaffolds in Medicinal Chemistry. ResearchGate. Retrieved from [Link][1]
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Gou, Y., et al. (2017). Synthesis and in silico conformational analysis of [3.2.2]-3-azabicyclic, [3.2.1]-8-oxa-3-azabicyclic and [3.2.1]-3-azabicyclic diamines. Montclair State University. Retrieved from [7]
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Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. Retrieved from [Link][2]
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University of Milan. (n.d.). DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. IRIS. Retrieved from [Link][4]
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Creative Biogene. (2023). GPCR binding. Slideshare. Retrieved from [Link][19]
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Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ResearchGate. Retrieved from [Link][20]
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de la Torre, D. (2022). Exploring bicyclic diamines as drug scaffolds. DMCCB 22. Retrieved from [Link][5]
-
Frost, M. J., et al. (2006). Synthesis and Structure−Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry. Retrieved from [Link][9]
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Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. Retrieved from [Link][3]
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Frost, M. J., et al. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. PubMed. Retrieved from [Link][10]
-
Kauk, M., et al. (2016). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. PubMed Central. Retrieved from [Link][8]
-
Kim, D. H., et al. (2009). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. PubMed Central. Retrieved from [Link][11]
-
Kersten, C. (2021). How to design selective ligands for highly conserved binding sites. BioSolveIT. Retrieved from [Link][6]
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Wuo, M. G., et al. (2015). Screening Ligands by X-ray Crystallography. Springer Nature Experiments. Retrieved from [Link][16]
-
Alshennawi, A. E., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. Retrieved from [Link][17]
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A Comparative Analysis of Synthetic Routes to Diazabicyclooctane Isomers: A Guide for Researchers
The diazabicyclooctane framework, a fascinating and synthetically challenging motif, is a cornerstone in modern medicinal chemistry and materials science. Its rigid, three-dimensional structure imparts unique physicochemical properties to molecules, making it a privileged scaffold in the design of novel therapeutics, including potent β-lactamase inhibitors, and as a versatile catalyst in organic synthesis. This guide provides an in-depth comparative analysis of the primary synthetic routes to key isomers of diazabicyclooctane, offering field-proven insights into the causality behind experimental choices and providing detailed, actionable protocols for laboratory application.
This document is structured to provide a comprehensive overview for researchers, scientists, and drug development professionals, enabling an informed selection of synthetic strategies based on efficiency, stereochemical control, and scalability.
The [2.2.2] Isomers: 1,4-DABCO and 2,5-Diazabicyclo[2.2.2]octane
The bicyclo[2.2.2]octane core is arguably the most explored diazabicycloalkane system, with 1,4-diazabicyclo[2.2.2]octane (DABCO) being a widely used commodity chemical and its 2,5-isomer serving as a crucial building block in complex natural products and pharmaceuticals.
Synthesis of 1,4-Diazabicyclo[2.2.2]octane (DABCO)
DABCO is a symmetrical, cage-like molecule with two nucleophilic and strongly basic nitrogen atoms at the bridgehead positions.[1] Its synthesis is well-established, with industrial-scale production primarily relying on the catalytic cyclization of piperazine or its derivatives.
Route 1: Catalytic Cyclization of Piperazine Derivatives
This is the most common industrial method for producing DABCO. The reaction typically involves the vapor-phase cyclization of N-(2-hydroxyethyl)piperazine or piperazine itself over a solid-acid catalyst, such as a zeolite.[2] The choice of catalyst is critical to achieving high selectivity and yield.
-
Mechanism: The reaction proceeds through a dehydration-cyclization cascade. In the case of N-(2-hydroxyethyl)piperazine, the alcohol is protonated by the acidic catalyst, followed by intramolecular nucleophilic attack by the second nitrogen atom to form the bicyclic ring. When starting from piperazine, an intermolecular reaction followed by cyclization is proposed.
-
Advantages: This method is highly efficient for large-scale production, utilizing relatively inexpensive starting materials.[1][3] The use of solid catalysts simplifies product purification and catalyst recycling.
-
Disadvantages: Requires high temperatures (250-550 °C) and specialized equipment for vapor-phase reactions.[2] Catalyst deactivation can be an issue over time.
Route 2: Cyclization of Piperazine with Ethylene Bromide
For laboratory-scale synthesis, a common approach involves the double N-alkylation of a piperazine derivative with a two-carbon electrophile, such as ethylene bromide.[4]
-
Mechanism: This is a classical double nucleophilic substitution reaction. The nitrogen atoms of the piperazine ring sequentially displace the bromide ions from ethylene bromide to form the two new carbon-nitrogen bonds, completing the bicyclic structure.
-
Advantages: A straightforward and reliable method for laboratory-scale synthesis. The reaction conditions are generally milder than the catalytic vapor-phase methods.
-
Disadvantages: The use of ethylene bromide, a toxic and carcinogenic reagent, is a significant drawback. Yields can be moderate, and purification may require careful chromatography.[4]
Comparative Summary of 1,4-DABCO Synthesis
| Parameter | Route 1: Catalytic Cyclization | Route 2: Cyclization with Ethylene Bromide |
| Starting Materials | N-(2-hydroxyethyl)piperazine, Piperazine | Piperazine derivatives, Ethylene bromide |
| Key Reagents/Catalyst | Zeolite catalysts (e.g., ZSM-5)[2] | Triethylamine, KI[4] |
| Typical Yield | High (industrially optimized) | 50-64%[4] |
| Scalability | Excellent (industrial scale) | Laboratory scale |
| Advantages | Cost-effective for large scale, continuous process | Milder conditions, suitable for lab synthesis |
| Disadvantages | High temperature, specialized equipment | Use of toxic ethylene bromide, moderate yields |
Synthesis of 2,5-Diazabicyclo[2.2.2]octane
The 2,5-diazabicyclo[2.2.2]octane scaffold is a key structural feature in a number of biologically active natural products and has garnered significant attention in medicinal chemistry.[5] Its synthesis is more complex than that of DABCO, often requiring multi-step sequences with careful control of stereochemistry.
Route 1: Dieckmann-Analogous Cyclization
A powerful and frequently employed strategy for the asymmetric synthesis of the 2,5-diazabicyclo[2.2.2]octane core is a modified Dieckmann cyclization.[6][7] This approach typically starts from readily available chiral amino acids, such as aspartic acid.
-
Causality in Experimental Design: The key to this transformation is the use of a strong, non-nucleophilic base (e.g., NaHMDS or LiHMDS) to deprotonate the α-carbon of an ester side chain on a piperazinedione precursor.[6][8] The resulting enolate undergoes an intramolecular cyclization. A critical innovation in this method is the trapping of the initial cyclization product (a hemiketal anion) with a silylating agent like TMSCl. This prevents retro-Dieckmann cleavage and allows for the isolation of the bicyclic product, which would otherwise be unstable.[7] The choice of starting amino acid dictates the stereochemistry of the final product.
-
Advantages: Allows for the enantioselective synthesis of complex 2,5-diazabicyclo[2.2.2]octane derivatives.[7] The starting materials are often commercially available and chiral.
-
Disadvantages: This is a multi-step synthesis with potentially low overall yields. The key cyclization step can be low-yielding due to the strain of the bicyclo[2.2.2]octane system.[6][7]
Route 2: Reduction of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione
A more direct, albeit often racemic, approach involves the synthesis of a 2,5-diazabicyclo[2.2.2]octane-3,6-dione intermediate, followed by its reduction.
-
Mechanism: The dione can be prepared through various methods, including the double cyclization of 2,5-dibromohexanediamide derivatives.[6] The subsequent reduction of the amide functionalities is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[9]
-
Advantages: A relatively straightforward route to the core scaffold.
-
Disadvantages: The initial synthesis of the dione can be challenging. The use of powerful reducing agents like LiAlH₄ requires careful handling and anhydrous conditions. This route often produces a racemic mixture, requiring subsequent resolution if a single enantiomer is desired.[10]
Experimental Protocols
Protocol 1: Synthesis of (+)-(1S,4S,7R)-5-Allyl-7-methoxy-2-(4-methoxybenzyl)-7-(trimethylsiloxy)-2,5-diazabicyclo[2.2.2]octane-3,6-dione via Dieckmann-Analogous Cyclization[6]
-
Under a nitrogen atmosphere, dissolve (+)-methyl (S)-2-[1-allyl-4-(4-methoxybenzyl)-3,6-dioxopiperazin-2-yl]acetate (485 mg, 1.40 mmol) in anhydrous THF (30 mL) and cool to -78°C.
-
Add a 2.0 M solution of sodium hexamethyldisilazane (NaHMDS) in THF (2.1 mL, 4.20 mmol) dropwise to the cooled solution.
-
Stir the mixture at -78°C for 40 minutes.
-
Slowly add chlorotrimethylsilane (0.45 mL, 380 mg, 3.50 mmol).
-
Stir the reaction mixture at -78°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding a saturated solution of NaHCO₃.
-
Extract the mixture with CH₂Cl₂ (3 x portions).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
The [3.2.1] Isomers: 3,8-Diazabicyclo[3.2.1]octane
The 3,8-diazabicyclo[3.2.1]octane skeleton is another important scaffold found in various biologically active compounds, including analogs of the potent analgesic epibatidine.[11]
Route 1: Cyclization from Pyrrolidine Derivatives
A common strategy for the synthesis of the 3,8-diazabicyclo[3.2.1]octane core involves the construction of a pyrrolidine ring followed by the formation of the second, larger ring.
-
Causality in Experimental Design: This approach often starts from a meso-2,5-disubstituted pyrrolidine derivative. For instance, diethyl meso-2,5-dibromoadipate can be cyclized with a primary amine (e.g., methylamine) to form the corresponding N-alkylpyrrolidine-2,5-dicarboxylate.[11] Subsequent reaction with another amine (e.g., benzylamine) at elevated temperatures leads to the formation of the bicyclic dione, which can then be reduced to the desired 3,8-diazabicyclo[3.2.1]octane. The choice of amines used in the cyclization steps determines the substitution pattern on the nitrogen atoms of the final product.
-
Advantages: This route allows for the synthesis of a variety of N-substituted derivatives by varying the amines used in the synthesis.
-
Disadvantages: The cyclization to form the second ring can require harsh conditions (high temperatures) and may result in moderate yields.[11]
Route 2: 1,3-Dipolar Cycloaddition of 3-Oxidopyraziniums
A more recent and elegant approach involves the 1,3-dipolar cycloaddition of 3-oxidopyraziniums with alkenes.[12][13]
-
Mechanism: 3-Oxidopyraziniums act as azomethine ylides and undergo a [3+2] cycloaddition with a suitable dipolarophile (e.g., an acrylate). This reaction can lead to the formation of the 3,8-diazabicyclo[3.2.1]octane skeleton. Interestingly, under certain conditions, a rearrangement to the 2,5-diazabicyclo[2.2.2]octane isomer can occur.[12][13]
-
Advantages: This method can provide rapid access to the bicyclic core in a single cycloaddition step. It offers the potential for controlling stereochemistry through the choice of chiral catalysts or auxiliaries.
-
Disadvantages: The synthesis of the 3-oxidopyrazinium precursors can be multi-stepped. The regioselectivity and stereoselectivity of the cycloaddition can be influenced by the substituents on both the dipole and the dipolarophile, sometimes leading to mixtures of products.[12]
Visualizing the Synthetic Pathways
The following diagrams illustrate the general synthetic strategies discussed for the different diazabicyclooctane isomers.
Caption: Synthetic routes to 1,4-DABCO.
Caption: Key strategies for 2,5-diazabicyclo[2.2.2]octane synthesis.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate (CAS No. 885271-73-8 and its various isomers), a common building block in medicinal chemistry.[1][2][3][4] Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of personnel and minimizing environmental impact.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before any disposal procedure, a thorough understanding of the compound's hazards is paramount. This compound is classified with the following hazards:
-
Skin Irritation (Category 2): Can cause skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (Category 2A): Can cause serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation if inhaled.[1][2][3]
These classifications necessitate a disposal plan that minimizes direct contact and aerosol formation. The core principle is to treat this compound as a hazardous waste and ensure it is handled by a licensed professional waste disposal service.[2][5]
Key Safety and Hazard Information
| Hazard Classification | GHS Hazard Statement | Precautionary Measures |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing.[1][3] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P280: Wear eye protection/face protection.[1][3] |
| STOT SE 3 (Respiratory) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[1][3] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic procedure for the disposal of this compound. This process ensures safety and regulatory compliance from the point of generation to final disposal.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the waste, ensure you are wearing the appropriate PPE to mitigate the risks of skin and eye irritation, and inhalation.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[2][4]
-
Eye/Face Protection: Use safety goggles with side-shields or a face shield.[2][3]
-
Skin and Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.[2][3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a suitable respirator. Ensure work is conducted in a well-ventilated area, preferably a chemical fume hood.[3]
Step 2: Waste Segregation and Container Selection
Proper segregation is a cornerstone of safe chemical waste management.
-
Do Not Mix: Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste program.[5] Incompatible materials, such as strong oxidizing agents, should be kept separate to avoid hazardous reactions.[1]
-
Container Selection:
Step 3: Labeling the Waste Container
Accurate and clear labeling is a regulatory requirement and crucial for the safety of everyone who will handle the container.[5][8]
-
Mandatory Information: The label must include:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of the waste.
-
The date accumulation started.
-
The name and contact information of the generating researcher/lab.
-
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[5][8]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[5][6]
-
Storage Conditions:
-
Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[5] It is best practice to request routine pickups to keep accumulated volumes to a minimum.[8]
Step 5: Arranging for Disposal
This compound must be disposed of through a licensed professional waste disposal company.[2] This is typically managed by your institution's Environmental Health and Safety (EH&S) department.
-
Request Pickup: Contact your institution's EH&S department to schedule a hazardous waste pickup.[5]
-
Documentation: Complete all required waste disposal forms or manifests provided by your institution.[5]
Emergency Procedures: Spill and Exposure
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill Response:
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][2]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If feeling unwell, call a poison center or doctor.[1]
-
General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS) for the compound.[1][2]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making and procedural flow for proper disposal.
Conclusion: A Culture of Safety
The proper disposal of this compound is a non-negotiable aspect of responsible research. By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, protect your colleagues, and ensure the preservation of our environment. Always consult your institution's specific guidelines and the most current Safety Data Sheet before handling any chemical waste.
References
-
Auburn University. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
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- 7. hsrm.umn.edu [hsrm.umn.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate
This guide provides essential safety protocols and logistical plans for the handling and disposal of Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate. As your partner in laboratory safety, we aim to build a foundation of trust by delivering insights that extend beyond the product itself, ensuring your research is conducted with the utmost safety and scientific integrity. This document is designed for research scientists and drug development professionals who handle this and structurally similar compounds.
Understanding the Imperative for Protection: Hazard Profile
Before any handling procedure, a thorough understanding of the compound's hazard profile is critical. This foundational knowledge dictates every subsequent safety measure. This compound is classified with specific risks that necessitate a multi-layered approach to personal protection. The primary hazards are identified by the Globally Harmonized System (GHS) and are summarized below.
The compound is an irritant to the skin, eyes, and respiratory system.[1][2][3][4] One safety data sheet also indicates that it may be harmful if swallowed.[2][3][4] These hazards are the direct drivers for the specific PPE and handling protocols outlined in this guide.
| Hazard Class | GHS Code | Hazard Statement | Source |
| Skin Irritation | H315 | Causes skin irritation | [1][2][3][4][5] |
| Serious Eye Irritation | H319 | Causes serious eye irritation | [1][2][3][4][5] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1][2][3][4] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [2][3][4] |
The Core of Protection: Engineering Controls and Personal Protective Equipment
A robust safety protocol begins with engineering controls, which are the primary line of defense. Personal Protective Equipment (PPE) serves as the critical final barrier between the researcher and the chemical.
Primary Defense: Engineering Controls
The potential for respiratory irritation (H335) makes it imperative to handle this compound in a well-ventilated area.[1][2]
-
Fume Hood: All weighing, transferring, and reaction setup involving this compound must be conducted inside a certified chemical fume hood. This captures dust and vapors at the source, providing the most effective protection against inhalation.
-
Ventilation: General laboratory ventilation should be maintained to ensure a low ambient concentration of any potential contaminants.
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a direct response to the specific hazards posed by the chemical. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our guiding principle.[1][2][5]
-
Eye and Face Protection: Due to the risk of "serious eye irritation" (H319), standard safety glasses are insufficient.
-
Chemical Splash Goggles: These are mandatory. They must be worn at all times when handling the compound, as they form a seal around the eyes to protect from splashes, mists, and dust.
-
Face Shield: When handling larger quantities (>25g) or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.[3][4]
-
-
Skin and Body Protection: Direct contact can cause skin irritation (H315), making comprehensive skin protection essential.
-
Gloves: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or degradation before use and remove them using the proper technique to avoid contaminating your skin.[3][4] For prolonged handling, consult a glove compatibility chart.
-
Laboratory Coat: A standard, long-sleeved laboratory coat must be worn and fully buttoned to protect skin and personal clothing from contamination.[6]
-
-
Respiratory Protection: If engineering controls (i.e., a fume hood) are used correctly, a respirator is typically not required for routine handling. However, in situations where ventilation is compromised or during a large spill cleanup, respiratory protection may be necessary. Any use of a respirator requires enrollment in a respiratory protection program, including fit testing and training.
Integrated Workflow: From Safe Handling to Disposal
A self-validating safety protocol integrates PPE selection, handling procedures, and disposal into a seamless workflow. This ensures that safety is considered at every stage of the experiment.
PPE Selection and Donning Workflow
The following diagram illustrates the decision-making process for selecting and donning the appropriate PPE.
Caption: PPE Selection Workflow for Chemical Handling.
Step-by-Step Operational Plan
-
Preparation: Before bringing the chemical into the workspace, ensure the fume hood is operational, the work area is clean, and a spill kit is readily accessible.
-
Don PPE: Following the workflow diagram, don your lab coat, chemical splash goggles, and gloves.
-
Handling: Conduct all manipulations of the chemical deep within the fume hood to ensure containment. Avoid generating dust.
-
Post-Handling: After use, securely close the container.[1] Decontaminate any surfaces that may have come into contact with the chemical.
-
Doffing PPE: Remove PPE carefully to prevent self-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after handling is complete.[1][2][5]
Disposal Plan: A Critical Final Step
Improper disposal is a significant safety and environmental hazard. All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Do not mix this waste with other waste streams.[6] Create a dedicated, clearly labeled hazardous waste container for:
-
Unused or excess chemical.
-
Contaminated consumables (e.g., weigh boats, pipette tips).
-
Used gloves and other disposable PPE.
-
Spill cleanup materials.
-
-
Containerization: Use a chemically compatible, sealable container for all waste. Label the container clearly with "Hazardous Waste" and the full chemical name.
-
Disposal: The final disposal of the contents and the container must be conducted through an approved waste disposal plant.[1][2] Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.[6] Never pour this chemical or contaminated solutions down the drain.[1][3][4]
By integrating this expert-driven guidance into your daily laboratory operations, you ensure a culture of safety, protect yourself and your colleagues, and uphold the integrity of your research.
References
-
AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound. Retrieved from .
-
ChemScene. (2025). Safety Data Sheet: tert-Butyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate. Retrieved from .
-
TCI Chemicals. (2025). SAFETY DATA SHEET: tert-Butyl 2,6-Diazaspiro[3.4]octane-2-carboxylate. Retrieved from .
- BenchChem. (2025). Navigating the Disposal of tert-Butyl 3,7- diazabicyclo[3.3.1]nonane-3-carboxylate: A Step.
-
BLD Pharm. (n.d.). This compound 4-methylbenzenesulfonate. Retrieved from .
- Echemi. (n.d.). tert-butyl3,7-diazabicyclo[4.2.0]octane-7-carboxylatehydrochloride.
-
Amadis Chemical. (n.d.). SAFETY DATA SHEET: tert‐butyl cis‐3,7‐diazabicyclo[4.2.0]octane‐7‐carboxylate. Retrieved from .
-
Amadis Chemical. (n.d.). SAFETY DATA SHEET: 3,7‐Diaza‐bicyclo[4.2.0]octane‐7‐carboxylic acid tert‐butyl ester tosylate. Retrieved from .
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Biosynth. (n.d.). tert-butyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
